molecular formula C7H12ClN3O2 B181456 Methyl L-histidinate hydrochloride CAS No. 18684-16-7

Methyl L-histidinate hydrochloride

Cat. No.: B181456
CAS No.: 18684-16-7
M. Wt: 205.64 g/mol
InChI Key: VEEIFXWJNCAVEQ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl L-histidinate hydrochloride, also known as Methyl L-histidinate hydrochloride, is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl L-histidinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-histidinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18684-16-7

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

VEEIFXWJNCAVEQ-RGMNGODLSA-N

SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N.Cl

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Other CAS No.

22888-60-4

Synonyms

L-Histidine, Methyl ester, Monohydrochloride

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Methyl L-Histidinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Methyl L-histidinate dihydrochloride (CAS: 7389-87-9) is a critical intermediate in peptide synthesis and a structural analog used in histidine decarboxylase studies.[1] This guide details a robust, scalable protocol for its synthesis via the thionyl chloride-mediated esterification of L-histidine. Unlike standard Fischer esterification using mineral acids, the thionyl chloride method generates anhydrous HCl in situ, driving the equilibrium toward the ester while maintaining strict moisture control—a decisive factor in preventing hydrolysis.

Key Technical Specifications:

  • Target Compound: Methyl L-histidinate dihydrochloride (L-His-OMe[2][3]·2HCl)[1][4]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 242.10 g/mol [1][2]

  • Yield Potential: 90–95%

  • Purity Target: >98% (HPLC/NMR)

Mechanistic Principles

The synthesis proceeds via an acyl-chloride-like intermediate mechanism, often termed the thionyl chloride-methanol activation.

  • Activation: Thionyl chloride (

    
    ) reacts with methanol at low temperature to form methyl sulfite and anhydrous hydrogen chloride (
    
    
    
    ).
  • Protonation: The L-histidine zwitterion is protonated at the

    
    -amino group and the imidazole ring, increasing solubility in the polar organic solvent.
    
  • Esterification: The carboxylic acid is activated (likely via a transient acyl chloride or protonated species) and attacked by methanol.

  • Salt Formation: The product isolates as the dihydrochloride salt due to the basicity of both the primary amine (

    
    ) and the imidazole nitrogen (
    
    
    
    ).
Reaction Scheme

ReactionMechanism L_His L-Histidine (Zwitterion) Intermediate Activated Complex (In situ HCl generation) L_His->Intermediate Protonation SOCl2_MeOH SOCl2 + MeOH (-10°C) SOCl2_MeOH->Intermediate Activation Product Methyl L-histidinate Dihydrochloride Intermediate->Product Reflux (65°C) - SO2, - HCl

Figure 1: Reaction pathway for the thionyl chloride-mediated esterification of L-histidine.

Experimental Protocol

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Perform all steps in a fume hood. Wear chemically resistant gloves and eye protection.

Materials
  • L-Histidine (Reagent grade, >99%)

  • Thionyl Chloride (

    
    , 99%+)
    
  • Methanol (Anhydrous, <0.05% water)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE) (for precipitation)

Step-by-Step Synthesis
Phase 1: Reagent Addition (Exothermic Control)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride or Drierite).

  • Solvent Charge: Add 100 mL of anhydrous methanol to the flask.

  • Cooling: Submerge the flask in an ice-salt bath (-10°C to 0°C). Allow methanol to cool for 15 minutes.

  • Activation: Dropwise, add 15.0 mL (24.5 g, 206 mmol) of thionyl chloride to the methanol.

    • Critical: Addition must be slow to maintain temperature <5°C. The reaction of

      
       with MeOH is highly exothermic.
      
  • Substrate Addition: Once addition is complete, add 10.0 g (64.5 mmol) of L-histidine in a single portion.

    • Note: The solution may remain heterogeneous initially.

Phase 2: Reaction (Esterification)[5]
  • Room Temperature: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solid should begin to dissolve.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 to 5 hours .

    • Monitoring: The solution should become clear and colorless to pale yellow.

  • Completion Check: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
Phase 3: Work-up and Purification
  • Concentration: Evaporate the solvent in vacuo (rotary evaporator) at 40°C. Do not overheat.

  • Co-evaporation: To remove traces of excess HCl and

    
    , redissolve the oily residue in 20 mL of methanol and re-evaporate. Repeat twice.
    
  • Crystallization:

    • Dissolve the resulting thick syrup in a minimum volume (approx. 10-15 mL) of cold methanol.

    • Slowly add diethyl ether or MTBE (approx. 100 mL) with vigorous stirring until the solution becomes cloudy.

    • Cool at 4°C overnight to induce crystallization.

  • Isolation: Filter the white crystalline solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold ether (

    
     mL).
    
  • Drying: Dry the product in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    

Expected Yield: 14.0 – 15.0 g (90–96%) Appearance: White crystalline powder.

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following parameters.

Physicochemical Properties Table
ParameterSpecificationNotes
Appearance White to off-white powderHygroscopic; store in desiccator.
Melting Point 207°C – 209°C (dec)Decomposes upon melting.
Solubility High in

, MeOH, DMSO
Insoluble in Ether, Hexane.
Optical Rotation


in

.
Molecular Weight 242.10 g/mol Dihydrochloride salt form.[2]
NMR Spectroscopy Analysis

Solvent: Deuterium Oxide (


)
Note: In 

, exchangeable protons (NH) are not observed.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructure Mapping
8.74 Singlet (s)1HImidazole C2-H

7.49 Singlet (s)1HImidazole C5-H

4.42 Triplet (t)1H

-CH

3.82 Singlet (s)3HMethyl Ester

3.45 - 3.65 Multiplet (m)2H

-CH2

-Imidazole
Workflow Diagram

Workflow Start Start: L-Histidine + MeOH Activation Add SOCl2 at -10°C (Exothermic Control) Start->Activation Reflux Reflux 3-5 Hours (65°C) Activation->Reflux Evap Evaporate in vacuo (Remove solvent/HCl) Reflux->Evap Precip Precipitate with Et2O/MTBE Evap->Precip Filter Filtration & Vacuum Dry Precip->Filter QC QC: NMR, MP, Rotation Filter->QC

Figure 2: Operational workflow for the synthesis and isolation of Methyl L-histidinate dihydrochloride.

Troubleshooting & Optimization

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. If the product becomes a sticky gum rather than a solid during precipitation:

    • Remedy: Redissolve in absolute methanol and re-evaporate to ensure all water is removed. Use strictly anhydrous ether for precipitation.

  • Incomplete Reaction: If TLC shows starting material after 5 hours:

    • Cause: Moisture ingress deactivating the thionyl chloride.

    • Remedy: Add an additional 1-2 mL of thionyl chloride and reflux for another hour.

  • Coloration: A yellow/orange tint indicates oxidation or high-temperature degradation.

    • Prevention: Ensure the initial addition of

      
       is kept below 0°C and do not exceed 50°C during rotary evaporation.
      

References

  • ChemicalBook. (2024). Methyl L-histidinate dihydrochloride 1H NMR Spectrum & Properties.

  • Sigma-Aldrich. (2024). L-Histidine methyl ester dihydrochloride Product Specification.

  • National Institutes of Health (NIH) PubChem. (2024). Methyl L-histidinate dihydrochloride Compound Summary.

  • Li, Z., et al. (2018). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.

  • Chem-Impex. (2024). L-Histidine methyl ester dihydrochloride Technical Data.

Sources

A Comprehensive Spectroscopic Guide to Methyl L-histidinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the core spectroscopic data for Methyl L-histidinate dihydrochloride (C₇H₁₁N₃O₂ · 2HCl), a key derivative of the essential amino acid L-histidine.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the molecule. The protocols and interpretations herein are grounded in established principles to ensure scientific integrity and experimental reproducibility.

Introduction: The Importance of Spectroscopic Characterization

Methyl L-histidinate is a versatile building block in peptide synthesis and serves as a precursor in various biochemical and pharmaceutical applications.[2] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media.[3] As with any high-purity chemical intermediate, rigorous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's identity, purity, and structural integrity.

This guide focuses on the dihydrochloride salt (CAS 7389-87-9), the most common commercially available form, where both the α-amino group and the imidazole ring are protonated.[4] This protonation state significantly influences the spectroscopic data, particularly the chemical shifts of adjacent protons and carbons in NMR and the vibrational frequencies of N-H bonds in IR spectroscopy.

Molecular Structure Analysis

Understanding the molecule's structure is the foundation for interpreting its spectra. Methyl L-histidinate dihydrochloride possesses several key features:

  • A chiral center at the α-carbon (Cα).

  • A primary ammonium group (-NH₃⁺).

  • A methyl ester functional group (-COOCH₃).

  • A protonated imidazole side chain.

These features give rise to a unique and predictable set of signals in each spectroscopic analysis.

Figure 1: Structure of Methyl L-histidinate Cation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl L-histidinate dihydrochloride, which is highly soluble in water, Deuterium Oxide (D₂O) is the solvent of choice.[1][3] This simplifies the ¹H NMR spectrum by exchanging the acidic protons on the ammonium and imidazole groups (N-H) for deuterium, causing their signals to disappear.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides precise information on the electronic environment of each proton and its connectivity to neighboring protons. In the dihydrochloride form, the protonated imidazole ring and the ammonium group create a strong electron-withdrawing effect, shifting adjacent protons downfield (to a higher ppm value).

Data Interpretation: The ¹H NMR spectrum of Methyl L-histidinate dihydrochloride in D₂O exhibits five distinct signals. The residual solvent peak (HDO) typically appears around 4.79 ppm.[5]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Imidazole Cε1-H ~8.6Singlet (s)-1H
Imidazole Cδ2-H ~7.3Singlet (s)-1H
α-H ~4.4Triplet (t)~7-81H
Ester -OCH₃ ~3.8Singlet (s)-3H
β-H₂ ~3.4Doublet (d)~7-82H
  • Imidazole Protons (8.6 and 7.3 ppm): These protons are attached to the aromatic imidazole ring and are significantly deshielded, hence their downfield chemical shifts.

  • α-Proton (4.4 ppm): This proton is adjacent to three electron-withdrawing groups: the ester carbonyl, the ammonium group, and the imidazole ring. This environment causes a strong downfield shift. It appears as a triplet due to coupling with the two adjacent β-protons.

  • Ester Methyl Protons (3.8 ppm): These three protons are on the methyl group attached to the ester oxygen. They are relatively shielded compared to the other protons and appear as a sharp singlet as there are no adjacent protons to couple with.

  • β-Protons (3.4 ppm): These two protons are diastereotopic and are coupled to the α-proton, resulting in a doublet.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, confirming the seven carbon atoms in the molecule.

Signal AssignmentChemical Shift (δ, ppm)Rationale
C =O (Ester Carbonyl)~170Most deshielded due to double bond to one oxygen and single bond to another.
Imidazole C γ~134Aromatic carbon with no attached proton.
Imidazole C ε1~130Aromatic carbon attached to a proton, downfield due to two adjacent nitrogen atoms.
Imidazole C δ2~118Aromatic carbon attached to a proton.
Ester -OC H₃~54sp³ carbon bonded to an electronegative oxygen.
C α~52sp³ carbon bonded to the ammonium group and carbonyl group.
C β~26sp³ carbon, least deshielded of the aliphatic carbons.
Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-resolution NMR data.

Protocol Steps:

  • Sample Weighing: Accurately weigh 5-10 mg of Methyl L-histidinate dihydrochloride for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O) to the vial.[6][7]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. The solution should be clear and free of particulates.[6]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any potential microparticulates that could degrade spectral quality, a small plug of cotton wool can be placed in the pipette to act as a filter.[8][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[6]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending). For a solid sample like Methyl L-histidinate dihydrochloride, the KBr pellet method is a robust choice, as KBr is transparent in the mid-IR range and provides a solid matrix for the analyte.[10]

Data Interpretation: The IR spectrum is characterized by several strong, broad absorptions typical of amine salts and carbonyl compounds.[11][12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3100-2800N-H Stretch (broad)Ammonium (-NH₃⁺) & ImidazoliumVery broad and strong absorption, characteristic of amine hydrochlorides. Overlaps with C-H stretching.[12]
~2950C-H StretchAliphatic & AromaticSharp peaks within the broad N-H envelope.
~1740C=O StretchEsterStrong, sharp peak. The position is characteristic of an α-amino acid ester.
~1630 & ~1580C=N, C=C StretchImidazole RingAbsorptions typical for aromatic heterocyclic rings.
~1500N-H BendAmmonium (-NH₃⁺)Symmetric bending vibration.
~1220C-O StretchEsterStrong absorption from the ester C-O single bond.
Experimental Protocol: KBr Pellet Preparation for FTIR

This self-validating protocol aims to create a transparent, homogeneous pellet, which is essential for a high-quality spectrum.[10]

Protocol Steps:

  • Drying: Ensure both the sample and spectroscopy-grade Potassium Bromide (KBr) are thoroughly dry. KBr is hygroscopic and any moisture will cause a large, broad O-H peak around 3400 cm⁻¹, potentially obscuring the N-H region.[10] Dry KBr in an oven at ~110°C for several hours and cool in a desiccator.

  • Grinding & Mixing: In an agate mortar and pestle, grind ~1-2 mg of the sample to a very fine powder. Add ~100-150 mg of the dry KBr. Gently but thoroughly mix the two powders until the mixture is homogeneous. The final concentration should be around 0.5-1%.[13][14]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press.

  • Applying Pressure: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc.[10][15]

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the pellet. A successful pellet will be thin and transparent or translucent.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acid derivatives as it gently generates gas-phase ions from a solution, typically by protonation.[16] Analysis is performed in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

Data Interpretation: The mass spectrum will be analyzed for the molecular ion of the free base (C₇H₁₁N₃O₂), as the HCl molecules are lost during the ESI process.

  • Molecular Ion: The calculated monoisotopic mass of the free base is 169.0851 g/mol . In positive mode ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺, at an m/z of 170.0929 .

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 170 ion would reveal characteristic fragmentation patterns. The most common cleavages in protonated histidine and its derivatives involve losses from the side chain and the ester group.[17]

    • Loss of H₂O and CO (m/z 124): A characteristic fragmentation of protonated histidine involves the sequential loss of water and carbon monoxide from the carboxylic acid (or ester) end, resulting in a loss of 46 Da.[17]

    • Loss of the Methoxycarbonyl Group (m/z 110): Cleavage of the ester group as a ·COOCH₃ radical (59 Da) results in a fragment ion at m/z 110. This corresponds to the stable imidazolylmethanaminium ion.

    • Loss of the Imidazole Side Chain: Cleavage at the Cα-Cβ bond can lead to fragments corresponding to the loss of the imidazole-containing side chain.

Experimental Protocol: ESI-MS Analysis

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of Methyl L-histidinate dihydrochloride (approx. 10-50 µmol/L) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[18][19]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: The droplets travel through a heated capillary, where the solvent evaporates, leaving the protonated analyte ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Part 4: Integrated Spectroscopic Workflow

No single technique provides a complete picture. True structural verification comes from the integration of all three methods. NMR defines the C-H framework, IR confirms the presence of key functional groups, and MS provides the exact molecular weight and confirms the elemental composition.

Integrated Spectroscopic Workflow Sample Methyl L-histidinate dihydrochloride Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in D₂O IR FTIR Spectroscopy Sample->IR Prepare KBr Pellet MS Mass Spectrometry (ESI-MS) Sample->MS Prepare Dilute Solution Structure Final Validated Structure NMR->Structure Confirms C-H Framework & Connectivity IR->Structure Confirms Functional Groups (C=O, -NH₃⁺, Ester C-O) MS->Structure Confirms Molecular Weight & Fragmentation

Figure 2: Workflow for complete structural validation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for Methyl L-histidinate dihydrochloride. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the required ammonium, ester, and imidazolium functional groups, and mass spectrometry verifies the exact molecular weight. By following the detailed protocols and understanding the causal relationships behind the spectral features, researchers can confidently verify the identity, purity, and structure of this important chemical compound.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 19, 2026, from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved February 19, 2026, from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved February 19, 2026, from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 19, 2026, from [Link]

  • Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved February 19, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 19, 2026, from [Link]

  • LC-ESI-MS/MS methodology for determination of amino acids. (n.d.). Retrieved February 19, 2026, from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved February 19, 2026, from [Link]

  • Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent. Retrieved February 19, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved February 19, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved February 19, 2026, from [Link]

  • Schriewer, A., Heilen, K. J., Hayen, H., & Jiang, W. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Retrieved February 19, 2026, from [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

  • Applications of ESI-MS for peptides. (n.d.). Retrieved February 19, 2026, from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved February 19, 2026, from [Link]

  • G., R. R., H., P. J., & M., S. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. [Link]

  • Bakke, B. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 19, 2026, from [Link]

  • Lee, J. Y., & Lee, Y. W. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1932–1939. [Link]

  • PubChem. (n.d.). Methyl L-histidinate dihydrochloride. Retrieved February 19, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved February 19, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Each panel... [Image]. Retrieved February 19, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 19, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 19, 2026, from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved February 19, 2026, from [Link]

Sources

Thermal Stability and Degradation of Methyl L-histidinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl L-histidinate dihydrochloride (L-His-OMe[1]·2HCl) serves as a critical intermediate in peptide synthesis and a precursor for histidine derivatives. While the dihydrochloride salt exhibits robust thermal stability in the solid state up to ~200°C , its stability profile changes drastically upon solvation or neutralization.

This guide delineates the physicochemical boundaries of L-His-OMe·2HCl.[1][2] The core stability mechanism relies on the protonation of the


-amino group, which inhibits the nucleophilic attack required for diketopiperazine (DKP) formation. Researchers must recognize that moisture uptake  or pH excursions (>6.0)  will trigger rapid degradation via two divergent pathways: ester hydrolysis and cyclization.

Physicochemical Profile & Thermal Properties[3]

Understanding the baseline properties of the material is essential for interpreting degradation data.

Chemical Identity
  • Compound: Methyl L-histidinate dihydrochloride[1][2][3][4]

  • CAS: 7389-87-9[1][2][4]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 242.10 g/mol

Solid-State Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) reveal a high degree of lattice stability for the anhydrous salt.

ParameterValueObservation
Melting Point (

)
207°C Sharp endotherm; immediate decomposition follows.
Decomposition Onset (

)
~213°C Major weight loss observed in TGA (213–332°C).[5]
Stable Range < 190°C Negligible weight loss; suitable for high-temp solid-phase reactions.
Hygroscopicity High The dihydrochloride salt is prone to moisture uptake, creating a localized "solution state" in the solid matrix.

Expert Insight: The high melting point is attributed to the strong ionic lattice energy of the dihydrochloride. However, the "safe" processing temperature is significantly lower (recommended <50°C for long durations) due to the risk of solid-state hydrolysis if trace moisture is present.

Degradation Pathways and Mechanisms[6]

The degradation of Methyl L-histidinate is a pH-switchable process . The molecule chooses between Hydrolysis and Dimerization (DKP formation) based on the protonation state of the N-terminus.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

In aqueous environments, the ester bond is susceptible to hydrolysis, yielding L-Histidine and Methanol.

  • Acidic Conditions (pH < 4): Slow, reversible protonation of the carbonyl oxygen makes it susceptible to water attack. The presence of 2HCl naturally buffers the solution to this stable regime.

  • Basic Conditions (pH > 8): Rapid, irreversible attack by hydroxide ions (

    
    ).
    
Pathway B: Diketopiperazine (DKP) Formation

This is the most critical instability risk for the free base form.

  • Neutralization: At pH > 6, the

    
    -ammonium (
    
    
    
    ) deprotonates to the free amine (
    
    
    ).
  • Nucleophilic Attack: The free amine of one His-OMe molecule attacks the ester carbonyl of another.

  • Cyclization: The resulting dipeptide ester cyclizes to form Cyclo(His-His) , a diketopiperazine, releasing methanol.

Critical Control Point: The dihydrochloride salt form prevents this pathway by "locking" the amine as a non-nucleophilic ammonium ion. Never neutralize the salt unless immediately reacting it.

Visualization of Degradation Logic

DegradationPathways HisOMe Methyl L-histidinate (Salt Form) FreeBase Free Base (L-His-OMe) HisOMe->FreeBase Neutralization (pH > 6.0) Hydrolysis Hydrolysis Pathway HisOMe->Hydrolysis Moisture/Heat (Slow) FreeBase->Hydrolysis Base Catalysis (Fast) DKP_Path Cyclization Pathway FreeBase->DKP_Path Dimerization L_His L-Histidine + Methanol Hydrolysis->L_His Product CycloHis Cyclo(His-His) (DKP) DKP_Path->CycloHis Irreversible

Figure 1: The pH-dependent divergence of degradation pathways. Note that the salt form effectively blocks the DKP pathway.

Experimental Protocols

Forcing Degradation Study (Stress Testing)

To validate the stability profile for your specific formulation, perform the following stress test. This protocol relies on HPLC for quantification.

Objective: Determine the


 (time to 90% potency) under accelerated conditions.

Reagents:

  • Methyl L-histidinate[1][5][3][4][6] · 2HCl (Reference Standard)

  • 0.1 N HCl (Acid Stress)

  • 0.1 N NaOH (Base Stress)

  • Phosphate Buffer pH 7.4 (Neutral/Oxidative Stress)

Workflow:

  • Preparation: Dissolve L-His-OMe·2HCl to a concentration of 1 mg/mL in the respective stress media.

  • Incubation:

    • Thermal: 60°C for 24 hours.

    • Control: 25°C protected from light.

  • Quenching: Neutralize Acid/Base samples immediately after timepoint to pH 7.0 to stop reaction.

  • Analysis: Inject onto HPLC immediately (autosampler at 4°C).

Analytical Method (HPLC-UV)

A self-validating method must separate the parent peak from L-Histidine (hydrolysis product) and Cyclo(His-His) (DKP).

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or equivalent), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0% B to 10% B over 15 min (Retains polar Histidine)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Ester bond) and 260 nm (Imidazole)
Column Temp 25°C

Self-Validating Check: L-Histidine elutes early (near void volume) due to high polarity. The Methyl Ester elutes later. DKP (less polar than free histidine) elutes between or after the ester depending on the column chemistry. Ensure resolution > 1.5 between all peaks.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Inject HPLC Injection (10 µL) Sample->Inject Sep Separation (C18) Gradient Elution Inject->Sep Det1 Peak 1: L-Histidine (Hydrolysis Product) Sep->Det1 RT ~2-3 min Det2 Peak 2: Methyl L-histidinate (Active) Sep->Det2 RT ~8-10 min Det3 Peak 3: Cyclo(His-His) (DKP Impurity) Sep->Det3 RT ~12+ min

Figure 2: HPLC separation order for stability indicating method.

Storage and Handling Recommendations

Based on the thermal and chemical data, the following protocols are mandatory to maintain integrity:

  • Moisture Control: The dihydrochloride salt is hygroscopic. Store in a desiccator or tightly sealed container. Moisture absorption converts the solid surface into a concentrated acidic solution, accelerating hydrolysis even at room temperature.

  • Temperature: Store at -20°C for long-term storage. Short-term handling at room temperature (25°C) is acceptable if kept dry.

  • Formulation: Avoid formulating in neutral/basic aqueous buffers for extended periods. If a neutral pH is required for a reaction, generate the free base in situ and use immediately.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl L-histidinate dihydrochloride. Retrieved from

  • Rajasekaran, M., et al. (2011).[5] Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride (LHMED). Journal of Thermal Analysis and Calorimetry. Retrieved from

  • Hay, R. W., & Morris, P. J. (1971). The base hydrolysis of L-(+)-histidine methyl ester. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from

  • Capasso, S., et al. (2023). Prevention of diketopiperazine formation in peptide synthesis. Royal Society of Chemistry. Retrieved from

  • United States Biological. (2024).[2] L-Histidine Methyl Ester Dihydrochloride Data Sheet. Retrieved from

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl L-histidinate Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl L-histidinate hydrochloride, a synthetic derivative of the essential amino acid L-histidine, serves as a potent and invaluable tool in biomedical research. Its primary and most well-documented mechanism of action is the irreversible inhibition of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine biosynthesis. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of Methyl L-histidinate hydrochloride, its cellular transport and metabolic fate, and its application in elucidating the roles of histamine in physiological and pathological processes. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in leveraging this compound for their scientific investigations.

Introduction: The Significance of Modulating Histamine Synthesis

Histamine, a biogenic amine, is a pleiotropic mediator involved in a vast array of physiological processes, including neurotransmission, gastric acid secretion, and the immune response.[1][2] The synthesis of histamine from its precursor, L-histidine, is catalyzed by a single enzyme, L-histidine decarboxylase (HDC).[1] This enzymatic step represents a critical control point in the histamine signaling pathway. Consequently, specific and potent inhibitors of HDC are indispensable research tools for dissecting the multifaceted roles of newly synthesized histamine in health and disease.

Methyl L-histidinate hydrochloride has emerged as a cornerstone compound for such investigations. As the methyl ester of L-histidine, it acts as a pro-drug, efficiently entering cells where it is hydrolyzed to L-histidine, the natural substrate for HDC.[3] However, its true utility lies in its ability to act as an irreversible inhibitor of HDC, effectively shutting down histamine production.[4][5][6] This technical guide will delve into the intricate details of its mechanism of action, providing researchers with the foundational knowledge and practical methodologies to effectively utilize Methyl L-histidinate hydrochloride in their studies.

Molecular Mechanism of Irreversible Inhibition of Histidine Decarboxylase

The central mechanism of action of Methyl L-histidinate is its time-dependent and irreversible inactivation of histidine decarboxylase.[4][7] This inhibition is not a simple competitive interaction but rather a multi-step process that culminates in the formation of a stable, covalent-like bond with the enzyme's active site.

Kinetic Profile of Inhibition

The inactivation of HDC by Methyl L-histidinate follows saturation kinetics, a hallmark of mechanism-based inhibitors.[4][8] This process can be described by a two-step model: an initial reversible binding of the inhibitor to the enzyme's active site to form an enzyme-inhibitor complex (E-I), followed by an irreversible chemical modification that inactivates the enzyme (E-I*).

The kinetic parameters that define this interaction are:

  • KI (Inactivation Constant): Represents the concentration of the inhibitor that gives half the maximal rate of inactivation. A lower KI value indicates a higher affinity of the inhibitor for the enzyme. For the methyl ester of L-histidine, a Ki of 1.8 x 10-6 M has been reported for rat stomach HDC.[5]

  • kinact (Maximal Rate of Inactivation): The first-order rate constant for the conversion of the reversible E-I complex to the irreversibly inactivated form at saturating concentrations of the inhibitor.[8]

The overall efficiency of the irreversible inhibition is often expressed as the second-order rate constant kinact/KI .[9]

Chemical Basis of Irreversible Binding

The precise chemical mechanism of irreversible inhibition depends on the type of HDC.

  • Pyruvoyl-Dependent HDC (e.g., from Lactobacillus 30a): In this bacterial enzyme, the active site contains a pyruvoyl group that is essential for catalysis. Methyl L-histidinate forms a Schiff base with this pyruvoyl residue.[7][10] This tight, essentially irreversible complex prevents the enzyme from processing its natural substrate, L-histidine.[7]

  • Pyridoxal-5'-Phosphate (PLP)-Dependent HDC (e.g., mammalian HDC): Mammalian HDC utilizes PLP as a cofactor.[1][11] While the exact covalent adduct has been more challenging to characterize than for pyruvoyl enzymes, studies with other mechanism-based HDC inhibitors like (S)-α-fluoromethylhistidine demonstrate that the inhibitor undergoes a partial catalytic cycle, leading to the formation of a reactive intermediate that covalently modifies an active site residue, thereby irreversibly inactivating the enzyme.[12] It is hypothesized that Methyl L-histidinate follows a similar path of forming a stable complex within the active site of mammalian HDC.

The following diagram illustrates the general principle of irreversible enzyme inhibition by Methyl L-histidinate.

G E Active HDC (E) EI Reversible E-I Complex E->EI k_on I Methyl L-histidinate (I) EI->E k_off EI_star Irreversibly Inactivated E-I* Complex EI->EI_star k_inact

Caption: General mechanism of irreversible inhibition of HDC.

Cellular Uptake and Metabolic Activation

For Methyl L-histidinate hydrochloride to exert its inhibitory effect within a cell, it must first cross the cell membrane and then be converted into its active form.

Cellular Transport

As an amino acid ester, Methyl L-histidinate is more lipophilic than its parent amino acid, L-histidine. This property facilitates its transport across the plasma membrane. It is likely taken up by cells through one or more of the numerous amino acid and peptide transport systems.[3][13] The specific transporters involved may vary depending on the cell type.

Intracellular Hydrolysis

Once inside the cell, the methyl ester bond of Methyl L-histidinate is rapidly cleaved by intracellular esterases.[3] This hydrolysis releases L-histidine and methanol. The intracellular generation of L-histidine is a key feature of this compound's utility as a research tool, as it can transiently increase the intracellular substrate pool for HDC, leading to a more pronounced and observable effect of the subsequent irreversible inhibition.

The following workflow outlines the cellular processing of Methyl L-histidinate hydrochloride.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MLH_ext Methyl L-histidinate Hydrochloride MLH_int Methyl L-histidinate MLH_ext->MLH_int Amino Acid/Peptide Transporters LH L-Histidine MLH_int->LH Hydrolysis HDC Histidine Decarboxylase (HDC) LH->HDC Histamine Histamine Synthesis (Blocked) HDC->Histamine Irreversible Inhibition Esterases Intracellular Esterases Esterases->MLH_int Membrane Cell Membrane

Caption: Cellular uptake and activation of Methyl L-histidinate.

Interaction with Histamine Receptors

A crucial aspect of a specific enzyme inhibitor is its lack of direct activity on the downstream receptors of the pathway it modulates. Based on the available literature, there is no significant evidence to suggest that Methyl L-histidinate hydrochloride directly acts as an agonist or antagonist at the known histamine receptors (H1, H2, H3, and H4). Its mechanism of action is focused on the inhibition of histamine synthesis. However, when designing experiments, it is always prudent to consider potential off-target effects. In studies where direct receptor interaction is a concern, control experiments using cell lines expressing specific histamine receptors in the absence of HDC could be performed.

Experimental Protocols for Studying the Mechanism of Action

To rigorously investigate the effects of Methyl L-histidinate hydrochloride, a combination of in vitro and cell-based assays is recommended.

In Vitro Histidine Decarboxylase (HDC) Activity Assay

This assay directly measures the enzymatic activity of HDC and its inhibition by Methyl L-histidinate. A common and sensitive method is the radiometric assay.

Principle: This assay quantifies the enzymatic conversion of radiolabeled L-histidine (e.g., L-[1-14C]histidine) to histamine and 14CO2. The amount of released 14CO2 is proportional to the HDC activity.[14][15]

Step-by-Step Protocol:

  • Enzyme Source: Purified or partially purified HDC from a tissue homogenate or cell lysate.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8) containing the enzyme preparation, pyridoxal-5'-phosphate (for mammalian HDC), and the substrate, L-[1-14C]histidine.

  • Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with varying concentrations of Methyl L-histidinate hydrochloride for different time points to characterize the time-dependent inactivation.

  • Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and CO2 Trapping: Stop the reaction by adding an acid (e.g., trichloroacetic acid). The released 14CO2 is trapped in a suitable absorbent (e.g., a filter paper soaked in a hyamine hydroxide solution) placed in a sealed reaction vial.

  • Quantification: The filter paper is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of reaction and determine the kinetic parameters of inhibition (KI and kinact) by plotting the observed rate of inactivation against the inhibitor concentration.

Cellular Uptake and Hydrolysis Assay

This assay determines the rate at which Methyl L-histidinate enters cells and is converted to L-histidine.

Principle: Cells are incubated with radiolabeled or fluorescently tagged Methyl L-histidinate. The intracellular accumulation of the compound and its hydrolyzed product is measured over time.

Step-by-Step Protocol using Radiolabeled Compound:

  • Cell Culture: Plate the cells of interest in a multi-well plate and grow to a suitable confluency.

  • Incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution). Add the uptake buffer containing radiolabeled Methyl L-[14C]histidinate.

  • Time Course: Incubate the cells for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.

  • Termination and Lysis: At each time point, rapidly wash the cells with ice-cold uptake buffer to remove extracellular compound. Lyse the cells with a suitable lysis buffer.

  • Separation and Quantification: The intracellular lysate can be analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate Methyl L-histidinate from the hydrolyzed L-histidine. The radioactivity in each fraction is then quantified by liquid scintillation counting.

  • Data Analysis: Plot the intracellular concentration of both the parent compound and the metabolite over time to determine the rates of uptake and hydrolysis.

In Vivo Studies to Assess Histamine Depletion

To confirm the efficacy of Methyl L-histidinate hydrochloride in a whole-animal model, tissue histamine levels can be measured following its administration.

Principle: Animals are treated with Methyl L-histidinate hydrochloride, and at various time points, tissues of interest are collected and analyzed for their histamine content.

Step-by-Step Protocol:

  • Animal Dosing: Administer Methyl L-histidinate hydrochloride to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage). Include a vehicle-treated control group.

  • Tissue Collection: At predetermined time points post-administration, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, stomach, skin).

  • Histamine Extraction: Homogenize the tissues in an acidic solution (e.g., perchloric acid) to extract histamine and precipitate proteins.

  • Histamine Quantification: The histamine concentration in the supernatant can be measured using various methods, such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A commercially available and sensitive method.

    • High-Performance Liquid Chromatography (HPLC) with fluorometric or mass spectrometric detection: A highly specific and quantitative method.[16]

  • Data Analysis: Compare the tissue histamine levels between the treated and control groups to determine the extent and duration of histamine depletion.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned experiments should be presented in a structured format.

Table 1: Kinetic Parameters of HDC Inhibition by Methyl L-histidinate Hydrochloride

ParameterValueEnzyme SourceReference
Ki 1.8 µMRat Stomach HDC[5]
kinact 0.346 min-1Lactobacillus 30a HDC[4]
kinact/KI

Note: The kinact/KI value can be calculated from the experimentally determined KI and kinact.

Table 2: Cellular Uptake and Hydrolysis of Methyl L-histidinate in [Cell Line]

Time (min)Intracellular Methyl L-histidinate (pmol/mg protein)Intracellular L-Histidine (pmol/mg protein)
1
5
15
30
60

Conclusion

Methyl L-histidinate hydrochloride is a powerful research tool with a well-defined mechanism of action centered on the irreversible inhibition of histidine decarboxylase. Its utility as a pro-drug that is actively transported into cells and subsequently hydrolyzed to an active inhibitor allows for the targeted depletion of newly synthesized histamine. A thorough understanding of its kinetic properties, cellular processing, and the appropriate experimental methodologies is paramount for its effective application in research. This guide provides the necessary technical foundation for scientists and drug development professionals to confidently employ Methyl L-histidinate hydrochloride in their quest to unravel the complex biology of histamine.

References

  • Lane, R. S., Manning, J. M., & Snell, E. E. (1976). Histidine decarboxylase of Lactobacillus 30a: inactivation and active-site labeling by L-histidine methyl ester. Biochemistry, 15(19), 4180–4185. [Link]

  • Schayer, R. W. (1966). Determination of histidine decarboxylase activity. In Methods of Biochemical Analysis (Vol. 14, pp. 99-117). John Wiley & Sons, Inc. [Link]

  • Kubota, H., Hayashi, H., Watanabe, T., Taguchi, Y., & Wada, H. (1984). Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Biochemical pharmacology, 33(7), 983–990. [Link]

  • Kelley, J. L., Miller, C. A., & White, H. L. (1977). Inhibition of histidine decarboxylase. Derivatives of histidine. Journal of medicinal chemistry, 20(4), 506–509. [Link]

  • García-Cánovas, F., Tudela, J., & Varón, R. (1993). Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride. The Biochemical journal, 291 ( Pt 2)(Pt 2), 439–445. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Dojindo. [Link]

  • Johnson, D. S., & Weerapana, E. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of medicinal chemistry, 60(15), 6479–6483. [Link]

  • IT Medical Team. (2023, June 30). Enzyme inhibitors: strategies and challenges in drug design. [Link]

  • Lee, W., Kim, M., & Lee, K. C. (2001). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Journal of pharmaceutical sciences, 90(7), 883–892. [Link]

  • Alston, T. A., & Abeles, R. H. (1987). Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry, 26(13), 4082–4085. [Link]

  • Ortiz, J., Gómez, J., Torrent, A., Aldavert, M., & Blanco, I. (2000). Quantitative radioisotopic determination of histidine decarboxylase using high-performance liquid chromatography. Analytical biochemistry, 280(1), 111–117. [Link]

  • Wikipedia. (2023, December 1). Histidine methyl ester. In Wikipedia. [Link]

  • M-CSA. (n.d.). Histidine decarboxylase. [Link]

  • Wikipedia. (2024, January 29). Histidine decarboxylase. In Wikipedia. [Link]

  • Strelow, J. M., & Johnson, D. S. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 60(15), 6479-6483. [Link]

  • Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. [Link]

  • Small Molecule Pathway Database. (2021, August 23). 1-Methylhistidine Metabolism. [Link]

  • Lozeva, V., Tuomisto, L., & Panula, P. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. Life sciences, 73(12), 1545–1555. [Link]

  • Leurs, R., Smit, M. J., & Timmerman, H. (1995). Affinities of histamine, histamine receptor agonists and antagonists for H3 binding sites on rat brain cortex homogenates. British journal of pharmacology, 114(4), 847–854. [Link]

  • Ohsawa, Y., & Ohtsu, H. (2001). [A method for the assay of histidine decarboxylase activity]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 118(5), 329–334. [Link]

  • Lozeva, V., Tuomisto, L., & Panula, P. (2003). Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats. Life Sciences, 73(12), 1545-1555. [Link]

  • Palanimurugan, R., & Toth, K. (2014). Mechanism of L-histidine decarboxylation (intermediates a-c) and the reaction of internal aldimine with 4(5)-aminooxymethylimidazole (O-IMHA) to form the O-IMHA-PLP oxime (pathway d). K305 is the lysine residue forming the Schiff base with PLP. ResearchGate. [Link]

  • Yoshinaga, M., & Nakamura, Y. (2017). Novel inhibitors for histidine decarboxylase from plant components. International Biology Review, 1(2), 1-10. [Link]

  • Schayer, R. W. (1968). Further studies on the histidine-histamine relationship in vivo. British Journal of Pharmacology and Chemotherapy, 34(2), 370-378. [Link]

  • Wang, C. H., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1369325. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. ResearchGate. [Link]

  • Gantz, I., et al. (1992). Molecular basis for the interaction of histamine with the histamine H2 receptor. Journal of Biological Chemistry, 267(28), 20840-20843. [Link]

  • S, S., & R, R. (2020). Molecular and pharmacokinetic properties of the histidine decarboxylase inhibitors from clove. International Journal of Green Pharmacy, 14(2). [Link]

  • Zhang, Y., et al. (2022). Single-site labeling of histidine in proteins, on-demand reversibility, and traceless metal-free protein purification. Chemical Communications, 58(84), 11811-11814. [Link]

  • Wadman, S. K., et al. (1979). Cellular transport of L-histidine in Hartnup disease. Clinica Chimica Acta, 92(2), 257-264. [Link]

  • Duch, D. S., et al. (1988). Histidine decarboxylase measurement in brain by 14CO2 trapping. Neurochemical Research, 13(6), 553-558. [Link]

  • Schayer, R. W. (1962). Studies on the histidine-histamine relationship in vivo. British Journal of Pharmacology and Chemotherapy, 18(2), 326-332. [Link]

  • PathBank. (2023, August 24). Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). [Link]

  • Breaker, R. R., et al. (2024). L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Thakkar, A., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

Sources

chemical properties of L-histidine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of L-Histidine Methyl Ester Dihydrochloride

Introduction: Beyond the Building Block

To the researcher in drug development and biochemistry, L-histidine is a familiar scaffold, an essential amino acid whose unique imidazole side chain dictates the structure and function of countless proteins. However, the strategic modification of this fundamental unit unlocks new functionalities critical for synthesis and formulation. L-Histidine methyl ester dihydrochloride is one such modification, a derivative where the carboxylic acid group is converted to a methyl ester and the molecule is stabilized as a dihydrochloride salt.[1]

This transformation is not merely academic. It serves two primary purposes: first, it protects the carboxyl group, preventing it from participating in undesired side reactions during complex chemical syntheses, most notably in peptide synthesis. Second, the dihydrochloride salt form significantly enhances the compound's stability and its solubility in polar solvents, a crucial attribute for its use in biochemical assays and as a pharmaceutical formulation component.[1][2] This guide provides an in-depth exploration of the core chemical properties of L-histidine methyl ester dihydrochloride, offering not just data, but the underlying chemical rationale to empower researchers in its effective application.

Section 1: Physicochemical and Analytical Profile

A thorough understanding of a compound's physical and analytical characteristics is the bedrock of its reliable use in any experimental setting. L-Histidine methyl ester dihydrochloride is a white, odorless crystalline powder under standard conditions.[3][4] Its key physicochemical properties are summarized below.

Core Properties Summary
PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O₂ · 2HCl[2][3][5]
Molecular Weight 242.10 g/mol [3][6]
CAS Number 7389-87-9[2][5]
Appearance White crystalline powder[2][3][4]
Melting Point ~207 °C (with decomposition)[3][7]
Optical Rotation [α]20/D = +9.0° to +10° (c=2 in H₂O)[2]
Purity (Typical) ≥97-99% (HPLC)[2]
Molecular Structure and Stereochemistry

The structure of L-histidine methyl ester is defined by three key functional groups: the α-amino group, the imidazole side chain, and the methyl ester. The "L-" designation refers to the (S)-configuration at the α-carbon, which is the naturally occurring stereoisomer and is critical for recognition by most biological systems.[1] The molecule is typically supplied as a dihydrochloride salt, meaning both the α-amino group and one of the imidazole nitrogens are protonated and associated with a chloride counter-ion. This salt form is crucial for preventing intermolecular reactions and enhancing solubility in aqueous media.[1]

Solubility Profile: A Thermodynamic Perspective

L-Histidine methyl ester dihydrochloride exhibits excellent solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).[1][5][7] This high solubility is a direct consequence of its ionic nature as a dihydrochloride salt and the presence of multiple hydrogen-bonding sites.

From a thermodynamic standpoint, the dissolution process is driven by favorable enthalpy changes arising from strong ion-dipole interactions between the charged sites on the molecule and polar solvent molecules. Studies on the solubility of related amino acids, like L-histidine itself, in aqueous binary solvent mixtures (e.g., water + ethanol) show that solubility is positively correlated with both temperature and the mole fraction of water.[8] This trend holds true for its ester derivative; increasing the temperature provides the necessary energy to overcome the crystal lattice energy, while a higher water content provides more polar molecules to solvate the ions effectively.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. Several analytical techniques are routinely employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum of L-histidine methyl ester dihydrochloride in a solvent like D₂O would show characteristic signals: distinct aromatic protons for the imidazole ring, a triplet for the α-proton, a doublet for the β-protons, and a sharp singlet around 3.7-3.9 ppm corresponding to the three protons of the methyl ester group.[9][10]

  • Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups. Key absorption bands include a strong carbonyl (C=O) stretch from the ester at approximately 1740 cm⁻¹, N-H bending vibrations for the protonated amine, and C=N and C-N stretching vibrations from the imidazole ring.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity. Due to the compound's polar and cationic nature, a mixed-mode stationary phase (combining reversed-phase and ion-exchange characteristics) is highly effective.[11] A typical method uses a mobile phase of acetonitrile and water with a sulfuric acid buffer, allowing for excellent separation of the ester from its parent amino acid, L-histidine. Detection is commonly performed at a low UV wavelength, such as 200 nm, to capture the absorbance of the molecule.[11]

Section 2: Chemical Reactivity and Stability

While the ester and salt forms confer stability, L-histidine methyl ester dihydrochloride is not inert. Its reactivity is central to its function in chemical synthesis and is a key consideration for its storage and handling.

Ester Hydrolysis: The Primary Reactivity Pathway

The most significant reaction is the hydrolysis of the methyl ester back to the carboxylic acid, yielding L-histidine and methanol. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : In strongly acidic aqueous solutions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and involves the direct attack of a hydroxide ion on the carbonyl carbon. Kinetic studies of the base hydrolysis have precisely determined the specific rate constants, showing that the reaction proceeds readily in aqueous solutions.[12] The rate is influenced by the protonation state of the molecule, with different species (e.g., the monoprotonated vs. the unprotonated form) exhibiting distinct reaction rates.[12]

The workflow for this critical reaction is illustrated below.

Hydrolysis_Pathway Figure 1: Hydrolysis of L-Histidine Methyl Ester Hist_Ester L-Histidine Methyl Ester Products L-Histidine + Methanol Hist_Ester->Products H₂O / H⁺ or OH⁻

Caption: Figure 1: Hydrolysis of L-Histidine Methyl Ester

Stability, Storage, and Degradation

Under recommended conditions, L-histidine methyl ester dihydrochloride is a stable compound.[13] However, its integrity can be compromised by several factors:

  • Hygroscopicity : The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can facilitate hydrolysis over time. Therefore, it is imperative to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen.[1][5]

  • Incompatibility with Oxidants : Strong oxidizing agents are incompatible with L-histidine methyl ester dihydrochloride and should be avoided, as they can lead to oxidative degradation of the imidazole ring or other functional groups.[3][4][13]

  • Contaminant-Induced Degradation : In the context of biopharmaceutical formulations, it has been observed that L-histidine buffers can sometimes be subject to contamination that leads to the degradation of histidine into trans-urocanic acid.[14][15] While this study focused on the parent amino acid, it highlights a potential degradation pathway for the imidazole ring that researchers should be aware of, especially during long-term stability studies.

Reactivity in Chemical Synthesis

The primary synthetic utility of L-histidine methyl ester dihydrochloride is as a protected form of L-histidine. By temporarily converting the carboxylic acid to an ester, chemists can perform reactions on the α-amino group or the imidazole side chain without interference from the carboxylate.

This is most evident in peptide synthesis . The methyl ester serves as a simple and effective C-terminus protecting group. The general workflow involves coupling the free N-terminus of the histidine methyl ester with the activated C-terminus of an N-protected amino acid. After the peptide bond is formed, the methyl ester can be selectively removed by saponification to reveal the C-terminal carboxylic acid for further chain elongation. The compound is also used as a reactant to create other complex molecules, such as imidazopyridine derivatives via the Pictet-Spengler reaction.

Peptide_Synthesis_Workflow Figure 2: Workflow for Dipeptide Synthesis cluster_reactants Reactants cluster_process Process N-Protected Amino Acid N-Protected Amino Acid Activation Activate Carboxyl Group (e.g., with DCC/EDC) N-Protected Amino Acid->Activation L-His-OMe L-Histidine Methyl Ester Coupling Peptide Bond Formation L-His-OMe->Coupling Activation->Coupling Deprotection Deprotect N-Terminus (e.g., with TFA) Coupling->Deprotection Protected Dipeptide Protected Dipeptide Deprotection->Protected Dipeptide

Caption: Figure 2: Workflow for Dipeptide Synthesis

Section 3: Field-Proven Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving L-histidine methyl ester dihydrochloride.

Protocol 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride

This protocol is based on the well-established Fischer esterification method using thionyl chloride, which serves as both a catalyst and a dehydrating agent.[16]

Rationale : L-histidine is reacted with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is particularly effective as it reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, and methanesulfonyl chloride, which facilitates the esterification. The refluxing provides the necessary activation energy for the reaction to proceed to completion.

Methodology :

  • Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents : Suspend L-histidine (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of histidine).

  • Reaction Initiation : Cool the stirred suspension in an ice bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise via a dropping funnel. The addition is exothermic and generates HCl gas.

    • Causality Note: The slow, cooled addition prevents an uncontrolled temperature spike and ensures the safe generation of the catalytic species.

  • Reflux : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, heat the mixture to reflux (approx. 65°C) for 24-48 hours.

  • Reaction Monitoring (Self-Validation) : The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product is more non-polar than the starting material. A suitable mobile phase is n-butanol:acetic acid:water (4:1:1). The spots can be visualized with ninhydrin stain.

  • Workup and Purification : Once the reaction is complete, cool the mixture and concentrate it under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude product.

  • Crystallization : The crude product can be purified by recrystallization. Triturate the residue with diethyl ether to induce crystallization, then filter the white solid. Wash the crystals with cold methanol or a methanol/ether mixture to remove impurities.[16]

  • Characterization : Dry the final product under vacuum and confirm its identity and purity by measuring its melting point and acquiring an NMR spectrum.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a robust method for determining the purity of a sample of L-histidine methyl ester dihydrochloride.[11]

Rationale : A mixed-mode column is chosen to provide both hydrophobic and cation-exchange retention mechanisms, which is ideal for retaining and separating the polar, charged analyte from potential impurities like L-histidine. The acidic mobile phase ensures the analyte is protonated and interacts strongly with the stationary phase. UV detection at 200 nm provides high sensitivity as it is near the absorbance maximum for the peptide bond and other functional groups present.

Methodology :

  • Instrument and Column :

    • HPLC System with UV detector.

    • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent.[11]

  • Mobile Phase Preparation :

    • Prepare a mobile phase consisting of 60% Acetonitrile and 40% Water.

    • Add sulfuric acid to a final concentration of 0.1%.

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation :

    • Standard Solution : Accurately weigh ~10 mg of L-histidine methyl ester dihydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.

    • Sample Solution : Prepare the sample to be tested in the same manner.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 200 nm.[11]

    • Column Temperature : Ambient.

    • Injection Volume : 10 µL.

  • Analysis (Self-Validation) :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Conclusion

L-Histidine methyl ester dihydrochloride is a strategically important derivative of a fundamental amino acid. Its chemical properties—governed by the interplay between the methyl ester, the α-amino group, and the imidazole side chain—make it an invaluable tool for peptide synthesis and biochemical research. Its enhanced solubility and stability as a dihydrochloride salt further broaden its utility in pharmaceutical development. A comprehensive understanding of its reactivity, particularly its susceptibility to hydrolysis, and the analytical methods for its characterization are essential for its successful and reliable application. By leveraging the insights and protocols detailed in this guide, researchers can confidently integrate this versatile compound into their workflows to advance scientific discovery.

References

  • Vertex AI Search. L-Histidine methyl ester dihydrochloride - SAFETY DATA SHEET. 3

  • Cole-Parmer. Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. 4

  • ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling.

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.

  • PrepChem.com. Synthesis of K. L-Histidine, methyl ester, dihydrochloride.

  • Chem-Impex. L-Histidine methyl ester dihydrochloride.

  • Vulcanchem. Histidine methyl ester (1499-46-3) for sale.

  • United States Biological. L-Histidine Methyl Ester Dihydrochloride - Data Sheet.

  • RSC Publishing. J. Chem. SOC. (A), 1971.

  • ChemBK. L-Histidine methyl ester dihydrochloride.

  • Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride.

  • Fisher Scientific. SAFETY DATA SHEET - L(+)-Histidine methyl ester dihydrochloride.

  • Sigma-Aldrich. L-Histidine methyl ester 97%.

  • PubChem. Methyl L-histidinate dihydrochloride.

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters.

  • ChemicalBook. Methyl L-histidinate dihydrochloride(7389-87-9) 1H NMR spectrum.

  • ResearchGate. Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester....

  • SpringerLink. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine.

  • National Library of Medicine. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine.

Sources

Structural Elucidation and Analytical Profiling of Methyl L-Histidinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl L-histidinate dihydrochloride (CAS: 7389-87-9) is the methyl ester derivative of the essential amino acid L-histidine, stabilized as a double hydrochloride salt.[1][2][3][4][5] It serves as a critical intermediate in peptide synthesis, a standard in biochemical analysis, and a precursor for histidine-derivative drugs.[6]

This technical guide provides a comprehensive structural analysis, synthesizing physicochemical properties, spectroscopic signatures (NMR, IR, MS), and quality control protocols. It is designed for analytical chemists and formulation scientists requiring high-fidelity data for characterization and validation.

Physicochemical Baseline

The dihydrochloride salt form is preferred over the free base due to the basicity of the imidazole ring (


) and the primary amine (

). The 2HCl form ensures the molecule remains protonated, significantly enhancing shelf-life stability and water solubility.
Table 1: Molecular Identity & Properties
PropertySpecification
IUPAC Name Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride
Common Name L-Histidine methyl ester dihydrochloride
CAS Number 7389-87-9
Molecular Formula

Molecular Weight 242.11 g/mol (Salt); 169.18 g/mol (Free Base)
Melting Point 200°C – 208°C (Decomposition)
Solubility High: Water (>100 mg/mL), Methanol, DMSO; Low: Acetone, Ether
Chirality L-isomer (S-configuration)
Hygroscopicity High (Requires desiccant storage)

Synthesis & Reaction Mechanism

The standard industrial synthesis involves the esterification of L-histidine with methanol using thionyl chloride (


) as an activating agent. This method generates in situ anhydrous HCl, converting the carboxylic acid to an acyl chloride intermediate which is then trapped by methanol.
Diagram 1: Synthesis Pathway

The following diagram illustrates the conversion of L-Histidine to its methyl ester dihydrochloride form via acyl chloride activation.

SynthesisPathway L_His L-Histidine (Zwitterion) Inter Intermediate: Acyl Chloride L_His->Inter Activation (-SO2, -HCl) SOCl2 Reagent: SOCl2 / MeOH SOCl2->Inter Product Product: Methyl L-Histidinate 2HCl Inter->Product Esterification (+MeOH)

Caption: Acid-catalyzed esterification mechanism via thionyl chloride activation.

Spectroscopic Elucidation

Accurate identification relies on a "fingerprint" approach combining NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: Deuterium Oxide (


) is the standard solvent.
  • Note: In

    
    , the labile protons (
    
    
    
    and imidazole
    
    
    ) exchange with deuterium and are not observed .
  • Internal Reference: TMSP (Sodium trimethylsilylpropanesulfonate) or residual HDO peak (~4.79 ppm).

Table 2: 1H NMR Assignments (400 MHz, D2O)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Imidazole C2-H 8.60 – 8.75Singlet (s)1HMost deshielded due to location between two nitrogens.
Imidazole C5-H 7.40 – 7.55Singlet (s)1HAromatic proton, less deshielded than C2.

-CH
4.45 – 4.55Triplet (t)1HDeshielded by adjacent ester and ammonium group.
Methyl Ester (

)
3.80 – 3.90Singlet (s)3HDiagnostic Peak. Strong singlet confirming esterification.

-CH2
3.40 – 3.55Multiplet (m)2HDiastereotopic protons adjacent to the chiral center.

Critical Insight: If the sample contains free L-histidine (hydrolysis impurity), the methyl ester singlet at ~3.85 ppm will decrease, and the


-CH peak will shift upfield.
Infrared Spectroscopy (FT-IR)

The salt form presents specific vibrational modes distinct from the free base.

  • Ester Carbonyl (

    
    ):  Sharp, intense band at 1740 – 1755 cm⁻¹ . (Different from the carboxylate 
    
    
    
    of free histidine at ~1600 cm⁻¹).
  • Ammonium (

    
    ):  Broad, multiple bands between 2600 – 3200 cm⁻¹ .
    
  • Imidazole Ring: Characteristic breathing modes at 1580 – 1620 cm⁻¹ .

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (

    
    ).
    
  • Molecular Ion (

    
    ):  170.1 m/z (Corresponds to the free base mass 169.1 + H).
    
  • Fragment Ions:

    • 110 m/z (Loss of methyl formate group

      
      ).
      
    • 82 m/z (Imidazole methyl cation).

Quality Control & Purity Profiling

Ensuring the absence of the free acid (L-Histidine) and maintaining optical purity are the primary QC objectives.

HPLC Method (Reverse Phase / Ion-Pairing)

Due to the high polarity of the molecule, standard C18 columns often fail to retain it. An ion-pairing reagent is required.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in Water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 0% B to 20% B over 20 minutes (Isocratic 5% B often suffices).

  • Detection: UV at 210 nm (peptide bond/ester) and 260 nm (imidazole).

  • Retention Order: L-Histidine (elutes first)

    
     Methyl L-Histidinate (elutes later due to ester hydrophobicity).
    
Enantiomeric Purity (Chiral Analysis)

To verify the "L" configuration (S-enantiomer) and ensure no racemization occurred during esterification:

  • Method: Chiral Ligand Exchange Chromatography (CLEC) or Polarimetry.

  • Specific Rotation

    
    :  +10° to +12° (c=2, 
    
    
    
    ).
Diagram 2: Analytical Workflow

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity Profiling Sample Raw Sample (Methyl L-His 2HCl) NMR 1H NMR (D2O) Check: OMe Singlet (3.8 ppm) Sample->NMR IR FT-IR Check: Ester C=O (1750 cm-1) Sample->IR HPLC RP-HPLC (Ion Pair) Impurity: Free Histidine Sample->HPLC Chiral Polarimetry / Chiral LC Limit: D-Isomer < 0.5% Sample->Chiral

Caption: Integrated workflow for structural validation and purity assessment.

Stability & Handling

The ester bond is susceptible to hydrolysis, particularly in the presence of moisture and elevated pH.

  • Hydrolysis Risk: In aqueous solution at pH > 7, the ester rapidly hydrolyzes back to L-Histidine and methanol.

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic.[2] Absorption of atmospheric water accelerates hydrolysis.

  • Storage Protocol:

    • Temperature: -20°C (Long term) or 2-8°C (Short term).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Tightly sealed with desiccant packs.

References

  • PubChem. (n.d.).[5] Methyl L-histidinate dihydrochloride (CID 2723645).[2][5] National Library of Medicine. Retrieved from [Link]

  • Liang, et al. (2011). FT-IR Study of Histidine Model Compounds. Oklahoma State University.[7] Retrieved from [Link]

Sources

The Histidine Methyl Ester: A Technical Monograph on Synthesis, Stability, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histidine Methyl Ester (His-OMe) represents a pivotal derivative in the evolution of peptide chemistry and drug development.[1][2][3] Historically significant as a tool in Emil Fischer’s separation of amino acids, it remains a cornerstone in modern synthetic organic chemistry. Its utility stems from the masking of the C-terminal carboxylate, which neutralizes the zwitterionic character of the native amino acid, thereby altering solubility profiles and enabling specific N-terminal modifications. However, the presence of the imidazole side chain introduces unique challenges—specifically racemization—that require rigorous handling protocols. This guide provides a comprehensive technical analysis of His-OMe, from its early 20th-century discovery to its critical role in contemporary solid-phase peptide synthesis (SPPS) and coordination chemistry.[3]

Part 1: The Chemical Genesis

The Fischer Era and the "Ester Method" The history of histidine methyl ester is inextricably linked to the work of Emil Fischer in the early 1900s. Before the advent of chromatography, separating amino acids from protein hydrolysates was a formidable challenge. Fischer developed the "Ester Method" (Estermethode), where amino acids were esterified (typically with ethanol or methanol) to increase their volatility, allowing for separation via fractional distillation [1].

While effective for aliphatic amino acids, histidine presented a unique obstacle. The imidazole ring rendered the free base of the ester unstable during high-temperature distillation, often leading to decomposition. Consequently, early isolation protocols, such as those described by Fischer and his contemporaries, relied on converting the ester into its stable dihydrochloride salt form. This historical necessity dictates the commercial availability of L-Histidine methyl ester dihydrochloride today.

Part 2: Fundamental Physicochemical Profile

For drug development professionals, understanding the specific properties of the ester—distinct from the free acid—is crucial for formulation and reaction planning.

Table 1: Technical Specifications of L-Histidine Methyl Ester Dihydrochloride

PropertyValue / CharacteristicRelevance to Protocol
CAS Number 7389-87-9Identity verification.[3]
Molecular Formula

Stoichiometric calculations (MW: 242.10 g/mol ).[3]
Appearance White to off-white crystalline powderDiscoloration indicates free-base degradation.[3]
Solubility High:

, DMSO, MethanolLow: Acetone, Ether,

Reaction solvent selection; insolubility in ether is used for precipitation/purification.
pKa (Imidazole) ~6.0 (similar to native His)The esterification does not significantly shift the imidazole pKa, maintaining buffering capacity at physiological pH.
Hygroscopicity Moderate to HighRequires storage under desiccant at 2–8°C to prevent hydrolysis.[3]

Part 3: Synthetic Evolution & Protocol

The Thionyl Chloride Method

While Fischer originally used gaseous HCl bubbled into alcohol, the modern standard utilizes thionyl chloride (


) .[4][5][6][7] This method is preferred for its operational simplicity and the generation of anhydrous HCl in situ, which drives the equilibrium toward ester formation.
Mechanism & Causality

The reaction proceeds via the formation of a chlorosulfite intermediate, which decomposes to release


 and HCl. The anhydrous HCl protonates the carboxylic acid, making it susceptible to nucleophilic attack by methanol.
  • Why Thionyl Chloride? It acts as both a dehydrating agent (scavenging water produced during esterification) and an acid generator.[3]

  • Why 0°C Addition? The reaction between

    
     and MeOH is highly exothermic. Uncontrolled addition can lead to solvent boiling and loss of reagent.
    
Standardized Laboratory Protocol

Note: Perform all steps in a fume hood due to


 and HCl gas generation.
  • Preparation: Chill 100 mL of anhydrous methanol (MeOH) to 0°C in a round-bottom flask equipped with a drying tube.

  • Activation: Dropwise, add 5.0 mL (approx. 1.5 eq) of thionyl chloride (

    
    ) to the stirring MeOH. Maintain temperature <5°C.
    
    • Checkpoint: Ensure the solution remains colorless or pale yellow. Darkening suggests impurities or excessive heat.

  • Addition: Add 5.0 g of L-Histidine (free base) in one portion.

  • Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12–16 hours.

  • Workup:

    • Cool to room temperature.[8]

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Self-Validating Step: The resulting oil/solid should be triturated with cold diethyl ether.[3] If the product remains an oil, trace methanol or water is present. Repeat concentration.

  • Isolation: Filter the white precipitate (the dihydrochloride salt). Dry under high vacuum.

SynthesisWorkflow cluster_0 Reagents cluster_1 Reaction Conditions cluster_2 Isolation MeOH Anhydrous MeOH Chill 0°C Activation (Exothermic Control) MeOH->Chill SOCl2 Thionyl Chloride SOCl2->Chill His L-Histidine Reflux Reflux 16h (Drive Equilibrium) His->Reflux Chill->His Add Solid Evap Evaporate Solvent Reflux->Evap Triturate Triturate w/ Ether (Remove Impurities) Evap->Triturate Product His-OMe 2HCl (White Solid) Triturate->Product

Figure 1: Step-by-step workflow for the synthesis of Histidine Methyl Ester via the Thionyl Chloride method.[3]

Part 4: The Mechanistic Role in Peptide Chemistry

The Racemization Challenge

Histidine is notoriously prone to racemization (conversion of L- to D-isomer) during peptide coupling, a critical failure mode in drug development.[8] The methyl ester modification alone does not prevent this; in fact, the protection of the C-terminus is often the precursor to coupling reactions where this issue arises.

The Mechanism: The racemization is driven by the imidazole


-nitrogen (N-3) .[3] During activation of the carboxyl group (e.g., using carbodiimides), the basic imidazole nitrogen can abstract the proton from the 

-carbon (

).[9] This leads to the formation of a planar enolate or an oxazolone intermediate, destroying the stereocenter [2].

Prevention Strategy: To use His-OMe or His derivatives effectively, the imidazole ring (specifically the


-nitrogen) must be protected with electron-withdrawing groups (e.g., Boc, Trt, or Bom) to reduce its basicity and prevent intramolecular proton abstraction.[3]

Racemization cluster_mech Intramolecular Catalysis Start Activated His-OMe Derivative PiNitrogen Imidazole Pi-Nitrogen (Acts as Base) Start->PiNitrogen Proximity AlphaProton Alpha-Proton Abstraction PiNitrogen->AlphaProton Deprotonation Enolate Planar Enolate/Azolactone (Achiral Intermediate) AlphaProton->Enolate Loss of Chirality Result Racemic Mixture (L/D) Enolate->Result Reprotonation

Figure 2: Mechanism of Histidine racemization mediated by the imidazole side chain.[3]

Part 5: Modern Applications

Peptide Synthesis & Drug Delivery

His-OMe serves as a critical C-terminal building block.[3] In "Solution Phase Synthesis," it allows the sequential addition of amino acids to the N-terminus. In drug delivery, histidine-rich copolymers (synthesized using His-OMe precursors) are utilized for their "proton sponge" effect, facilitating endosomal escape of genetic payloads (siRNA/DNA) by buffering pH and causing osmotic swelling of endosomes [3].[3]

Coordination Chemistry

The methyl ester blocks the carboxylate ligand, forcing metal ions (Cu(II), Zn(II)) to coordinate exclusively through the imidazole nitrogen and the alpha-amine. This makes His-OMe 2HCl an essential ligand for modeling metalloprotein active sites, such as those found in superoxide dismutase or hemocyanin [4].[3]

References

  • Fischer, E. (1901).[10] "Über die Hydrolyse des Caseins durch Salzsäure." Zeitschrift für physiologische Chemie, 33(3-4), 151-176.[3]

  • Mergler, M., et al. (2001). "The racemization of histidine during peptide synthesis." Journal of Peptide Science, 7(9), 502-510.[3]

  • Midoux, P., et al. (2009). "Histidine containing peptides and polypeptides as nucleic acid vectors." British Journal of Pharmacology, 157(2), 166-178.[3]

  • Sundberg, R. J., & Martin, R. B. (1974). "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions." Chemical Reviews, 74(4), 471-517.[3]

Sources

Technical Guide: Coordination Chemistry of Methyl L-Histidinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl L-histidinate (Me-His) acts as a pivotal biomimetic ligand in bioinorganic chemistry.[1][2][3] By esterifying the carboxylate group of histidine, Me-His effectively blocks the "glycine-like" (amine/carboxylate) coordination mode, forcing metal ions to interact exclusively through the imidazole and amine nitrogens. This structural constraint makes Me-His an indispensable tool for modeling metalloprotein active sites (e.g., hemocyanin, carbonic anhydrase) and developing platinum-based chemotherapeutics with reduced nephrotoxicity.[3]

However, this ligand introduces a critical instability: Metal-Promoted Ester Hydrolysis . This guide details the coordination dynamics of Me-His, provides a self-validating synthesis protocol, and establishes the boundaries required to prevent the inadvertent degradation of the ligand into free histidine.

Ligand Architecture & The "Carboxylate Blockade"

In free L-histidine, metal binding is often dominated by the thermodynamic preference for tridentate coordination (


).[1][3] Me-His disrupts this by converting the anionic carboxylate (

) into a neutral methyl ester (

).[3]
Electronic Properties
  • Basicity: The esterification lowers the

    
     of the ammonium group (
    
    
    
    7.0) compared to free histidine (
    
    
    9.2), making the amine nitrogen available for coordination at physiological pH.[1][3]
  • Donor Atoms:

    • 
      -Amino Nitrogen:  Primary anchor.[1]
      
    • Imidazole Nitrogen (

      
       or 
      
      
      
      ):
      The specificity determinant.[1][3]
    • Ester Carbonyl Oxygen: A weak, hard donor that rarely chelates but can participate in axial interactions or serve as a hydrolysis intermediate.[1]

Coordination Modes & Metal Specificity[3][4]

The coordination geometry of Me-His is dictated by the Irving-Williams Series and the specific electronic requirements of the metal center.

Copper(II): The Distorted Tetragon

Cu(II) binds Me-His with high affinity (


 for 1:1 complexes).[1][3] The complex typically adopts a square planar or distorted square pyramidal geometry.
  • Binding Mode: Bidentate (

    
    ). The Cu(II) ion chelates the amine and the imidazole nitrogen (usually 
    
    
    
    , the nitrogen closer to the alanine tail, to form a 6-membered chelate ring).
  • Stoichiometry: At ligand excess, bis-complexes

    
     form.[1][3]
    
Platinum(II): The Kinetic Trap

In anticancer research, Pt(II) coordinates Me-His to form analogs of Cisplatin.[1][3] Unlike Cu(II), Pt(II) forms kinetically inert bonds.[3]

  • Significance: The bulky imidazole ring in Me-His complexes can reduce substitution rates with biological thiols (e.g., glutathione), potentially lowering the drug resistance observed with Cisplatin.[1]

Visualization of Coordination Logic

CoordinationLogic MeHis Methyl L-Histidinate Cu Cu(II) (Labile/Dynamic) MeHis->Cu Fast Binding Pt Pt(II) (Inert/Kinetic) MeHis->Pt Slow Binding Mode1 N,N-Chelation (Stable) Cu->Mode1 Major Product (pH < 8) Mode2 Ester Hydrolysis (Degradation) Cu->Mode2 Catalytic (pH > 8) Pt->Mode1 Antitumor Active Species

Figure 1: Divergent pathways for Cu(II) and Pt(II) coordination.[3] Note the susceptibility of Copper complexes to hydrolysis.

The Technical Trap: Metal-Promoted Hydrolysis

The most common failure mode in Me-His coordination chemistry is the unintended conversion of the ester to the acid.

Mechanism: Upon coordination, the metal ion (Lewis acid) can withdraw electron density from the ester carbonyl, making the carbonyl carbon highly electrophilic.


[3]
  • Catalyst: Cu(II) is a potent catalyst for this hydrolysis, accelerating the rate by orders of magnitude compared to the free ligand.

  • Critical Control Point: Synthesis must occur at pH < 7.5 . If the pH rises to 8.0 or higher, the solution will turn from the deep blue of the Me-His complex to the lighter blue/violet of the free Histidine complex, and methanol will be released.

Validated Experimental Protocol

Objective: Synthesis of Bis(L-histidinate methyl ester)copper(II) chloride. Safety: Handle metal salts with care. Methanol is toxic.[1]

Reagents[5]
  • L-Histidine methyl ester dihydrochloride (

    
    )[1][3]
    
  • Copper(II) Chloride dihydrate (

    
    )[1][3][4]
    
  • Base: Lithium Hydroxide (LiOH) or Triethylamine (TEA).[1][3] Avoid NaOH to prevent local hotspots of high alkalinity.

  • Solvent: Anhydrous Methanol (to suppress hydrolysis equilibrium).[1][3]

Step-by-Step Workflow
  • Ligand Activation: Dissolve 2.0 mmol of

    
     in 10 mL anhydrous methanol.
    
  • Neutralization (The Critical Step): Add exactly 4.0 mmol of TEA dropwise.[3]

    • Validation: Check pH of a wet aliquot. It must be neutral (

      
      7.0).
      
  • Metal Addition: Add 1.0 mmol of

    
     dissolved in 5 mL methanol.
    
    • Observation: Solution turns deep blue immediately.

  • Incubation: Stir for 30 minutes at room temperature. Do not heat.

  • Precipitation: Add cold diethyl ether until turbidity appears. Refrigerate at 4°C to crystallize.

Characterization & Quality Control (QC) Table
QC ParameterMethodExpected Result (Me-His Complex)Failure Flag (Hydrolysis)
IR Spectroscopy KBr PelletStrong band at 1730-1750 cm⁻¹ (Ester C=O)Band shift to ~1600 cm⁻¹ (Carboxylate COO⁻)
UV-Vis Methanol Sol.[3]

~ 600-620 nm
Shift to < 600 nm (Blue shift indicates His-chelate)
Solubility Water/MeOHSoluble in alcoholsPrecipitates or changes color in water over time

Synthesis Process Diagram

SynthesisProtocol Start Start: L-His-OMe 2HCl (Solvent: Anhydrous MeOH) Neut Neutralization (Add TEA/LiOH) Start->Neut Check pH Check (Critical Control Point) Neut->Check AddMetal Add CuCl2 / PtCl4 Check->AddMetal pH 6.5 - 7.2 Hydrolysis FAILURE: Ester Hydrolysis Check->Hydrolysis pH > 7.5 Reaction Reaction (RT, 30 mins) AddMetal->Reaction Success SUCCESS: Isolate [M(Me-His)2] Reaction->Success Precipitate w/ Ether

Figure 2: Synthesis workflow emphasizing the pH control point to avoid ligand degradation.[3]

Applications in Drug Development

Platinum Anticancer Agents

Researchers are actively replacing the amine ligands in Cisplatin with Me-His. The resulting complexes, such as


, utilize the chirality of the amino acid to influence DNA binding stereoselectivity.[3]
  • Advantage: The ester group increases lipophilicity compared to free histidine, potentially enhancing cellular uptake.

  • Reference: Inorganic Chemistry and Dalton Transactions have published extensive work on the cytotoxicity of these analogs (See Ref 2, 4).[3]

Enzyme Mimicry

Me-His is the standard for mimicking the "Histidine Brace" found in copper monooxygenases. By preventing carboxylate coordination, Me-His forces the copper ion to adopt the specific


-coordination geometry required for catalytic oxidation cycles.

References

  • Casella, L., et al. (2019).[3][5] "Coordination modes of histidine.[2][4][5][6][7][8] Copper(II) complexes of L-N-methylhistidine."[3][9] Inorganic Chemistry. (Note: Generalized citation for Casella's extensive work on His-Cu chemistry).[3]

  • Altun, Y., & Köseoğlu, F. (2005).[3] "Stability of Copper(II), Nickel(II) and Zinc(II) Binary and Ternary Complexes of Histidine." Journal of Solution Chemistry.

  • Hay, R. W., & Morris, P. J. (1971).[3] "The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis."[9] Journal of the Chemical Society A.

  • Desoize, B. (2004).[1][3] "Metals and metal compounds in cancer treatment." Anticancer Research.[1][10]

Sources

Foreword: The Imperative for Precision in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enzymatic Conversion of Methyl L-histidinate

In the landscape of modern drug development and biotechnology, the demand for enantiomerically pure chiral building blocks is absolute. L-histidine, an essential amino acid, is not merely a component of proteins but a versatile precursor for pharmaceuticals and a crucial element in the active sites of many therapeutic proteins.[][2][3] Its derivatives, such as Methyl L-histidinate, serve as valuable intermediates, often employed as protected forms of the amino acid during complex peptide synthesis. The subsequent deprotection, or conversion back to L-histidine, is a critical step that dictates the purity, yield, and ultimately, the viability of the final product. While traditional chemical hydrolysis can achieve this, it often suffers from harsh reaction conditions, lack of specificity, and the generation of undesirable by-products.

This guide delineates a superior approach: the enzymatic conversion of Methyl L-histidinate. Biocatalysis offers an elegant solution, leveraging the inherent specificity and efficiency of enzymes to perform clean, stereoselective transformations under mild, aqueous conditions.[4][5] This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, practical methodologies, and field-proven insights into harnessing this powerful technique. We will move from the core principles of enzymatic catalysis to detailed protocols and analytical validation, providing a comprehensive framework for implementation.

The Biocatalytic Engine: Principles of Enzymatic Ester Hydrolysis

The conversion of Methyl L-histidinate to L-histidine is a hydrolysis reaction, cleaving an ester bond to yield a carboxylic acid (L-histidine) and an alcohol (methanol). This transformation is expertly catalyzed by a class of enzymes known as hydrolases .

The Advantage of Specificity

Unlike non-specific chemical catalysts, enzymes exhibit remarkable selectivity:

  • Chemoselectivity: The enzyme targets only the ester functional group, leaving other reactive moieties on the molecule untouched.

  • Regioselectivity: In more complex molecules, an enzyme can distinguish between multiple esters, hydrolyzing only a specific one.

  • Enantioselectivity: This is the hallmark of biocatalysis. When dealing with a racemic mixture of a substrate, an enzyme can selectively convert only one enantiomer (e.g., the L-enantiomer), which is an indispensable tool for producing optically pure amino acids.[5][6]

Key Enzyme Classes for Amino Acid Ester Conversion

While a specific "Methyl L-histidinate hydrolase" is not a commonly cataloged enzyme, the reaction falls well within the substrate promiscuity of several robust enzyme classes. The choice of enzyme is the most critical parameter for success.

  • Proteases: These enzymes, whose natural function is to hydrolyze peptide bonds, are also highly proficient at hydrolyzing ester bonds, particularly those derived from amino acids. Their active sites are tailored to recognize amino acid side chains.

    • Subtilisin: A serine endopeptidase known for its broad substrate specificity, making it an excellent starting point for screening. It has been successfully used for the hydrolysis of various amino acid esters in organic media.[4]

    • α-Chymotrypsin & Trypsin: These are classic examples of proteases with more defined specificity. While trypsin prefers basic residues like lysine and arginine, and chymotrypsin prefers large aromatic residues, their catalytic machinery can be effective on a range of esters.[5][7]

  • Lipases: These enzymes naturally hydrolyze triglycerides but are famously versatile biocatalysts in organic synthesis. They are renowned for their stability in organic solvents and high enantioselectivity.[6]

    • Lipase B from Candida antarctica (CALB): Often sold immobilized as Novozym® 435, this is one of the most widely used and robust biocatalysts for ester hydrolysis and synthesis.[6]

    • Lipase from Pseudomonas cepacia: Another widely used lipase, noted for its high activity and tolerance to various solvents.[6]

The causality behind selecting these enzymes lies in their catalytic mechanism, which is adept at stabilizing the tetrahedral intermediate formed during ester hydrolysis, and their active site pockets, which can accommodate the histidinyl side chain.

Experimental Framework: A Validating Protocol

A robust protocol is a self-validating one. Every step is designed not just to execute the reaction but to provide clear, interpretable data that confirms the process is proceeding as intended. The following workflow is designed for the hydrolysis of Methyl L-histidinate using a commercially available immobilized enzyme, which offers significant advantages in reusability, stability, and ease of separation.[4][8]

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_analysis 3. Analysis Phase prep_buffer Buffer Preparation (e.g., 0.1 M Phosphate, pH 7.5) prep_substrate Substrate Solution (Methyl L-Histidinate in Buffer) prep_buffer->prep_substrate reaction_setup Combine Substrate & Enzyme in Temperature-Controlled Reactor (37°C) prep_substrate->reaction_setup prep_enzyme Enzyme Equilibration (Immobilized Lipase/Protease) prep_enzyme->reaction_setup reaction_monitor Incubate with Agitation (Take Aliquots at t=0, 1, 2, 4, 8h) reaction_setup->reaction_monitor reaction_terminate Terminate Aliquots (e.g., Acid Quench or Filtration) reaction_monitor->reaction_terminate analysis_prep Sample Preparation (Centrifuge/Filter) reaction_terminate->analysis_prep analysis_hplc HPLC/CE Analysis (Quantify Substrate & Product) analysis_prep->analysis_hplc analysis_data Data Processing (Calculate % Conversion) analysis_hplc->analysis_data

Caption: A typical workflow for the enzymatic hydrolysis of Methyl L-histidinate.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • L-Histidine methyl ester dihydrochloride (Substrate)[9]

  • Immobilized Lipase B from Candida antarctica (Novozym® 435) or immobilized Subtilisin

  • Potassium Phosphate Monobasic (KH₂PO₄) and Dibasic (K₂HPO₄) for buffer

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Acetonitrile (HPLC Grade)

  • Formic Acid (HPLC Grade)

  • L-Histidine (Analytical Standard)

  • Reaction vessels (e.g., 50 mL screw-cap flasks)

  • Shaking incubator or magnetic stirrer with temperature control

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Buffer Preparation (0.1 M Potassium Phosphate, pH 7.5):

    • Causality: The pH is set to 7.5 as a starting point, which is near physiological pH and generally within the optimal range for many lipases and proteases. A phosphate buffer provides good buffering capacity in this range.

    • Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄.

    • Mix them, monitoring with a calibrated pH meter, until the pH is stable at 7.5.

  • Substrate Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh and dissolve L-Histidine methyl ester dihydrochloride in the prepared phosphate buffer to a final concentration of 10 mg/mL.

    • Insight: The dihydrochloride salt is used for its stability and solubility. Note that dissolving it may slightly lower the pH; re-adjust to 7.5 with dilute NaOH if necessary.

  • Reaction Setup:

    • To a 50 mL flask, add 20 mL of the substrate solution.

    • Add a defined amount of the immobilized enzyme (e.g., 100 mg of Novozym® 435). The enzyme/substrate ratio is a key parameter for optimization.

    • Place the flask in a shaking incubator set to 37°C and 150 rpm. The temperature is a compromise between reaction rate and enzyme stability. Agitation ensures good mass transfer.

    • Immediately take a "time zero" (t=0) aliquot of ~200 µL.

  • Reaction Monitoring & Termination:

    • Take further 200 µL aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

    • To terminate the reaction in each aliquot, immediately filter it through a 0.22 µm syringe filter to remove the immobilized enzyme beads. Alternatively, for free enzymes, quenching with an equal volume of 0.1 M HCl can be used. Store samples at -20°C until analysis.

Analytical Validation: Quantifying Conversion

Accurate quantification of the substrate (Methyl L-histidinate) and the product (L-histidine) is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.

HPLC Method
  • Rationale: A mixed-mode chromatography column, which combines reversed-phase and ion-exchange properties, is ideal for separating the more hydrophobic ester from the more polar zwitterionic amino acid without ion-pairing reagents that are incompatible with mass spectrometry.[10]

  • Column: Coresep 100 mixed-mode column or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% B to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL

  • Expected Elution: Methyl L-histidinate, being more hydrophobic, will have a longer retention time than the more polar L-histidine.

Data Presentation: Time-Course Analysis

The data from the HPLC analysis should be tabulated to clearly show the progress of the reaction.

Time Point (hours)Methyl L-histidinate (Peak Area)L-Histidine (Peak Area)% Conversion
01,540,2001,5000.1%
11,235,100305,80019.9%
2950,500588,10038.2%
4560,300975,40063.3%
8155,6001,380,90089.7%
24< 10,0001,525,300>99.0%

% Conversion is calculated as: [Product Area / (Product Area + Substrate Area)] * 100

Mechanistic Insight and Optimization

Understanding the underlying kinetics allows for rational optimization of the process, moving from a working protocol to a highly efficient one.

Mandatory Visualization: The Catalytic Cycle

G E Enzyme (E) ES Enzyme- Substrate Complex (ES) E->ES k1 S Substrate (S) EP Enzyme- Product Complex (EP) ES->EP k_cat EP->E k3 P Product (P)

Caption: A simplified Michaelis-Menten model for the enzymatic reaction.

Key Optimization Parameters
  • pH: The pH affects the ionization state of both the enzyme's active site residues (like histidine) and the substrate itself.[11] A pH-rate profile should be determined by running the reaction in a series of buffers (e.g., from pH 6.0 to 9.0).

  • Temperature: Reaction rates generally increase with temperature until a point where the enzyme begins to denature and lose activity. An optimal temperature balances high activity with long-term stability.

  • Enzyme Loading: Increasing the enzyme concentration will increase the initial reaction rate, but there is a point of diminishing returns. This must be balanced against the cost of the biocatalyst.

  • Substrate Concentration: At low concentrations, the rate is first-order with respect to the substrate. At high concentrations, the enzyme becomes saturated, and the rate becomes zero-order. High substrate concentrations can sometimes lead to substrate inhibition.

Data Presentation: pH Optimization Profile
Buffer pHInitial Rate (µmol/min/mg enzyme)
6.01.2
6.52.5
7.04.8
7.55.9
8.06.1
8.55.4
9.03.1

This data clearly indicates an optimal pH around 8.0 for this hypothetical enzyme, a crucial insight for process scale-up.

Conclusion and Future Outlook

The enzymatic conversion of Methyl L-histidinate represents a powerful convergence of green chemistry and precision engineering. This guide has established a comprehensive framework, from the selection of appropriate biocatalysts to the implementation of a robust, validated experimental workflow and analytical methodology. By leveraging the inherent specificity of enzymes like proteases and lipases, researchers can achieve high-purity L-histidine under mild conditions, a significant advantage over traditional chemical synthesis.[4][12]

The principles outlined here—rational enzyme selection, workflow validation through rigorous analytics, and systematic optimization—are universally applicable. As the fields of enzyme engineering and bioinformatics continue to advance, the potential to discover or engineer novel hydrolases with even greater activity and specificity for substrates like Methyl L-histidinate will undoubtedly grow, further enhancing the toolkit available to professionals in drug development and biotechnology.

References

  • Christopher, J. P., & Ingham, R. J. (1977). The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. PubMed. [Link]

  • Stanford Chemicals. (2025, February 27). L-Histidine HCl: Functions, Benefits, and Industrial Applications. [Link]

  • Gavrilescu, M., & Todea, A. (2022). Stabilization of enzymes for biotechnological applications. Journal of Pharmaceutical Negative Results. [Link]

  • ExplorEnz - The Enzyme Database. EC 3.4.13.5. [Link]

  • Drozak, J., et al. (2020). Enzymology and significance of protein histidine methylation. PMC - NIH. [Link]

  • Wikipedia. X-methyl-His dipeptidase. [Link]

  • Wang, H., et al. (2020). Highly Efficient Production of l-Histidine from Glucose by Metabolically Engineered Escherichia coli. ResearchGate. [Link]

  • Kubota, K., et al. (1973). Process for producing l-histidine.
  • Sharma, A., et al. (2023, January 29). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed. [Link]

  • ClinicalTrials.eu. L-Histidine – Application in Therapy and Current Clinical Research. [Link]

  • KEGG ENZYME. EC 3.4.13.5. [Link]

  • CJ Food & Nutrition Tech. What is L-histidine? Applications & Functions. [Link]

  • Kulis-Horn, R. K., et al. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PMC. [Link]

  • Holeček, M. (2020, October 1). Histidine Metabolism and Function. PMC - NIH. [Link]

  • Gotor, V. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. [Link]

  • Araki, K., & Nakayama, K. (1975, July 23). Studies on Histidine Fermentation: Part I. l-Histidine Production by Histidine Analog-resistant Mutants from Several Bacteria. SciSpace. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013). Current applications of immobilized enzymes for manufacturing purposes. University of Nottingham. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013, March 21). Immobilised enzymes in biorenewables production. Chemical Society Reviews (RSC Publishing). [Link]

  • Chenault, H. K., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]

  • Cantone, S., et al. (2025, February 18). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. [Link]

  • Hay, R. W., & O'Connor, C. J. (1976). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Zinellu, A., et al. (2010, December 15). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. PubMed. [Link]

  • HELIX Chromatography. HPLC Analysis of Histidine and Related Impurities. [Link]

  • Coppex, L., et al. (1986). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. PubMed. [Link]

  • ResearchGate. (2020). Ester formation reaction mechanism of lipases. Histidine activates the... [Link]

Sources

Methodological & Application

Application Notes & Protocols: Methyl L-histidinate Hydrochloride as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the expansive field of coordination chemistry, the design of novel metal complexes with tailored properties is paramount for advancements in catalysis, materials science, and medicinal chemistry.[1][2] Amino acids and their derivatives represent a privileged class of ligands, offering a rich tapestry of donor atoms, inherent chirality, and biocompatibility. Among these, L-histidine holds a special status due to the unique coordination capabilities of its imidazole side chain, which plays a pivotal role in the active sites of numerous metalloenzymes.[3][4]

This guide focuses on a valuable derivative, Methyl L-histidinate hydrochloride . By esterifying the carboxylic acid group of L-histidine, the primary coordination behavior is modified. While the potent carboxylate binding site is transformed into a less coordinating ester carbonyl, the ligand retains the crucial α-amino group and the versatile imidazole ring nitrogens as primary donor sites. This modification allows for the synthesis of complexes with distinct structural and electronic properties compared to those of native L-histidine.

This document serves as a detailed guide for researchers, chemists, and drug development professionals. It provides both the theoretical underpinnings and practical, field-tested protocols for the synthesis, characterization, and application of metal complexes derived from methyl L-histidinate hydrochloride.

Part 1: Ligand Properties and Coordination Motifs

Physicochemical Properties

Methyl L-histidinate is typically supplied as a stable mono- or dihydrochloride salt, which requires in situ deprotonation for coordination.[5][6] Its key properties are summarized below.

PropertyValueReference
Chemical Name Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride[5]
Common Synonyms L-Histidine methyl ester hydrochloride, H-His-OMe.HCl[5][6]
Molecular Formula C₇H₁₂ClN₃O₂ (monohydrochloride) / C₇H₁₃Cl₂N₃O₂ (dihydrochloride)[5][6]
Molecular Weight 205.64 g/mol (monohydrochloride) / 242.10 g/mol (dihydrochloride)[5][6]
CAS Number 18684-16-7 (monohydrochloride) / 7389-87-9 (dihydrochloride)[7]
Structural Features and Potential Donor Sites

The coordination versatility of methyl L-histidinate stems from three potential donor sites:

  • α-Amino Nitrogen (Nα): A primary amine that is a strong sigma-donor.

  • Imine-like Imidazole Nitrogen (Nδ): This nitrogen (at position 3 of the ring) possesses a readily available lone pair for coordination.

  • Amine-like Imidazole Nitrogen (Nε): This nitrogen (at position 1 of the ring) is protonated in the hydrochloride salt and generally participates in coordination only after deprotonation.

The ester carbonyl oxygen is a very weak donor and typically does not participate in coordination, especially in the presence of the stronger nitrogen donors. This directs the coordination geometry differently from native L-histidine, where the carboxylate group is a primary binding site.[4]

cluster_synthesis Synthesis & Isolation Workflow ligand 1. Dissolve Ligand (H-His-OMe.HCl) base 2. Add Base (e.g., NaOH) (In Situ Deprotonation) ligand->base react 4. Mix Solutions Slowly (Complexation) base->react metal 3. Dissolve Metal Salt (e.g., MCl₂) metal->react stir 5. Stir 2-4h @ RT react->stir isolate 6. Isolate Product stir->isolate purify 7. Purify (Recrystallization) isolate->purify product Pure M(His-OMe)₂Cl₂ Complex purify->product cluster_characterization Characterization Workflow start Synthesized Complex ftir FT-IR Spectroscopy (Identify Coordinated Groups) start->ftir Primary Analysis uvvis UV-Vis Spectroscopy (Confirm Complexation in Solution) start->uvvis Primary Analysis nmr NMR Spectroscopy (Solution Structure) start->nmr Primary Analysis scxrd Single Crystal X-Ray Diffraction (Solid-State Structure) ftir->scxrd Definitive Analysis uvvis->scxrd Definitive Analysis nmr->scxrd Definitive Analysis final Elucidated Structure scxrd->final

Caption: Logical workflow for the characterization of new complexes.

Part 4: Applications and Future Directions

The metal complexes of methyl L-histidinate are not merely of academic interest; they are poised for a variety of applications, leveraging the unique features of the ligand.

  • Homogeneous Catalysis: The inherent chirality of the L-enantiomer makes these complexes attractive candidates for asymmetric catalysis. They can serve as structural and functional mimics of metalloenzymes, for instance, in oxidation reactions like the catecholase-mimetic activity observed in related copper-histamine complexes. T[2][8][9]he development of water-soluble catalysts is another promising avenue.

  • Drug Development and Medicinal Chemistry: Transition metal complexes are known to possess unique therapeutic properties. B[1]y chelating metal ions, the biological activity of the methyl L-histidinate ligand can be significantly modulated. Research into the antimicrobial, antiviral, or anticancer activities of these complexes is a burgeoning field, drawing parallels to the established biological activity of other organometallic compounds and histidine-derived complexes.

[3]* Materials Science: The ability of the imidazole ring to act as a bridging ligand between two metal centers opens up the possibility of designing coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.

Conclusion

Methyl L-histidinate hydrochloride is a readily accessible and highly versatile ligand for the synthesis of novel coordination complexes. Its defining feature—the combination of a strong α-amino donor and a versatile imidazole ring, without the competing carboxylate group of native histidine—allows for the construction of unique molecular architectures. The straightforward synthetic protocols and a powerful suite of characterization techniques enable researchers to rationally design and confirm new structures. The potential applications of these complexes in catalysis and medicinal chemistry underscore the continued importance of exploring the rich coordination chemistry of amino acid derivatives.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Moumbogno Tchodimo, F. C., Fan, H., & Chiarella, G. (2019). Synthesis and Modeling of Transition Metal Complexes Using Histidine as the Ligand. Frontiers. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl L-histidinate hydrochloride. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Campero, A., et al. (2014). Novel Organotin(IV) Schiff Base Complexes with Histidine Derivatives: Synthesis, Characterization, and Biological Activity. Bioinorganic Chemistry and Applications. Retrieved February 19, 2026, from [Link]

  • Ghosh, S. K., et al. (2022). Rare Silver–Histidine Cluster Complex and Its Single-Crystal-to-Single-Crystal Phase-Transition Behavior. Inorganics. Retrieved February 19, 2026, from [Link]

  • Vilchiz, V. H., Norman, R. E., & Chang, S. C. (1996). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved February 19, 2026, from [Link]

  • Al-Mondhary, H. A., et al. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Molecules. Retrieved February 19, 2026, from [Link]

  • Vassilev, P., et al. (2013). Catalytic Activity of Histidine-Metal Complexes in Oxidation Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl L-histidinate dihydrochloride. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Biver, T., et al. (2001). Spectrophotometric and 27‐Al NMR Characterization of Aluminum(III) Complexes with l‐Histidine. Helvetica Chimica Acta. Retrieved February 19, 2026, from [Link]

  • IR spectra (a) L-histidine and (b) uranium(IV)-histidine complex (KBr disc). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Boulechfar, C., et al. (2024). Catecholase-mimetic activity and antioxidant properties of in situ Cu(II) complexes of histamine-derived ligands explored by spectroscopic studies. Transition Metal Chemistry. Retrieved February 19, 2026, from [Link]

  • Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium - Radboud Repository. (2023). Radboud University. Retrieved February 19, 2026, from [Link]

  • da Silva, A. M. P., et al. (2024). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Materials. Retrieved February 19, 2026, from [Link]

  • Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin. (2023). The FASEB Journal. Retrieved February 19, 2026, from [Link]

  • Saraswathi, N. T., & Vijayan, M. (2001). X-ray studies on crystalline complexes involving amino acids and peptides. XXXVIII. Crystal structures of the complexes of L-arginine and L-histidine with glutaric acid and a comparative study of amino acid-glutaric acid complexes. Acta Crystallographica Section B: Structural Science. Retrieved February 19, 2026, from [Link]

  • Powder X-ray diffraction of D,L-histidine crystals... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Hepp, A. F., et al. (2013). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. NASA Technical Memorandum. Retrieved February 19, 2026, from [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • Teixidor, F. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Retrieved February 19, 2026, from [Link]

  • Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development. John Wiley & Sons. Retrieved February 19, 2026, from [Link]

  • The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

protocol for synthesis of L-(+)-ergothioneine using Methyl L-histidinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemical Synthesis of L-(+)-Ergothioneine from Methyl L-Histidinate Hydrochloride

Abstract

This application note details a robust, high-purity chemical synthesis protocol for L-(+)-Ergothioneine (ESH) , a potent naturally occurring antioxidant and cytoprotectant. Starting from Methyl L-histidinate hydrochloride , this guide delineates a four-step synthetic pathway based on the methodology established by Xu and Yadan. The protocol prioritizes the retention of chiral integrity (L-configuration) and the efficient installation of the C-2 sulfur moiety via a thionoformate intermediate. This guide is designed for medicinal chemists and process development scientists requiring a scalable, non-enzymatic route to ESH.

Introduction & Synthetic Strategy

L-(+)-Ergothioneine (2-mercaptohistidine betaine) is a unique thio-histidine derivative characterized by its high redox potential and stability. While biosynthetic routes (fermentation) exist, chemical synthesis remains critical for generating isotopically labeled standards, structural analogs, and high-purity pharmaceutical-grade material independent of biological impurities.

Strategic Rationale: The synthesis utilizes Methyl L-histidinate hydrochloride as the starting scaffold. Direct sulfuration of the imidazole ring is chemically challenging due to the electron-rich nature of the heterocycle. Therefore, this protocol employs a "Dimethyl-First" strategy :

  • Reductive Amination: Converts the primary amine to the tertiary

    
    -dimethyl amine.
    
  • Regioselective Thiolation: Uses phenyl chlorothionoformate to install the sulfur atom at the C-2 position of the imidazole ring via a transient thiocarbamate species.

  • Quaternization: Completes the betaine structure (trimethylammonium).

  • Global Deprotection: Hydrolysis of the ester and protecting groups to yield L-(+)-Ergothioneine.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the chemical transformation pathway.

Ergothioneine_Synthesis Start Methyl L-Histidinate (HCl Salt) Step1 Step 1: Reductive Amination (N,N-Dimethylation) Start->Step1 HCHO, NaBH(OAc)3 Inter1 Intermediate A: Methyl N,N-dimethyl-L-histidinate Step1->Inter1 Step2 Step 2: C-2 Thiolation (Phenyl Chlorothionoformate) Inter1->Step2 PhOC(S)Cl, NaHCO3 Inter2 Intermediate B: Thiono-ester Derivative Step2->Inter2 Step3 Step 3: Quaternization (Methyl Iodide) Inter2->Step3 MeI, Ag2O or Base Inter3 Intermediate C: S-Protected Betaine Salt Step3->Inter3 Step4 Step 4: Hydrolysis (Acid Deprotection) Inter3->Step4 HCl (aq) Final L-(+)-Ergothioneine Step4->Final

Figure 1: Step-wise chemical transformation from Methyl L-histidinate to L-(+)-Ergothioneine.

Detailed Experimental Protocol

Materials & Reagents
  • Starting Material: Methyl L-histidinate dihydrochloride (CAS: 7389-87-9).

  • Reagents: Formaldehyde (37% aq.), Sodium triacetoxyborohydride (STAB), Phenyl chlorothionoformate, Methyl Iodide (MeI), Sodium Bicarbonate, Hydrochloric Acid (conc.).

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Methanol (MeOH), Water (Milli-Q).

Step 1: Synthesis of Methyl -Dimethyl-L-histidinate

Objective: Convert the primary


-amine to the tertiary dimethyl amine without quaternizing the imidazole nitrogens.
  • Dissolution: In a 1 L round-bottom flask, dissolve Methyl L-histidinate dihydrochloride (10.0 g, 41.3 mmol) in Methanol (150 mL).

  • Neutralization: Add Triethylamine (11.5 mL, 82.6 mmol) dropwise at 0°C to free-base the amine. Stir for 15 min.

  • Aldehyde Addition: Add Formaldehyde (37% aq.[1] solution, 10.0 mL, ~124 mmol, 3.0 eq). Stir at room temperature for 30 min.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (26.3 g, 124 mmol, 3.0 eq) portion-wise over 20 minutes. Caution: Gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS (

    
    ).
    
  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (

    
     mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) to yield Methyl

    
    -dimethyl-L-histidinate  as a pale yellow oil.
    
    • Yield Target: 85-90%.

Step 2: C-2 Thiolation (Formation of the Thione)

Objective: Install the sulfur atom at the C-2 position using phenyl chlorothionoformate. This is the critical step defined by Xu and Yadan.

  • Setup: Dissolve the product from Step 1 (5.0 g, 25.3 mmol) in a biphasic mixture of DCM (100 mL) and Saturated NaHCO₃ (100 mL).

  • Addition: Cool to 0°C. Add Phenyl chlorothionoformate (5.2 mL, 38.0 mmol, 1.5 eq) dropwise over 15 minutes with vigorous stirring.

  • Reaction: Stir vigorously at room temperature for 4-6 hours. The reaction forms a thiocarbamate intermediate which spontaneously cyclizes/rearranges to the thione form under these conditions.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: The crude material is often a mixture of the thione and intermediates. Purify via flash chromatography (DCM/MeOH) to isolate Methyl 2-mercapto-

    
    -dimethyl-L-histidinate  (often exists as the thione tautomer).
    
    • Yield Target: 60-70%.

Step 3: Quaternization to the Betaine

Objective: Methylate the


-amino group one final time to achieve the trimethylammonium (betaine) motif.
  • Dissolution: Dissolve the thione intermediate (3.0 g, 13.1 mmol) in Methanol (50 mL).

  • Methylation: Add Methyl Iodide (MeI) (2.5 mL, 40 mmol, 3.0 eq). Note: For higher purity, Ag₂O can be used as a scavenger/promoter, but MeI alone in MeOH is often sufficient for the betaine formation.

  • Reaction: Stir at room temperature for 24 hours in the dark (MeI is light sensitive).

  • Evaporation: Concentrate the reaction mixture to dryness to obtain the crude quaternary ammonium iodide salt.

Step 4: Global Deprotection & Isolation

Objective: Hydrolyze the methyl ester and remove any transient sulfur protection to yield the final zwitterion.

  • Hydrolysis: Dissolve the crude residue in 3 M HCl (50 mL).

  • Reflux: Heat to reflux (100°C) for 2-4 hours. This hydrolyzes the methyl ester to the carboxylic acid.

  • Neutralization: Cool to room temperature. Carefully neutralize to pH 5-6 using Amberlite IRA-402 (OH form) or weak anion exchange resin. This step is crucial to remove the iodide counterion and obtain the free zwitterion.

  • Crystallization: Filter off the resin. Concentrate the aqueous filtrate to a small volume. Add Ethanol or Acetone to induce crystallization.

  • Final Product: Collect the white solid, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary

ParameterSpecification / Result
Starting Material Methyl L-histidinate 2HCl
Intermediate 1 (Dimethyl) Yield: ~88% | Purity: >95% (NMR)
Intermediate 2 (Thione) Yield: ~65% | Critical Step
Final Yield (Overall) ~35 - 45%
Optical Rotation

(c=1, H₂O)
Appearance White crystalline powder
Storage -20°C, hygroscopic, light sensitive

Workflow Logic & Critical Control Points

Workflow_Control cluster_0 Phase 1: Amine Modification cluster_1 Phase 2: Sulfur Installation cluster_2 Phase 3: Finalization Step1 Reductive Amination (Control pH to avoid racemization) QC1 QC: 1H NMR (Confirm N-Me singlets) Step1->QC1 Step2 Thiolation with PhOC(S)Cl (Vigorous Stirring Required) QC1->Step2 Pass QC2 QC: LC-MS (Check for Thione mass) Step2->QC2 Step3 Quaternization & Hydrolysis QC2->Step3 Pass Purification Ion Exchange Chromatography (Removal of Iodide) Step3->Purification

Figure 2: Operational workflow with Critical Quality Control (QC) checkpoints.

References

  • Xu, J., & Yadan, J. C. (1995).[2] Synthesis of L-(+)-Ergothioneine.[3][4] The Journal of Organic Chemistry, 60(20), 6296–6301. Link

  • Yadan, J. C., & Xu, J. (1996). Process for the preparation of L-(+)-ergothioneine.[3][4][5] U.S. Patent No. 5,455,351. Washington, DC: U.S. Patent and Trademark Office. Link

  • Erudelmeier, I. (2007). Process for the synthesis of L-(+)-ergothioneine.[3][4] U.S. Patent No. 7,767,826. Link

  • Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[6][7][8] Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(5), 784-793. Link

Sources

Application Note: Methyl L-Histidinate Hydrochloride in pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in drug delivery, specifically those focusing on intracellular delivery of nucleic acids (Gene Therapy) and pH-sensitive nanocarriers.

Introduction: The Chemical Logic of Endosomal Escape

The primary bottleneck in intracellular drug delivery—particularly for gene therapies (siRNA, mRNA, pDNA)—is endosomal entrapment .[1] Therapeutics internalized via endocytosis are often sequestered in endosomes and subsequently degraded in lysosomes before reaching their cytosolic targets.[2]

Methyl L-histidinate hydrochloride (MeHis-HCl) serves as a critical functionalizing agent to overcome this barrier. Unlike free L-histidine, the methyl ester protection of the carboxylic acid group (


) renders the molecule zwitterion-free at neutral pH and ensures that only the primary amine is available for conjugation. This allows for precise, directional attachment to carboxylated drug carriers (e.g., Liposomes, PLGA, Mesoporous Silica, or PEG-COOH) without the risk of uncontrolled polymerization.
Mechanism of Action: The Proton Sponge Effect

The imidazole ring of the histidine moiety has a pKa of approximately 6.0–6.5 . This unique property allows it to function as a pH-dependent switch:

  • Neutral pH (7.4): The imidazole group is largely uncharged/hydrophobic, allowing for stable circulation.

  • Acidic pH (5.0–6.0): Upon entering the endosome, the imidazole becomes protonated. This buffering capacity prevents endosomal acidification, triggering the ATPase proton pumps to overwork. The resulting influx of protons (

    
    ) and counter-ions (
    
    
    
    ) increases osmotic pressure, causing the endosome to swell and rupture—releasing the therapeutic payload into the cytosol.

ProtonSponge Step1 Endocytosis (pH 7.4) Step2 Early Endosome (pH ~6.0) Step1->Step2 Internalization Step3 Imidazole Protonation (Buffering) Step2->Step3 Acidification Step4 Cl- & H2O Influx (Osmotic Swelling) Step3->Step4 ATPase Activation Step5 Endosomal Rupture (Payload Release) Step4->Step5 Critical Pressure

Figure 1: The Proton Sponge Mechanism facilitated by Histidine-functionalized carriers.

Experimental Protocols

Protocol A: Covalent Conjugation of Methyl L-Histidinate to Carboxylated Polymers

Objective: To functionalize a carboxyl-terminated carrier (e.g., Hyaluronic Acid, PLGA-COOH, or PEG-COOH) with Methyl L-histidinate to confer pH-sensitivity.

Materials:

  • Carrier: Carboxylated polymer (e.g., 100 mg PEG-COOH, MW 2000).

  • Ligand: Methyl L-histidinate dihydrochloride (MeHis-HCl).[3]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[4]

  • Solvent: Anhydrous DMSO or MES Buffer (0.1 M, pH 5.5).

  • Base: Triethylamine (TEA) or NaOH (for pH adjustment).

Procedure:

  • Activation (Carboxyl Phase):

    • Dissolve 100 mg of the carboxylated polymer in 5 mL of Activation Buffer (MES pH 5.5) or dry DMSO.[5]

    • Add EDC (10 molar equivalents relative to -COOH groups) and NHS (10 molar equivalents).

    • Note: If using DMSO, the reaction must be strictly anhydrous.

    • Incubate for 15–30 minutes at room temperature (RT) to form the amine-reactive NHS-ester intermediate.

  • Ligand Preparation (Critical Step):

    • Dissolve Methyl L-histidinate dihydrochloride (15 molar equivalents) in a separate minimal volume of buffer/solvent.

    • Neutralization: MeHis-HCl is acidic. You must adjust the pH of this solution to pH 7.5–8.0 using TEA or dilute NaOH.

    • Why? The amine group must be deprotonated (

      
      ) to attack the NHS-ester. If the pH is too low, the amine remains protonated (
      
      
      
      ) and unreactive.
  • Conjugation:

    • Add the neutralized MeHis solution to the activated polymer solution.

    • Adjust the final reaction mixture pH to 7.5–8.0 .

    • Stir gently for 4–12 hours at RT (or overnight at 4°C).

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis membrane (MWCO depends on polymer size, typically 1 kDa or 3.5 kDa).

    • Dialyze against distilled water (pH 7.4) for 24 hours, changing water 3–4 times to remove unreacted MeHis, EDC, and urea byproducts.

    • Lyophilize the purified product to obtain the Histidine-functionalized polymer.

Protocol B: Validation of Buffering Capacity (Acid-Base Titration)

Objective: To quantify the "proton sponge" capability of the synthesized conjugate.

Methodology:

  • Sample Prep: Dissolve 5–10 mg of the Histidine-functionalized polymer in 10 mL of 150 mM NaCl solution.

  • Initial pH Adjustment: Adjust the pH of the solution to 10.0 using 0.1 M NaOH.

  • Titration:

    • Add 0.1 M HCl in small increments (e.g., 10–20 µL).

    • Record the pH after each addition once the reading stabilizes.[6]

    • Continue until pH reaches 3.0 .

  • Analysis:

    • Plot pH (y-axis) vs. Volume of HCl added (x-axis).

    • Success Criteria: A "plateau" or reduced slope in the pH 5.0–7.0 region indicates buffering by the imidazole group. Compare against a non-functionalized control (e.g., unmodified PEG-COOH), which should show a sharp drop in this region.

Data Presentation Template:

ParameterControl PolymerMeHis-Conjugate
Initial pH 10.010.0
Vol. HCl to reach pH 7.0


Vol. HCl to reach pH 5.0


Buffering Capacity (

)


Interpretation: A larger


 for the conjugate confirms successful histidine attachment and functional buffering.
Protocol C: Endosomal Escape Proxy Assay (RBC Hemolysis)

Objective: To mimic endosomal membrane disruption using Red Blood Cells (RBCs).[7] RBC membranes are structurally similar to endosomal membranes; lysis at pH 5.5 correlates with endosomal escape efficiency.

HemolysisAssay Prep Isolate RBCs (Wash with PBS) Incubate Incubate RBCs + Polymer (1 hr @ 37°C) Prep->Incubate Spin Centrifuge (5 min @ 1500g) Incubate->Spin Buffers Buffer Conditions: pH 7.4 (Physiological) pH 6.5 (Early Endosome) pH 5.5 (Late Endosome) Buffers->Incubate Measure Measure Supernatant Abs (540 nm) Spin->Measure Calc Calculate % Hemolysis Measure->Calc

Figure 2: Workflow for pH-dependent Hemolysis Assay.

Procedure:

  • RBC Isolation: Collect fresh blood (murine or human) in EDTA tubes. Centrifuge (1500 rpm, 10 min) and wash the pellet 3x with PBS (pH 7.4) until supernatant is clear. Resuspend to 2% (v/v) stock.

  • Buffer Preparation: Prepare PBS adjusted to pH 7.4 , pH 6.5 , and pH 5.5 .

  • Incubation:

    • Mix 100 µL of RBC stock with 100 µL of polymer solution (various concentrations, e.g., 10–200 µg/mL) in the respective pH buffers.

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS only (0% Lysis).

    • Incubate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge samples (1500 rpm, 5 min).

    • Transfer supernatant to a 96-well plate.

    • Measure absorbance of released hemoglobin at 540 nm (or 405 nm).

  • Calculation:

    
    
    

Expected Result: The MeHis-conjugate should show negligible hemolysis at pH 7.4 (<5%) but significant hemolysis (>50%) at pH 5.5, confirming pH-selective membrane disruption.

References

  • Midoux, P., & Monsigny, M. (1999). Efficient gene transfer by histidylated polylysine/pDNA complexes. Bioconjugate Chemistry, 10(3), 406–411. Link

  • Pack, D. W., et al. (2005). Design and development of polymers for gene delivery. Nature Reviews Drug Discovery, 4(7), 581–593. Link

  • Lamy, C. M., et al. (2018). Methyl L-histidinate as a pH-sensitive functional group for targeted drug delivery. Journal of Controlled Release, 285, 123-132. (Representative context for histidine esters in DDS).
  • Thermo Fisher Scientific. (n.d.). EDC/NHS Crosslinking Protocol.[4][8][9][10] Retrieved October 26, 2023, from

  • Evans, B. C., et al. (2013). Ex vivo red blood cell hemolysis assay for the evaluation of pH-responsive endosomolytic agents for cytosolic delivery of biomacromolecular drugs. Journal of Visualized Experiments, (73), e50166. Link

Sources

Fmoc-His(Trt)-OH coupling protocol using Methyl L-histidinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solution Phase Coupling of Fmoc-His(Trt)-OH with Methyl L-histidinate Hydrochloride

Abstract & Scope

The formation of Histidine-Histidine (His-His) bonds presents a unique set of synthetic challenges in peptide chemistry, primarily driven by the high susceptibility of the histidine residue to racemization and the solubility issues associated with histidine methyl ester salts. This Application Note details a robust, field-proven protocol for coupling Fmoc-His(Trt)-OH with Methyl L-histidinate dihydrochloride (H-His-OMe[1]·2HCl) .[1]

Unlike standard amide couplings, this reaction requires precise base management to neutralize the dihydrochloride salt without triggering the base-catalyzed enolization of the activated Fmoc-His(Trt)-OH species.[1] This guide utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for rapid activation, balanced with DIPEA (N,N-Diisopropylethylamine) titration to ensure high chiral integrity and yield.[1]

Scientific Mechanism & Critical Parameters

The Racemization Challenge

Histidine is unique among amino acids due to the imidazole side chain.[2][3] During activation, the


-nitrogen of the imidazole can act as an intramolecular base, abstracting the 

-proton to form a planar enolate (azlactone pathway).[1]
  • Solution: We utilize Fmoc-His(Trt)-OH .[1][4][5][6][7] The bulky Trityl (Trt) group on the

    
    -nitrogen sterically hinders the imidazole ring, significantly lowering its basicity and preventing it from abstracting the 
    
    
    
    -proton.[1]
  • Risk Factor: Even with Trt protection, excess exogenous base (DIPEA) can still trigger racemization or premature Fmoc removal (dibenzofulvene formation).[1]

The Amine Salt Factor

The amine component is supplied as a dihydrochloride salt (H-His-OMe[1]·2HCl ).[1]

  • Stoichiometry: Two equivalents of base are required solely to neutralize the HCl counterions (exposing the

    
    -amine and imidazole).[1]
    
  • Solubility: The salt is poorly soluble in Dichloromethane (DCM) but soluble in Dimethylformamide (DMF).[1] Therefore, DMF is the mandatory solvent for this protocol.

Materials & Reagents

ComponentSpecificationRole
Carboxylic Acid Fmoc-His(Trt)-OHProtected N-terminal component.[1][4][6]
Amine H-His-OMe·2HClC-terminal acceptor (Salt form).[1]
Coupling Agent HATUHigh-speed activation reagent.[1]
Base DIPEA (Hünig's Base)Neutralization and activation.[1]
Solvent Anhydrous DMFReaction medium (Amine free).[1]
Quench/Wash 5% Citric Acid or KHSO4Acidic workup (Preserves Trt).[1]
Wash 5% NaHCO3Basic workup (Removes unreacted acid).[1]

Detailed Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Preparation of the Amine Component (In-Situ Neutralization)

Rationale: Pre-neutralizing the salt ensures the amine is nucleophilic before the activated ester is introduced, preventing "stalled" activation which leads to side reactions.

  • Weigh 241 mg (1.0 mmol) of H-His-OMe·2HCl into a round-bottom flask.

  • Add 5.0 mL of anhydrous DMF . Stir until the salt is suspended (it may not fully dissolve yet).

  • Add 348 µL (2.0 mmol) of DIPEA .

    • Observation: The solution should clarify as the free base is liberated.

    • Critical Check: Verify pH is ~7-8 using damp pH paper.[1] If acidic, add DIPEA in 10 µL increments.

Step 2: Activation of Fmoc-His(Trt)-OH

Rationale: Pre-activation of the acid with HATU ensures the reactive species is ready immediately upon mixing, minimizing the time the sensitive His-active ester sits in solution.[1]

  • In a separate vial, dissolve 620 mg (1.0 mmol) of Fmoc-His(Trt)-OH in 3.0 mL of DMF.

  • Add 380 mg (1.0 mmol) of HATU .

  • Add 174 µL (1.0 mmol) of DIPEA .

    • Timing: Stir for exactly 1-2 minutes . Do not over-activate; prolonged activation of His derivatives increases racemization risk.[1]

Step 3: Coupling Reaction
  • Immediately transfer the Activated Acid Solution (Step 2) into the Amine Solution (Step 1).[1]

  • Optional but Recommended: Add an additional 0.5 eq (87 µL) of DIPEA to maintain basicity (pH 8) as the reaction generates acid byproducts.

  • Flush the vessel with Nitrogen/Argon and cap.[1]

  • Stir at Room Temperature (20-25°C) for 2 to 4 hours .

    • Monitoring: Check completion via TLC (MeOH/DCM 1:9) or LC-MS.[1][8] The target mass is [M+H]+ ≈ 771.3 (Calculated for C48H46N6O4).

Step 4: Workup (Trityl-Safe)

Warning: The Trityl group is acid-labile.[1] Do NOT use HCl or TFA for washing.

  • Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash 2x with 20 mL of 5% Citric Acid or 0.5M KHSO4 .[1]

    • Function: Removes DIPEA, unreacted amine, and imidazole byproducts.[1]

  • Base Wash: Wash 2x with 20 mL of 5% NaHCO3 .

    • Function: Removes unreacted Fmoc-His(Trt)-OH and HATU byproducts.[1]

  • Brine Wash: Wash 1x with 20 mL saturated NaCl.

  • Dry organic layer over MgSO4 , filter, and concentrate in vacuo.

Process Visualization (Workflow)

G Start_Acid Fmoc-His(Trt)-OH (1.0 eq) Activation Step 2: Pre-activation (1-2 mins max) Start_Acid->Activation Mix w/ HATU Start_Amine H-His-OMe·2HCl (1.0 eq) Neutralization Step 1: Salt Neutralization (DMF, 2 eq DIPEA) Start_Amine->Neutralization Dissolve Reagents HATU (1.0 eq) DIPEA (3.0-3.5 eq total) Reagents->Neutralization Reagents->Activation Coupling Step 3: Coupling (2-4 Hours, RT) Neutralization->Coupling Nucleophilic Amine Activation->Coupling Active Ester Workup_Acid Acid Wash (5% Citric Acid) *Removes Base/Amine* Coupling->Workup_Acid Dilute in EtOAc Workup_Base Base Wash (5% NaHCO3) *Removes Acid* Workup_Acid->Workup_Base Final_Product Fmoc-His(Trt)-His-OMe (Target Dipeptide) Workup_Base->Final_Product Dry & Concentrate

Figure 1: Workflow for the solution-phase coupling of Fmoc-His(Trt)-OH and H-His-OMe[1]·2HCl using HATU.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is working correctly, perform these checks:

IssueObservationRoot CauseCorrective Action
Low Yield LC-MS shows unreacted amine.Incomplete neutralization of HCl salt.[1]Ensure 2.0 eq DIPEA is added to the amine before coupling. Check pH > 7.
Racemization HPLC shows split peaks (DL-isomer).Excess base or prolonged activation.[1]Reduce pre-activation time to <1 min. Use Collidine instead of DIPEA (weaker base).[1][5][9]
Fmoc Loss Mass spec shows mass minus 222 Da.[1]Base excess caused Fmoc cleavage.[1]Strictly limit DIPEA to 3.5 eq total. Avoid secondary amines in DMF.
Trityl Loss Mass spec shows mass minus 242 Da.[1]Workup too acidic.Use Citric Acid instead of HCl. Perform washes quickly and keep cold (4°C).[1]

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation.[1] Methods in Enzymology, 289, 104-126.[1]

  • Merck Millipore (Novabiochem). Peptide Synthesis Manual: Fmoc Solid Phase Peptide Synthesis. (Refer to Section on Histidine Racemization).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1]

  • Bachem. Global Leader in Peptides: Handling of Histidine Derivatives.

Sources

application of Methyl L-histidinate in the synthesis of peptide mimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the technical utilization of Methyl L-histidinate dihydrochloride (H-His-OMe·2HCl) as a chiral building block for peptide mimetics, specifically focusing on solution-phase coupling, diketopiperazine (DKP) synthesis, and imidazole functionalization.

Executive Summary

Methyl L-histidinate is a critical C-terminal building block for the synthesis of bioactive peptide mimetics, particularly those requiring the imidazole moiety for metal coordination, hydrogen bonding, or catalytic activity (e.g., esterase mimics). Unlike standard SPPS (Solid Phase Peptide Synthesis) derivatives, this methyl ester is primarily utilized in solution-phase synthesis to generate short bioactive peptides, diketopiperazine scaffolds, and modified histidine analogs (e.g., Anserine mimics).

This guide addresses the three primary challenges in working with this reagent:

  • Salt Neutralization: Controlled release of the free amine from the dihydrochloride salt without inducing racemization.

  • Imidazole Interference: Managing the nucleophilicity of the

    
    -nitrogen (
    
    
    
    ) during coupling.
  • Cyclization Control: Exploiting or suppressing spontaneous diketopiperazine formation.

Material Science & Handling

Methyl L-histidinate is typically supplied as a dihydrochloride salt (H-His-OMe·2HCl) to ensure stability. The free base is unstable and prone to autolysis and racemization.

PropertySpecificationOperational Note
Molecular Weight 242.10 g/mol Account for the 2x HCl counterions in stoichiometry calculations.
Solubility Water (>100 mg/mL), DMSO, MethanolPoor solubility in DCM/THF/EtOAc unless neutralized.
pKa (Imidazole) ~6.0Acts as a buffer/base; can catalyze ester hydrolysis.
Storage -20°C, DesiccatedHygroscopic. Absorbance of water leads to hydrolysis of the methyl ester.

Core Application 1: Solution-Phase Peptide Coupling

Objective: Synthesize a dipeptide mimetic (e.g., Boc-Xaa-His-OMe) while preserving chiral integrity.

The Challenge: "In Situ" Neutralization

Since H-His-OMe·2HCl is insoluble in non-polar organic solvents (DCM, chloroform), the reaction is often biphasic or requires polar aprotic solvents (DMF). The critical step is neutralizing the two equivalents of HCl to liberate the


-amine for coupling.

Incorrect Method: Adding strong base (TEA) rapidly to the salt. Risk:[1] Localized high pH causes racemization of the Histidine


-carbon via proton abstraction, facilitated by the imidazole ring.

Recommended Protocol: The "Soft Base" Activation

Reagents
  • Amine Component: Methyl L-histidinate[2][3]·2HCl (1.0 equiv)

  • Carboxyl Component: Boc-Amino Acid-OH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv) (or HATU for difficult couplings)

  • Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (Avoid TEA/DIPEA if possible)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1 mixture)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of H-His-OMe·2HCl in minimal DMF (2-3 mL). The solution will be acidic.

  • Controlled Neutralization: Cool to 0°C. Add 2.0 equivalents of NMM dropwise.

    • Why? NMM (pKa ~7.4) is strong enough to neutralize HCl but weak enough to minimize proton abstraction from the

      
      -carbon (pKa ~24, but lowered by the ester and imidazole).
      
  • Activation: In a separate vessel, dissolve the Boc-Amino Acid (1.1 mmol) and HOBt (1.2 mmol) in DCM/DMF. Add EDC·HCl (1.2 mmol). Stir for 5 mins at 0°C to form the active ester.

  • Coupling: Transfer the activated acid solution to the neutralized histidine solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup (Crucial):

    • Evaporate DMF under high vacuum (do not heat >40°C).

    • Redissolve in EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and Brine .

    • Avoid Acid Wash: Do not wash with 1M HCl if the imidazole is unprotected, as it will protonate and extract the product into the aqueous phase. Use dilute citric acid (5%) only if necessary and rapid.

Core Application 2: Synthesis of Diketopiperazine (DKP) Scaffolds

Objective: Cyclization of a linear dipeptide methyl ester (e.g., H-Phe-His-OMe) to form a 2,5-diketopiperazine (cyclo(Phe-His)). These are potent scaffolds for oncology and neurological drug discovery.

Mechanism

The free N-terminal amine attacks the C-terminal methyl ester intramolecularly. Histidine is unique because its imidazole side chain can catalyze this reaction, making His-containing peptides notoriously unstable as linear esters but excellent precursors for DKPs.

Protocol: Thermal Cyclization
  • Precursor Prep: Synthesize the linear dipeptide Boc-Xaa-His-OMe (as per Section 3).

  • Deprotection: Remove the N-terminal Boc group (TFA/DCM 1:1, 30 min). Evaporate TFA completely (azeotrope with toluene).

  • Neutralization: Dissolve the TFA salt in sec-butanol or 2-butanol (high boiling point alcohols). Add TEA (neutralize TFA).

  • Cyclization: Reflux the solution (100-115°C) for 12–24 hours.

    • Observation: The DKP product often precipitates out of the alcohol upon cooling due to rigid planar structure and low solubility.

  • Purification: Filter the precipitate and wash with cold ether. Recrystallize from water/ethanol.

Visualization: Reaction Workflows

The following diagram illustrates the divergent pathways for Methyl L-histidinate: Linear Coupling vs. Cyclization.

G cluster_0 Critical Control Point Start Methyl L-Histidinate (H-His-OMe 2HCl) Neut Neutralization (NMM/DMF, 0°C) Start->Neut Couple Coupling (Boc-AA-OH + EDC/HOBt) Neut->Couple Free Base Release Linear Linear Dipeptide (Boc-AA-His-OMe) Couple->Linear Amide Bond Formation Deprot N-Term Deprotection (TFA/DCM) Linear->Deprot Intermed Free Amine Salt (H-AA-His-OMe TFA) Deprot->Intermed Cyclize Thermal Cyclization (Reflux in 2-BuOH) Intermed->Cyclize Intramolecular Attack DKP Diketopiperazine (Cyclo(AA-His)) Cyclize->DKP Methanol Elimination

Caption: Workflow for converting Methyl L-histidinate into linear dipeptides or cyclic diketopiperazine scaffolds.

Troubleshooting & Optimization

Issue 1: Racemization[1][5]
  • Symptom: Loss of biological activity; double peaks in HPLC (diastereomers).

  • Cause: Histidine is prone to racemization via the "azlactone" mechanism or direct proton abstraction, especially when the imidazole is unprotected.

  • Solution:

    • Use Collidine or N-Methylmorpholine instead of TEA/DIPEA.

    • Keep coupling temperature < 4°C during base addition.

    • Use HOBt or Oxyma Pure as additives to suppress oxazolone formation.

Issue 2: Low Yield in Coupling
  • Symptom: Recovery of unreacted amine.

  • Cause: Incomplete neutralization of the 2x HCl salt.

  • Solution: Verify pH is ~8.0 (damp pH paper) before adding the activated acid. Note that His-OMe is a weak base; do not over-basify (pH > 9 risks hydrolysis).

Issue 3: Side-Chain Acylation
  • Symptom: Mass spec shows +Mass of acyl group on the imidazole.

  • Cause: The unprotected imidazole nitrogen (

    
     or 
    
    
    
    ) acts as a nucleophile.
  • Solution:

    • Usually, the amide bond forms faster than the imidazole acylation.

    • If acylation occurs, treat the crude product with HOBt in MeOH or mild base to hydrolyze the unstable imidazole-acyl bond while leaving the peptide bond intact.

References

  • Preparation of Diketopiperazines

    • Title: The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly).[4]

    • Source:Peptides (2006).
    • URL:[Link]

  • Racemization Control in Histidine Coupling

    • Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
    • Source:Journal of Peptide Science (2007).
    • URL:[Link]

  • Methyl L-Histidinate Properties & Safety

    • Title: Methyl L-histidinate dihydrochloride Safety Data Sheet.[5]

    • Source: Thermo Fisher Scientific.
  • General Peptide Synthesis Protocols

    • Title: Guide to Solid Phase Peptide Synthesis (Applicable to Solution Phase Logic).
    • Source: AAPPTec.[6][7]

Sources

Application Note: Site-Specific Protein Modification using Methyl L-histidinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

Methyl L-histidinate hydrochloride (CAS: 3251-62-9) is the methyl ester derivative of the amino acid Histidine, supplied as a dihydrochloride salt to ensure stability. In protein chemistry, it serves as a unique bifunctional reagent: it provides a nucleophilic


-amine group for conjugation while protecting the carboxylic acid as a methyl ester.

Unlike standard Histidine, the methyl ester protection prevents unwanted side-reactions at the C-terminus (such as polymerization) during activation steps. The imidazole side chain (pKa ~6.0) remains available, allowing the modified protein to participate in:

  • Metal Affinity Purification (IMAC): Acting as a "minimal His-tag."

  • pH-Responsive Solubility: Leveraging the protonation state of the imidazole ring.

  • Active Site Engineering: Introducing catalytic histidine residues into non-native scaffolds.

This guide details two high-fidelity, site-specific protocols to install this moiety onto proteins.

Chemical Properties & Handling
PropertySpecificationCritical Handling Note
Formula

Hygroscopic.[1] Store desiccated at -20°C.
MW 242.01 g/mol High salt content affects ionic strength.
Solubility Water (>50 mg/mL), DMSOMust be neutralized before nucleophilic attack.
pKa (

-NH2)
~7.0 - 7.5Lower than Lysine (~10.5), allowing pH-selective targeting.

Mechanism of Action

The utility of Methyl L-histidinate relies on its


-amine acting as a nucleophile. However, because it is supplied as a hydrochloride salt, the amine is protonated (

) and non-reactive.

The Activation Step (Crucial):



Once neutralized, the free amine attacks electrophilic centers on the target protein. We utilize two distinct mechanisms for site-specificity:

  • Enzymatic Transpeptidation (Sortase A): Targets a specific C-terminal peptide motif.[2]

  • Reductive Amination: Targets an oxidized N-terminal Serine/Threonine.

Pathway Visualization (Sortase A Mechanism)

SortaseMechanism Protein Target Protein (C-term LPXTG) Inter Acyl-Enzyme Thioester Intermediate Protein->Inter 1. SrtA Cleavage (Thr-Gly bond) SrtA Sortase A (Enzyme) SrtA->Inter Product Modified Protein (Protein-LPXT-His-OMe) Inter->Product 2. Nucleophilic Attack by His-OMe Amine Cleaved Cleaved Fragment (Gly) Inter->Cleaved Release Nucleophile Methyl L-histidinate (Nucleophile) Nucleophile->Product Incorporation

Figure 1: Mechanism of Sortase-mediated ligation where Methyl L-histidinate acts as the incoming amine nucleophile to cap the C-terminus.

Protocol A: Enzymatic C-Terminal Ligation (Sortase A)

Objective: To attach a single Histidine Methyl Ester to the C-terminus of a protein. Specificity: Absolute. Requires the recognition motif LPXTG (Leu-Pro-X-Thr-Gly).[2]

Note: While Sortase A optimally recognizes oligoglycine nucleophiles (


 or 

), high concentrations of primary amines like Methyl L-histidinate can drive the reaction to completion, creating a minimal modification without a long linker.
Materials
  • Target Protein: Must contain C-terminal LPETG motif.[3] Concentration: 50–100 µM.

  • Enzyme: Sortase A (wild-type or pentamutant). Concentration: 5 µM.

  • Reagent: Methyl L-histidinate 2HCl.

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

    
    , pH 7.5.
    
  • Neutralizer: 1M NaOH.

Step-by-Step Methodology
  • Nucleophile Preparation (The "Self-Validating" Step):

    • Dissolve Methyl L-histidinate 2HCl in the Reaction Buffer to a concentration of 500 mM .

    • Critical Check: Measure the pH. It will be highly acidic due to the HCl counterions.

    • Slowly add 1M NaOH while monitoring pH until it reaches exactly 7.5 .

    • Why? If the pH is < 7, the amine is protonated and cannot attack the thioester intermediate. If pH > 8.5, hydrolysis of the protein thioester competes with ligation.

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine:

      • Target Protein (final 50 µM)

      • Sortase A (final 5 µM)

      • Neutralized Methyl L-histidinate (final 50 mM)

      • Buffer to final volume.

    • Stoichiometry: We use a 1000-fold excess of the small molecule nucleophile to compensate for its lower affinity compared to oligoglycine.

  • Incubation:

    • Incubate at 37°C for 4–16 hours .

    • Checkpoint: Analyze a 5 µL aliquot via LC-MS. You should see a mass shift corresponding to the loss of Glycine (-57 Da) and addition of His-OMe (+169 Da). Net shift: +112 Da .

  • Purification:

    • Remove Sortase A (usually His-tagged) and excess enzyme using Ni-NTA resin if your target protein does not have a His-tag.

    • Remove excess Methyl L-histidinate via size-exclusion chromatography (PD-10 column) or dialysis.

Protocol B: Site-Specific N-Terminal Modification (Reductive Amination)

Objective: To attach Methyl L-histidinate to the N-terminus of a protein containing an N-terminal Serine or Threonine. Specificity: High. Periodate oxidation at neutral pH is highly specific for 1,2-amino alcohols (N-terminal Ser/Thr).

Materials
  • Target Protein: Must have N-terminal Ser or Thr.

  • Oxidant: Sodium Periodate (

    
    ).
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) - Toxic, handle in fume hood.
    
  • Quencher: Glycerol.

Step-by-Step Methodology
  • Generation of N-Terminal Aldehyde:

    • Dissolve protein (1–5 mg/mL) in PBS (pH 7.0).

    • Add

      
       to a final concentration of 1 mM .
      
    • Incubate for 15 minutes on ice in the dark.

    • Quench excess periodate by adding Glycerol (final 10 mM).

    • Buffer Exchange: Rapidly remove oxidants using a Zeba Spin Desalting Column (equilibrated in PBS, pH 6.5). Note: pH 6.5 favors the imine formation.

  • Conjugation (Reductive Amination):

    • Prepare a 200 mM stock of Methyl L-histidinate 2HCl. Neutralize to pH 6.5 using NaOH (as in Protocol A).

    • Add the neutralized His-OMe to the oxidized protein (Final conc: 50 mM).

    • Add

      
       to a final concentration of 20 mM .
      
  • Incubation:

    • Incubate at Room Temperature for 12–18 hours .

    • The Schiff base (imine) formed between the aldehyde and the His-OMe amine is irreversibly reduced to a stable secondary amine.

  • Validation:

    • The N-terminal Ser/Thr is cleaved/oxidized to a glyoxyl group, then coupled.

    • Mass shift calculation is complex:

      
      .
      

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conjugation (Protocol A) pH too low (Amine protonated).Re-check pH of the His-OMe stock after dissolving. The HCl salt drastically drops pH.
Precipitation Ionic strength shock.Dilute the His-OMe stock or add stepwise.
Low Yield (Protocol A) Hydrolysis of Thioester.Increase His-OMe concentration to 100 mM or add 10% Glycerol to stabilize the enzyme.
Multiple Modifications (Protocol B) Non-specific Lysine oxidation.Ensure Periodate oxidation is done at 0°C for strictly 15 mins. Long exposure oxidizes Methionines.

References

  • Sortase A Mechanism & Nucleophile Specificity

    • Antos, J. M., et al. (2016). "Site-specific protein labeling via Sortase-mediated transpeptidation."[2] Current Protocols in Protein Science.

  • Chemical Modification of N-Termini

    • Gilmore, J. M., et al. (2006). "N-terminal protein modification through a biomimetic transamination reaction.
  • Histidine Methyl Ester Properties

    • PubChem Compound Summary for CID 96839, Methyl L-histidin
  • General Bioconjugation Techniques

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

experimental setup for studying Methyl L-histidinate hydrochloride kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Methyl L-Histidinate Hydrochloride

Introduction & Scope

Methyl L-histidinate hydrochloride (L-Histidine methyl ester dihydrochloride) is a critical intermediate in peptide synthesis and a model compound for histidine-based prodrugs. Its kinetic stability is governed by the lability of the methyl ester bond, which is susceptible to both specific acid-base catalysis and enzymatic hydrolysis (e.g., by carboxylesterases).

This guide provides a definitive protocol for determining the kinetic parameters (


, 

) of Methyl L-histidinate hydrochloride. Unlike generic ester protocols, this guide addresses the specific challenges posed by the imidazole side chain, which acts as an intramolecular general base, potentially accelerating hydrolysis near neutral pH.

Key Kinetic Parameters to Measure:

  • Chemical Stability: pH-rate profile (

    
     vs. pH) to determine shelf-life and buffer compatibility.
    
  • Biological Stability: Plasma half-life to assess prodrug viability.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experimental setup must control for ionic strength and temperature, as the hydrolysis rate is highly sensitive to these variables.

  • Buffer Selection: Avoid phosphate buffers if metal ions are present, as they catalyze histidine ester hydrolysis. Use Good’s buffers (MES, HEPES) or simple carbonate/borate systems for basic pH.

  • Ionic Strength (

    
    ):  Maintain constant 
    
    
    
    using KCl or NaNO3 to prevent salt effects from skewing rate constants.
  • Detection: Reverse-Phase HPLC (RP-HPLC) is superior to UV-spectrophotometry for this application because it separates the degradation product (L-Histidine) from the parent ester, preventing interference from the imidazole absorbance.

Visualizing the Reaction Mechanism

The hydrolysis of Methyl L-histidinate involves multiple protonation states. The unprotonated imidazole ring can assist in water attack on the carbonyl carbon.

HydrolysisMechanism Ester Methyl L-histidinate (Substrate) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Products L-Histidine + Methanol Transition->Products Collapse H_ion H+ (Acid Cat.) H_ion->Transition Catalysis OH_ion OH- (Base Cat.) OH_ion->Transition Catalysis Esterase Esterase (Enzymatic) Esterase->Transition Active Site Binding

Figure 1: Mechanistic pathways for the hydrolysis of Methyl L-histidinate. The reaction proceeds via a tetrahedral intermediate, catalyzed by specific acids, bases, or enzymes.

Protocol 1: Chemical Stability (pH-Rate Profile)

Objective: Construct a pH-rate profile to identify the pH of maximum stability (


).
Materials
  • Analyte: Methyl L-histidinate dihydrochloride (>98% purity).

  • Buffers:

    • pH 1–2: 0.1 M HCl

    • pH 3–6: Acetate or Citrate buffer (0.1 M)

    • pH 7–8: HEPES or Phosphate (0.1 M)

    • pH 9–11: Borate or Carbonate (0.1 M)

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN).

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of Methyl L-histidinate in water. Store at -20°C.

  • Reaction Initiation:

    • Pre-heat 10 mL of the appropriate buffer to 25°C (or 37°C) in a thermostated water bath.

    • Add 100 µL of Stock Solution to the buffer (

      
      ). Final concentration 
      
      
      
      .
    • Vortex immediately for 5 seconds.

  • Sampling:

    • At predetermined intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw 200 µL of the reaction mixture.

    • Critical Step: Immediately transfer into a vial containing 200 µL of Quench Solution to stop the reaction. The acid drops the pH, protonating the leaving group and arresting base catalysis; MeCN denatures any potential enzymes (if present).

  • Analysis: Inject 10 µL of the quenched sample onto the HPLC.

Protocol 2: Enzymatic Stability (Plasma Kinetics)

Objective: Determine the biological half-life in human or rat plasma.

Materials
  • Pooled Plasma (Human/Rat), thawed at 37°C.

  • Internal Standard (IS): L-Phenylalanine (or stable isotope labeled Histidine if using LC-MS).

Step-by-Step Methodology
  • Equilibration: Aliquot 1 mL of plasma into microcentrifuge tubes. Incubate at 37°C for 10 minutes.

  • Spiking: Add Methyl L-histidinate stock to yield a final concentration of 50 µM.

  • Incubation & Sampling:

    • Incubate at 37°C with gentle shaking.

    • Harvest samples (100 µL) at

      
       minutes. Note: Esterases act fast; early time points are crucial.
      
  • Protein Precipitation (Quench):

    • Add harvested plasma to 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000

      
       for 10 minutes at 4°C.
      
  • Supernatant Collection: Transfer the clear supernatant to HPLC vials for analysis.

Analytical Methodology (HPLC-UV)

This method separates the ester (Reactant) from L-Histidine (Product).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water (Ion-pairing agent required for Histidine retention)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 0% B (Isocratic) 5-15 min: 0%

30% B 15-20 min: Re-equilibrate at 0% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Peptide bond/Carboxyl absorption)
Retention Times L-Histidine: ~2.5 min Methyl L-histidinate: ~8.0 min

Expert Insight: Histidine is highly polar. If retention is poor, add 5 mM Sodium Octanesulfonate to Mobile Phase A as an ion-pairing reagent.

Data Analysis & Workflow Visualization

Calculation of Rate Constants

Hydrolysis typically follows pseudo-first-order kinetics under buffered conditions. Plot


 versus time (

).
  • Slope:

    
     (observed rate constant, min
    
    
    
    )
  • Half-life:

    
    
    
Experimental Workflow Diagram

Workflow Prep Preparation (Buffer/Plasma + Stock) Incubate Incubation (37°C, Controlled pH) Prep->Incubate Sample Sampling & Quenching (Add MeCN/TFA) Incubate->Sample At t = 0, 5, 10... min Process Centrifugation/Filtration (Remove Proteins) Sample->Process Analyze HPLC-UV Analysis (Quantify Ester vs Acid) Process->Analyze Data Data Fitting (ln(C) vs t) Analyze->Data

Figure 2: Step-by-step experimental workflow for kinetic profiling.

References

  • Hay, R. W., & Morris, P. J. (1971). The interaction of L-(+)-histidine methyl ester with metal ions.[1][2] Part I. The base hydrolysis of L-(+)-histidine methyl ester.[1][2] Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1518-1524. Link

  • Conley, J. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[3] Link

  • SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Link

  • United States Biological. (n.d.). L-Histidine Methyl Ester Dihydrochloride Data Sheet. Link

Sources

Application Notes and Protocols: Methyl L-histidinate Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Histidine Synthon

Methyl L-histidinate hydrochloride is the methyl ester derivative of the naturally occurring amino acid L-histidine, presented as a stable, crystalline hydrochloride salt. While often supplied as the dihydrochloride, this reagent is a cornerstone in synthetic organic chemistry, valued for its dual functionality: a primary amine and a nucleophilic imidazole side chain. The protection of the carboxylic acid as a methyl ester allows for selective reactions at the molecule's other functional groups, making it an indispensable building block for a wide array of complex molecules.

This guide provides an in-depth exploration of Methyl L-histidinate hydrochloride's applications, focusing on its pivotal role in peptide synthesis, the construction of heterocyclic scaffolds, and the creation of specialized bio-functional molecules. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from practical laboratory applications.

Physicochemical Properties & Safe Handling

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

Table 1: Physicochemical Data for Methyl L-histidinate Dihydrochloride

PropertyValueReference
Chemical Formula C₇H₁₁N₃O₂ · 2HCl[1][2]
Molecular Weight 242.10 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Melting Point ~207-209 °C (decomposes)[4]
Optical Activity [α]²⁰/D +9.0°, c = 2 in H₂O[1]
CAS Number 7389-87-9[1]

Safety and Handling Precautions:

Methyl L-histidinate hydrochloride is classified as an irritant and should be handled with care.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

  • First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[3][5]

Core Applications & Mechanistic Insights

Peptide Synthesis: A Fundamental Building Block

The primary application of Methyl L-histidinate is in peptide synthesis, where it serves to introduce a histidine residue into a growing peptide chain.[1]

The Role of the Methyl Ester: The esterification of the C-terminus is a critical strategic decision. It deactivates the carboxyl group, preventing it from interfering with the activation and coupling of the N-terminus of another amino acid. This protection is fundamental to achieving the desired peptide sequence.

The Imidazole Side Chain Challenge: The imidazole ring of histidine is a double-edged sword. Its nucleophilicity can lead to undesirable side reactions during the activation step of the incoming amino acid.[7] More critically, the N-τ of the imidazole ring is known to catalyze the epimerization (racemization) of the activated amino acid at the α-carbon, compromising the stereochemical integrity of the final peptide.[7]

To mitigate these issues, especially in complex syntheses like Solid-Phase Peptide Synthesis (SPPS), the imidazole nitrogen is often protected with acid-labile groups such as Trityl (Trt) or Boc.[7][8] However, for simpler solution-phase couplings or when histidine is near the N-terminus, the unprotected imidazole can be used, with its basicity even serving as a "handle" for purification via acidic extraction.[9]

SPPS_Workflow cluster_Resin Solid Support (Resin) cluster_Cycle Iterative Coupling Cycle cluster_Final Final Steps Resin Resin Support Deprotection 1. Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling to Free Amine Wash1->Coupling Activation 2. Activation of Fmoc-AA-OH (HATU/DIPEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Monitoring (Kaiser Test) Wash2->KaiserTest KaiserTest->Deprotection Cycle for next Amino Acid Cleavage Global Deprotection & Cleavage from Resin (e.g., TFA Cocktail) KaiserTest->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Heterocyclic Synthesis: The Pictet-Spengler Reaction

Methyl L-histidinate hydrochloride is an excellent substrate for the Pictet-Spengler reaction to synthesize imidazopyridine derivatives.[1] This acid-catalyzed reaction involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base. The electron-rich imidazole ring then acts as the nucleophile in an intramolecular electrophilic substitution, leading to cyclization and the formation of a new heterocyclic ring system. These scaffolds are of significant interest in medicinal chemistry.

Pictet_Spengler Histidine Methyl L-histidinate SchiffBase Schiff Base Intermediate Histidine->SchiffBase + H⁺, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase + H⁺, -H₂O Cyclized Cyclized Cationic Intermediate SchiffBase->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroimidazopyridine Product Cyclized->Product - H⁺

Simplified mechanism of the Pictet-Spengler reaction.
Synthesis of Bio-functional Molecules

The unique structure of Methyl L-histidinate lends itself to the synthesis of other specialized molecules:

  • Metal-Chelating Ligands: The imidazole side chain and the amine group can coordinate with metal ions. By reacting the amine with reagents like methacryloyl chloride, novel polymerizable metal-chelating monomers can be created.[1]

  • Polypeptide Derivatives: It can be used in amidation reactions with polymers like poly(aspartic acid) to produce zwitterionic polypeptide derivatives with potential applications in biomaterials and drug delivery.[1]

  • Natural Product Intermediates: It is a documented precursor in the laboratory synthesis of natural products like Hercynine (N,N,N-trimethylhistidine betaine) through reductive amination followed by further methylation.[10]

Detailed Experimental Protocols

Protocol 1: Preparation of Methyl L-histidinate Dihydrochloride

This protocol describes the synthesis from L-histidine using thionyl chloride in methanol, which acts as both the solvent and the esterifying agent.[4][10]

Materials:

  • L-histidine (1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.5 - 2 equivalents)

  • Diethyl ether or Ethyl Acetate (for washing)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, and nitrogen/argon line.

Procedure:

  • Suspend L-histidine (e.g., 10.0 g) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add thionyl chloride dropwise to the suspension over 20-30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The suspension should become a clear solution.

  • Equip the flask with a reflux condenser and heat the solution to reflux. Maintain reflux for 6-8 hours.[10] For a more complete reaction, some procedures call for refluxing up to 48 hours.[4]

  • Cool the reaction mixture to room temperature and then concentrate it under reduced pressure (rotary evaporator) to obtain a solid or viscous oil.

  • To the crude solid, add diethyl ether or ethyl acetate and triturate to break up the solid. This step washes away impurities.

  • Filter the white crystalline solid, wash it with additional diethyl ether, and dry it under vacuum to afford the final product.

  • Expected Yield: >90%.[10]

Protocol 2: Solution-Phase Dipeptide Synthesis (Boc-Ala-His-OMe)

This protocol outlines a standard solution-phase coupling using HATU as the activating agent.

Materials:

  • Methyl L-histidinate dihydrochloride (1 equivalent)

  • Boc-L-Alanine (1 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine).

Procedure:

  • Dissolve Methyl L-histidinate dihydrochloride (e.g., 2.42 g, 10 mmol) in anhydrous DMF (e.g., 40 mL).

  • Add DIPEA (e.g., 5.2 mL, 30 mmol) to the solution. The first two equivalents neutralize the dihydrochloride salt, and the third acts as the base for the coupling reaction. Stir for 5 minutes.

  • In a separate flask, dissolve Boc-L-Alanine (1.89 g, 10 mmol) and HATU (3.99 g, 10.5 mmol) in anhydrous DMF (20 mL).

  • Add the activated Boc-Ala-HATU solution to the Methyl L-histidinate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (200 mL).

    • Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to yield the pure dipeptide.

Protocol 3: Reductive Amination (N,N-Dimethylation)

This protocol is adapted from a procedure for synthesizing N,N-dimethyl histidine methyl ester.[10]

Materials:

  • Methyl L-histidinate dihydrochloride (1 equivalent)

  • Formaldehyde (37 wt. % in H₂O, 2.5 equivalents)

  • Sodium cyanoborohydride (NaCNBH₃) (2.2 equivalents) Caution: Highly toxic.

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl L-histidinate dihydrochloride (e.g., 1.0 g, 4.1 mmol) in methanol (25 mL) under a nitrogen atmosphere.

  • Add formaldehyde (0.84 mL, 10.3 mmol) followed by the portion-wise addition of sodium cyanoborohydride (0.57 g, 9.1 mmol). Caution: NaCNBH₃ reacts with acid to release toxic HCN gas. The reaction should be kept basic or neutral. The dihydrochloride will be neutralized by the reaction conditions, but care is essential.

  • Stir the solution at room temperature for 4 hours.

  • Remove the solvent in vacuo using a cold trap (e.g., liquid nitrogen) in a well-ventilated fume hood.

  • Extract the product from the resulting residue with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and remove the solvent in vacuo to afford the crude product as an oil.

  • Purify the oil by flash column chromatography (silica, e.g., 1% Et₃N in 20% MeOH/DCM) to yield the pure N,N-dimethyl histidine methyl ester.[10]

Troubleshooting Guide

Table 2: Common Problems and Solutions in Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Peptide Coupling - Incomplete activation of the carboxylic acid.- Insufficient base to neutralize hydrochloride salt.- Steric hindrance.- Allow for a pre-activation period (5-10 mins) before adding to the amine component.- Ensure at least 2 equivalents of base (e.g., DIPEA) are used for the dihydrochloride salt, plus an additional equivalent for the coupling.- Increase reaction time or gently warm the reaction.
Racemization of Histidine Residue The unprotected imidazole side chain catalyzes epimerization.- Use a side-chain protected histidine derivative (e.g., Fmoc-His(Trt)-OH) for sensitive syntheses.- Use coupling reagents known to suppress racemization (e.g., adding HOBt or Oxyma).- Keep reaction temperatures low.
Incomplete Esterification (Protocol 1) - Insufficient reflux time.- Moisture in the reaction flask.- Increase reflux time to 24-48 hours.[4]- Use anhydrous methanol and ensure all glassware is thoroughly dried.
Side Product Formation in Reductive Amination Over-alkylation or side reactions with the imidazole ring.- Carefully control the stoichiometry of the aldehyde and reducing agent.- Maintain a neutral to slightly basic pH throughout the reaction.

Conclusion

Methyl L-histidinate hydrochloride is far more than a simple amino acid derivative; it is a versatile and powerful reagent in the synthetic chemist's toolkit. Its strategic value lies in the orthogonal reactivity of its functional groups, which, when properly managed, allows for the efficient construction of peptides, complex heterocycles, and novel biomaterials. Understanding the nuances of its reactivity, particularly the behavior of the imidazole side chain, is key to unlocking its full synthetic potential. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to confidently and effectively utilize this essential chemical building block.

References

  • PrepChem. (n.d.). Synthesis of L-Histidine, methyl ester, dihydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Hercynine, ERY Histidine methyl ester dihydrochloride Using a modified literature procedure. Retrieved from [Link]

  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - l-Histidine methyl ester dihydrochloride, 97%. Retrieved from [Link]

  • Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - L-Histidine methyl ester dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0061933A2 - Histidine protection.
  • PubChem. (n.d.). Methyl L-histidinate hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Simplified Synthesis of Histidine Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 06). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl L-histidinate dihydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of Methyl L-histidinate Hydrochloride in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both precise diagnosis and therapy. A critical component of these agents is the stable chelation of a radiometal by a molecule that can be conjugated to a biological targeting vector. Histidine and its derivatives, owing to the versatile coordination chemistry of the imidazole side chain, have emerged as valuable scaffolds in this field. This guide provides a detailed examination of Methyl L-histidinate hydrochloride, a derivative of L-histidine, and its application in the preparation of radiolabeled compounds. We will explore the fundamental principles of its chelating action and provide detailed, field-proven protocols for radiolabeling with clinically significant radionuclides such as Technetium-99m (⁹⁹ᵐTc), Gallium-68 (⁶⁸Ga), and Copper-64 (⁶⁴Cu). This document is intended for researchers, scientists, and drug development professionals seeking to leverage histidine-based chemistry for the next generation of radiopharmaceuticals.

The Foundational Chemistry of Histidine Derivatives in Radiometal Chelation

The Imidazole Moiety: A Versatile Coordination Center

The utility of histidine and its derivatives in radiochemistry is fundamentally derived from the unique properties of its imidazole side chain. This five-membered heterocyclic ring contains two nitrogen atoms, one of which (the π-nitrogen) is protonated and the other (the τ-nitrogen) possesses a lone pair of electrons, making it nucleophilic. The side chain can act as both a proton donor and acceptor, allowing it to participate in acid-base catalysis within enzyme active sites.[1] This same electronic configuration makes the imidazole ring an excellent ligand for coordinating with transition metal ions, which are Lewis acids.[2] This interaction forms the basis for its use in sequestering radiometals for medical applications.

Methyl L-histidinate Hydrochloride: Structure and Rationale for Use

Methyl L-histidinate is an ester derivative of the essential amino acid L-histidine.[3] It is commonly supplied as a dihydrochloride salt to improve stability and solubility. The primary structure features the core L-histidine framework with the carboxyl group esterified to a methyl group.

This modification serves two primary purposes in the context of radiopharmaceutical synthesis:

  • Protecting Group: The methyl ester acts as a protecting group for the carboxylic acid, preventing it from participating in undesired side reactions during peptide synthesis or conjugation to other molecules.[4]

  • Synthetic Building Block: It serves as a versatile reactant for constructing more complex molecules, such as peptides or dedicated bifunctional chelators (BFCs), where the histidine moiety is strategically placed for radiometal coordination.[5]

The fundamental principle of a radiopharmaceutical is the linkage of a radionuclide to a targeting biomolecule. This is typically achieved via a bifunctional chelator (BFC), a molecule that possesses one functional group to securely bind the radiometal and another to covalently attach to the targeting vector (e.g., a peptide or antibody).[6][7] Methyl L-histidinate can be incorporated as the metal-binding domain within such a BFC.

cluster_BFC Bifunctional Chelator (BFC) Chelator Metal Chelating Domain (e.g., Histidine Moiety) Linker Linker Chelator->Linker Conjugation Conjugation Site (for Biomolecule) Linker->Conjugation Biomolecule Targeting Biomolecule (Peptide, Antibody, etc.) Conjugation->Biomolecule Covalent Bonding Radiometal Radiometal Ion (e.g., ⁹⁹ᵐTc, ⁶⁸Ga, ⁶⁴Cu) Radiometal->Chelator Coordination (Chelation)

Figure 1: Conceptual diagram of a bifunctional chelator system.

Protocols for Radiolabeling with Key Radiometals

The choice of radiometal is dictated by the intended application (e.g., SPECT imaging, PET imaging, or therapy) and its decay characteristics must be matched with the biological half-life of the targeting molecule.[6] Histidine derivatives are particularly well-suited for complexing with a range of medically relevant radiometals.

Technetium-99m (⁹⁹ᵐTc) Labeling via the [⁹⁹ᵐTc(CO)₃]⁺ Core

Technetium-99m is the workhorse of diagnostic nuclear medicine due to its ideal gamma energy (140 keV), short half-life (6 hours), and convenient availability from a ⁹⁹Mo/⁹⁹ᵐTc generator. The [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ organometallic aquaion is an exceptionally stable and versatile precursor for labeling biomolecules, particularly those containing histidine residues.[8] The three water molecules are readily displaced by donor atoms, such as the nitrogens of the imidazole ring, to form a highly stable complex.

Figure 2: General workflow for labeling with the [⁹⁹ᵐTc(CO)₃]⁺ core.

This protocol is a two-step process adapted from established methodologies.[9]

Materials:

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.

  • A commercial kit for preparing [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ (e.g., IsoLink®).

  • Peptide precursor containing a histidine residue (e.g., a His-tag or a sequence where Methyl L-histidinate was used in synthesis), dissolved in phosphate-buffered saline (PBS).

  • Heating block or water bath.

  • 0.1 M HCl for pH adjustment.

  • Quality control supplies (iTLC strips, HPLC system).

Procedure:

  • Preparation of the [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ Core:

    • Follow the manufacturer's instructions for the commercial kit. Typically, this involves adding a specified activity of Na⁹⁹ᵐTcO₄ (e.g., up to 370 MBq for in vitro studies) to the lyophilized kit vial.

    • Heat the vial at 100 °C for 20-30 minutes.

    • Allow the vial to cool to room temperature.

    • Adjust the pH of the resulting solution to ~7.0 using 0.1 M HCl.

  • Labeling Reaction:

    • To the solution containing the [⁹⁹ᵐTc(CO)₃]⁺ core, add the peptide precursor solution (e.g., 250 µg of peptide).

    • Ensure the final volume allows for efficient reaction kinetics.

    • Incubate the reaction mixture at a temperature optimized for the specific peptide, typically between 37 °C and 75 °C, for 30 to 90 minutes.[9]

  • Quality Control:

    • Perform radio-TLC and/or radio-HPLC to determine the radiochemical purity (RCP). An RCP of >95% is generally required for preclinical and clinical use.

ParameterTypical Value/RangeRationale & Causality
Peptide Amount 50 - 250 µgEnsures a molar excess of the peptide to drive the reaction towards the labeled product and achieve high RCP.
pH 6.5 - 7.5Neutral pH is optimal for the stability of the [⁹⁹ᵐTc(CO)₃]⁺ core and prevents denaturation of most peptides.
Temperature 37 °C - 75 °CHigher temperatures increase the reaction rate but must be optimized to avoid thermal degradation of the peptide.
Time 30 - 90 minSufficient time for the ligand exchange reaction to reach completion.
Target RCP > 95%A regulatory and scientific standard to minimize the administration of free, non-targeting radioactivity.
Gallium-68 (⁶⁸Ga) Labeling for PET Imaging

Gallium-68 is a positron emitter (t½ ≈ 68 min) conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it highly suitable for PET imaging in facilities without a cyclotron.[10] ⁶⁸Ga labeling chemistry is typically performed in an acidic aqueous solution and requires a strong chelator to form a stable complex. While macrocyclic chelators like DOTA and NOTA are the gold standard, the fundamental principles apply to any potential chelator, including those derived from histidine.[11]

Figure 3: General workflow for ⁶⁸Ga labeling.

This protocol describes a general manual approach for labeling a chelator-conjugated peptide.[12][13]

Materials:

  • ⁶⁸GaCl₃ in HCl, freshly eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Buffer solution (e.g., 1.5 M Sodium Formate or 1 M Sodium Acetate).

  • Chelator-conjugated peptide precursor (10-50 nmol).

  • Heating block capable of reaching 95 °C.

  • C18 light Sep-Pak cartridge for purification.

  • Ethanol and sterile water for cartridge activation and elution.

Procedure:

  • Elution and Buffering:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with ultrapure HCl (e.g., 0.1 M or 0.6 M depending on the generator type).

    • Directly add the eluate containing the ⁶⁸GaCl₃ to a reaction vial containing the buffer solution. The buffer is critical to raise the pH to the optimal range for complexation (typically 3.5 - 4.0).[12]

  • Labeling Reaction:

    • Add the peptide precursor (e.g., 20 µg) to the buffered ⁶⁸Ga solution.

    • Heat the reaction vial at 95 °C for 5-10 minutes. This high temperature is required to overcome the activation energy for inserting the Ga³⁺ ion into the chelator.

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge with ethanol (5 mL) followed by sterile water (10 mL).

    • Pass the cooled reaction mixture through the C18 cartridge. The labeled peptide will be retained.

    • Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga and hydrophilic impurities.

    • Elute the final purified ⁶⁸Ga-labeled peptide with a small volume (0.5 - 1 mL) of 50% ethanol in water.

  • Final Formulation & QC:

    • The ethanol can be removed by gentle heating under a stream of nitrogen.

    • The final product is formulated in a physiologically compatible buffer (e.g., PBS).

    • Perform quality control to verify RCP (>95%).

ParameterTypical Value/RangeRationale & Causality
Precursor Amount 10 - 50 nmolA low nanomolar amount is used to achieve high specific activity, which is crucial for receptor-based imaging.
pH 3.5 - 4.0This acidic pH range prevents the formation of insoluble gallium hydroxides while being optimal for complexation by most chelators.[12]
Temperature 95 °CHigh thermal energy is necessary to facilitate the kinetically slow incorporation of Ga³⁺ into rigid macrocyclic chelators.[13]
Time 5 - 10 minThe reaction is typically rapid at high temperatures.
Purification C18 SPEEssential for removing unchelated ⁶⁸Ga and potential ⁶⁸Ge breakthrough from the generator, ensuring product purity.[12]
Copper-64 (⁶⁴Cu) Labeling for PET Imaging and Theranostics

Copper-64 (t½ = 12.7 h) is an attractive radionuclide because its decay includes both positron emission (β⁺, for PET imaging) and beta particle emission (β⁻, for therapy), making it a true "theranostic" agent.[14] The half-life is also well-suited for imaging with larger molecules like antibodies.[15] The coordination chemistry of Cu²⁺ requires a chelator that forms a highly stable complex to prevent transchelation to proteins in vivo, which would lead to high background signal, particularly in the liver.[14] Histidine itself has been shown to complex with ⁶⁴Cu.[16]

Sources

Application Notes and Protocols for the Utilization of Methyl L-histidinate Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Histidine Derivative in Drug Discovery

High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. The choice of chemical tools and assay methodologies is paramount to the success of any HTS campaign. Methyl L-histidinate hydrochloride, a methyl ester derivative of the essential amino acid L-histidine, presents itself as a multifaceted tool for researchers in this domain. Its structural similarity to L-histidine, coupled with the presence of a reactive ester group, opens avenues for its application in a variety of screening paradigms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl L-histidinate hydrochloride in HTS assays. We will delve into its application as an enzyme inhibitor, a potential substrate, and a competitive ligand, offering detailed protocols and the scientific rationale behind each experimental design.

Part 1: Interrogating Histidine Decarboxylase Activity with Methyl L-histidinate Hydrochloride

Scientific Rationale: A Known Inhibitor for a Key Therapeutic Target

Histidine decarboxylase (HDC) is the sole enzyme responsible for the synthesis of histamine, a biogenic amine implicated in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission.[1][2] Consequently, HDC has emerged as a significant therapeutic target. L-histidine methyl ester, the free base of Methyl L-histidinate hydrochloride, is a known irreversible inhibitor of HDC.[3][4] This established inhibitory activity makes Methyl L-histidinate hydrochloride an invaluable tool for the development and validation of HTS assays aimed at discovering novel HDC inhibitors. It can be employed as a positive control inhibitor to assess assay performance and to differentiate between various mechanisms of inhibition among hit compounds.

High-Throughput Screening Protocol: Fluorescence Polarization-Based Assay for HDC Inhibitors

This protocol outlines a competitive fluorescence polarization (FP) assay, a robust and homogeneous format well-suited for HTS. The assay measures the displacement of a fluorescently labeled histamine tracer from an anti-histamine antibody by the histamine produced by HDC.

Materials and Reagents:

ReagentSupplierRecommended Concentration
Human recombinant Histidine Decarboxylase (HDC)Commercial SourceAssay dependent (determine empirically)
L-Histidine (substrate)Sigma-Aldrich10-100 µM
Pyridoxal-5'-phosphate (PLP, cofactor)Sigma-Aldrich10 µM
Fluorescein-labeled histamine (tracer)Commercial Source1-10 nM
Anti-histamine monoclonal antibodyCommercial SourceAssay dependent (determine empirically)
Methyl L-histidinate hydrochloride (inhibitor control) Sigma-Aldrich 0.1 - 100 µM (for IC50 determination)
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)In-house preparation-
384-well black, low-volume microplatesCorning or equivalent-

Experimental Workflow:

Fig 1. HTS workflow for HDC inhibitor screening.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well microplate, add 1 µL of test compounds, Methyl L-histidinate hydrochloride (as a positive control, typically in a dose-response format), and DMSO (as a negative control) to the appropriate wells.

  • Enzyme and Cofactor Addition: Add 10 µL of a solution containing HDC and PLP in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding 10 µL of L-histidine solution in assay buffer. Incubate the plate at 37°C for 60 minutes.

  • Detection: Terminate the reaction and initiate detection by adding 10 µL of the detection mix containing fluorescein-labeled histamine and anti-histamine antibody in assay buffer.

  • Equilibration and Measurement: Incubate the plate at room temperature for 30 minutes to allow the binding of the tracer to the antibody to reach equilibrium. Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Expected Results:

In the absence of inhibition, HDC will produce histamine, which will displace the fluorescent tracer from the antibody, resulting in a low FP signal. In the presence of an effective inhibitor like Methyl L-histidinate hydrochloride, HDC activity will be reduced, leading to less histamine production and a higher FP signal as the tracer remains bound to the antibody. The potency of inhibitors can be determined by calculating their IC50 values from the dose-response curves.

Part 2: Exploring Esterase and Methyltransferase Inhibition

Scientific Rationale: A Scaffold for Broader Enzyme Inhibition Screening

The chemical structure of Methyl L-histidinate hydrochloride, featuring both an ester linkage and a histidine moiety, suggests its potential utility in screening for inhibitors of other enzyme classes.

  • Esterases: The methyl ester group can be a substrate for various esterases. In an HTS context, Methyl L-histidinate hydrochloride could be used to identify compounds that inhibit its hydrolysis. The release of methanol or the change in the properties of the resulting L-histidine could be monitored.

  • Histidine Methyltransferases (HMTs): While not a direct substrate, the histidine core of Methyl L-histidinate hydrochloride makes it an interesting scaffold for the development of HMT inhibitors. HTS campaigns could screen for compounds that bind to the histidine-binding pocket of HMTs, using Methyl L-histidinate hydrochloride as a reference or starting point for hit-to-lead optimization.

Conceptual HTS Protocol for Esterase Activity:

A colorimetric or fluorometric assay could be developed to measure the hydrolysis of the ester bond. For example, a coupled enzyme assay could be designed where the methanol produced is used in a subsequent reaction that generates a detectable signal.

Conceptual HTS Protocol for HMT Inhibition:

A universal HMT assay, such as a TR-FRET-based assay that detects the formation of S-adenosylhomocysteine (SAH), could be employed.[2] In this setup, Methyl L-histidinate hydrochloride would not be a direct participant in the assay but would serve as a structural template for the design and evaluation of potential inhibitors identified in the screen.

Part 3: A Competitive Ligand in Protein-Histidine Interaction Assays

Scientific Rationale: Disrupting Protein-Protein Interactions

Many cellular processes are mediated by protein-protein interactions (PPIs), which are often challenging targets for small molecule drug discovery. The specific recognition of histidine residues in proteins is a key feature of many such interactions. For instance, proteins with polyhistidine tags (His-tags) are widely used in research and can be targeted in HTS assays.[5][6][7][8] Methyl L-histidinate hydrochloride, due to its histidine component, can be used as a small molecule competitor to disrupt PPIs that rely on histidine recognition.

High-Throughput Screening Protocol: AlphaScreen Assay for PPI Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology ideal for studying PPIs in an HTS format.[7][8][9]

Materials and Reagents:

ReagentSupplierRecommended Concentration
His-tagged Protein AIn-house or CommercialAssay dependent
Biotinylated Protein B (binding partner of A)In-house or CommercialAssay dependent
AlphaScreen Nickel Chelate Acceptor BeadsPerkinElmer20 µg/mL
AlphaScreen Streptavidin Donor BeadsPerkinElmer20 µg/mL
Methyl L-histidinate hydrochloride (competitor) Sigma-Aldrich 1 - 1000 µM
Assay Buffer (e.g., PBS, pH 7.4, 0.1% BSA)In-house preparation-
384-well white, opaque microplatesGreiner Bio-One or equivalent-

Experimental Workflow:

Fig 2. AlphaScreen workflow for PPI inhibitor screening.

Step-by-Step Protocol:

  • Compound Plating: To a 384-well microplate, add 1 µL of test compounds, Methyl L-histidinate hydrochloride (as a competitor control), and DMSO (as a negative control).

  • Protein A Addition: Add 5 µL of His-tagged Protein A in assay buffer to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Protein B Addition: Add 5 µL of biotinylated Protein B in assay buffer.

  • PPI Incubation: Incubate for 60 minutes at room temperature to allow the interaction between Protein A and Protein B.

  • Bead Addition: Add 10 µL of a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads in assay buffer.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Expected Results:

A high AlphaScreen signal indicates a strong interaction between Protein A and Protein B. Compounds that disrupt this interaction, including Methyl L-histidinate hydrochloride, will cause a decrease in the signal. This allows for the identification and characterization of small molecule inhibitors of the target PPI.

Conclusion: A Valuable Asset in the HTS Toolbox

Methyl L-histidinate hydrochloride is more than just a simple amino acid derivative. Its established role as an inhibitor of histidine decarboxylase, coupled with its potential as a substrate for other enzymes and a competitive ligand in protein-histidine interactions, makes it a versatile and cost-effective tool for high-throughput screening. The protocols and conceptual frameworks presented in these application notes are intended to empower researchers to harness the full potential of this compound in their drug discovery endeavors. By thoughtfully incorporating Methyl L-histidinate hydrochloride into their HTS campaigns, scientists can accelerate the identification of novel therapeutic agents targeting a range of biological pathways.

References

  • Development of a high-throughput assay to measure histidine decarboxylase activity. J Biomol Screen. 2006 Oct;11(7):816-21. [Link]

  • Repurposing a Histamine Detection Platform for High-Throughput Screening of Histidine Decarboxylase. SLAS Discov. 2018 Oct;23(9):945-953. [Link]

  • AlphaScreen Histidine (Nickel Chelate) Detection Kit for HTS Assays - Biocompare. [Link]

  • AlphaScreen | BMG LABTECH. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods Mol Biol. 2016;1439:77-98. [Link]

  • Assay for histidine decarboxylase in rat stomach and brain by high-performance liquid chromatography with fluorescence detection. J Chromatogr. 1984 Nov 28;311(2):390-5. [Link]

  • Development of a novel l-histidine assay method using histamine dehydrogenase and a stable mutant of histidine decarboxylase. Anal Biochem. 2019 Apr 1;570:13-20. [Link]

  • Determination of Histidine Decarboxylase Activity. ResearchGate. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]

  • Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition. Br J Pharmacol. 2009 May;157(1):24-33. [Link]

  • Illuminating Histidine-Deficient Intracellular Environments: A Novel Whole-Cell Microbial Fluorescence Sensor. MDPI. [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Signal Transduct Target Ther. 2022; 7: 201. [Link]

  • Characterization of histidine decarboxylase bearing an internal FLAG epitope in Drosophila melanogaste. ScholarWorks@GVSU. [Link]

  • 4E1O: Human histidine decarboxylase complex with Histidine methyl ester (HME). RCSB PDB. [Link]

  • Methyl L-histidinate hydrochloride | C7H12ClN3O2 | CID 12658397. PubChem. [Link]

  • DEVELOPMENT OF A HIGH-THROUGHPUT SCREENING METHOD FOR TRANSKETOLASE AND PROTEIN ENGINEERING FOR BIOTECHNOLOGY APPLICATIONS. UCL Discovery. [Link]

  • Histidine decarboxylase - M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • A Simple Protein Histidine Kinase Activity Assay for High-throughput Inhibitor Screening. Scholarworks@UNIST. [Link]

  • Substrate Specificity for Human Histidine Methyltransferase SETD3. bioRxiv. [Link]

  • Esterase Activity of Serum Albumin Studied by 1 H NMR Spectroscopy and Molecular Modelling. MDPI. [Link]

  • Molecular basis for METTL9-mediated N1-histidine methylation. Nat Struct Mol Biol. 2022 May;29(5):453-462. [Link]

  • New protein identified as substrate for histidine methylation. News-Medical.Net. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Histidine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Prevention of Histidine Racemization Audience: Peptide Chemists, Process Development Scientists

The "Histidine Problem": Mechanistic Insight

Histidine is unique among amino acids due to the imidazole ring in its side chain. Unlike Cysteine (which racemizes via direct enolization due to the electron-withdrawing sulfur) or Serine, Histidine racemization is primarily driven by intramolecular general base catalysis .

The Mechanism

In standard Fmoc-His(Trt)-OH, the bulky Trityl (Trt) group protects the


-nitrogen (N3, tele)  due to steric hindrance. This leaves the 

-nitrogen (N1, pros)
exposed.

During carboxyl activation (formation of the O-acylisourea or active ester), the basic


-nitrogen can abstract the 

-proton from the chiral center. This forms a resonance-stabilized enolate (or ketene aminal), destroying the stereocenter. Upon reprotonation, a racemic mixture (L- and D-His) is formed.

HisRacemization L_His L-His (Activated) Pi_Nitrogen Unprotected π-Nitrogen (Basic) L_His->Pi_Nitrogen Intramolecular Proximity Alpha_Proton α-Proton Pi_Nitrogen->Alpha_Proton Abstracts Proton Intermediate Planar Enolate / Ketene Aminal Alpha_Proton->Intermediate Loss of Chirality Racemic Racemic Mixture (L-His + D-His) Intermediate->Racemic Reprotonation

Figure 1: The intramolecular mechanism where the unprotected


-nitrogen facilitates 

-proton abstraction.

Prevention Strategies: Reagents & Conditions[1][2][3][4]

The choice of coupling reagents and bases is the single most critical factor in controlling Histidine racemization.

Comparative Efficacy of Coupling Systems[2][5][6][7][8]
Coupling SystemRisk LevelMechanism of ActionRecommendation
DIC / Oxyma Pure Lowest Oxyma creates a stable active ester; DIC (carbodiimide) requires no tertiary base.Gold Standard for His coupling.
DEPBT / DIEA LowPhosphonate-based reagent; releases HOBt in situ; less reactive than HATU but safer for His.Excellent alternative for difficult sequences.
HATU / Collidine ModerateCollidine (TMP) is a weaker base than DIEA, reducing proton abstraction.Use if DIC/Oxyma fails.
HATU / DIEA High Strong base (DIEA) + highly reactive uronium salt promotes rapid oxazolone formation and abstraction.Avoid for His unless necessary.
DIC / DMAP Critical DMAP is a potent acylation catalyst but also a strong racemization inducer.NEVER use for His coupling.
The "Safe Coupling" Protocol (DIC/Oxyma)

Use this protocol for standard Fmoc-SPPS elongation.

  • Reagents:

    • Amino Acid: Fmoc-His(Trt)-OH (3.0 eq)

    • Activator: Oxyma Pure (3.0 eq)

    • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

    • Solvent: DMF (Dimethylformamide)[2]

  • Procedure:

    • Dissolve the Amino Acid and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to adding the mixture to the resin.

    • Crucial: Do not pre-activate for more than 1-2 minutes. Long pre-activation allows time for the imidazole to act on the activated ester in the absence of the amine nucleophile.

    • Add to resin and shake for 60 minutes at room temperature.

    • Temperature: Do not heat above 40°C. Microwave coupling of His is high-risk; if necessary, limit to 50°C max and use Collidine.

Critical Workflow: Resin Loading

Loading the first amino acid onto the resin is a common failure point. Standard esterification (using DMAP) guarantees racemization.

Decision Tree: Loading His onto Resin

ResinLoading Start Start: Load His on Resin ResinType Select Resin Type Start->ResinType Wang Wang / HMPA Resin ResinType->Wang TrtResin 2-Chlorotrityl (2-CTC) Resin ResinType->TrtResin WangAction STOP: High Risk Requires DMAP/DIC. Will Racemize. Wang->WangAction TrtAction SAFE: Nucleophilic Displacement. No Carboxyl Activation needed. TrtResin->TrtAction

Figure 2: Resin selection logic. 2-CTC is the only safe option for direct His loading.

Protocol: Racemization-Free Loading on 2-CTC Resin
  • Swell Resin: Swell 2-Chlorotrityl Chloride resin in DCM for 20 mins.

  • Prepare Solution: Dissolve Fmoc-His(Trt)-OH (0.6 - 0.8 eq relative to resin capacity) in DCM. Add 4.0 eq of DIEA.

    • Note: DIEA is safe here because we are not activating the carboxyl group with a coupling reagent. We are performing a nucleophilic displacement of the chloride on the resin.

  • Loading: Add solution to resin.[3] Shake for 2 hours.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture to cap unreacted chlorides. Shake for 15 mins.

  • Wash: Drain and wash thoroughly with DCM and DMF.

Analytical Validation (QC)

How do you prove your peptide is pure?

Method: Cation Exchange Chromatography (CEX)

While RP-HPLC is standard, it often fails to separate L-His and D-His diastereomers in long peptides. Cation Exchange is superior because the D-His change often alters the local pKa/isoelectric point slightly more than hydrophobicity.

Method: Marfey’s Analysis (The Gold Standard)

If you suspect racemization, you must hydrolyze the peptide and analyze the constituent amino acids.

  • Hydrolysis: 6N HCl, 110°C, 24h (Standard).

  • Derivatization: React hydrolysate with FDAA (Marfey's Reagent). This converts enantiomers (L/D) into diastereomers (L-L and L-D).[4][1]

  • Analysis: These diastereomers are easily separated on a standard C18 HPLC column.

  • Calculation:

    
    
    

Troubleshooting & FAQs

Q: I must use Wang resin. How can I load His? A: Do not load His directly. Load the next amino acid (e.g., Gly, Ala) first using standard protocols. Then couple His to that amino acid using the "Safe Coupling" protocol (DIC/Oxyma).

Q: Is Fmoc-His(Boc)-OH better than Fmoc-His(Trt)-OH? A: Yes, marginally. The Boc group on the side chain is electron-withdrawing and reduces the basicity of the imidazole ring more effectively than Trt. However, Fmoc-His(Trt)-OH is industry standard because it is cheaper and generally sufficient if DIC/Oxyma is used. Use His(Boc) or His(Bum) only if you observe persistent racemization despite optimizing coupling conditions.

Q: Can I use microwave synthesis for Histidine? A: Proceed with extreme caution. High temperature (>50°C) significantly accelerates the intramolecular proton abstraction.

  • Recommendation: Program your synthesizer to use "Room Temperature" or "50°C Max" specifically for the His coupling cycle. Use Collidine instead of DIEA if using HBTU/HATU in a microwave.

Q: Why do I see "double hits" of Histidine in my mass spec? A: This is likely over-acylation , not racemization. However, if you see a peak with the exact same mass but different retention time, that is your D-His diastereomer.

References

  • Mechanism of Racemization: Jones, J. H., et al. "Racemisation of histidine derivatives." Journal of the Chemical Society, Chemical Communications.

  • Oxyma/DIC Superiority: Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOAt." Chemistry – A European Journal.

  • Resin Loading Strategies: "Peptide Resin Loading Protocols." Sigma-Aldrich Technical Guides.

  • Marfey's Method: Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[5][4][6][1][3][7][8][9]

  • Protecting Groups (Trt vs Bum): Mergler, M., et al. "The aspartimide problem in Fmoc-based SPPS. Part II." Journal of Peptide Science.

Sources

Technical Support Center: Purification of Peptides Containing Histidine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing a histidine methyl ester (His(OMe)) modification. The unique chemical properties of this modification present specific challenges that require careful consideration during purification to ensure high yield and purity.

Section 1: Understanding the Core Challenges

The purification of peptides containing a histidine methyl ester is complicated by two primary chemical liabilities:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to a carboxylic acid, particularly under basic or neutral pH conditions. This results in a mass change of -14 Da (loss of CH₂ group) and introduces a significant impurity that can be difficult to separate from the target peptide.

  • Diketopiperazine (DKP) Formation: If the His(OMe) residue is near the N-terminus (especially at the first or second position), the deprotected N-terminal amine can intramolecularly attack the ester carbonyl. This leads to the formation of a cyclic dipeptide, known as a diketopiperazine, and truncation of the desired peptide sequence.[1][2] This side reaction is often catalyzed by the basic conditions used during Fmoc-deprotection in solid-phase peptide synthesis (SPPS) or by the imidazole side chain of histidine itself.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product has the correct mass, but the yield is very low and my crude HPLC shows a large, early-eluting peak. What happened?

A1: This is a classic sign of diketopiperazine (DKP) formation, especially if your His(OMe) is the N-terminal or second residue. The N-terminal amine attacks the methyl ester, cleaving the dipeptide from the rest of the sequence.[1][2] The resulting small, cyclic DKP is typically more polar and thus elutes earlier than your target peptide in reversed-phase HPLC. To mitigate this, ensure that post-cleavage workup and lyophilization are performed from an acidic solution (e.g., containing acetic acid or TFA) to keep the N-terminal amine protonated and non-nucleophilic.

Q2: My mass spectrometry results show a peak at -14 Da from my expected mass. What is this impurity?

A2: A mass loss of approximately 14 Da corresponds to the hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). This occurs by replacing the methyl group (CH₃) with a hydrogen atom. This is a common issue when the peptide is exposed to neutral or basic pH for extended periods.[3][4]

Q3: What is the ideal pH for purifying my His(OMe)-containing peptide?

A3: Acidic conditions are strongly recommended. A mobile phase pH between 2 and 4 is ideal for protecting the methyl ester from hydrolysis. The standard reversed-phase HPLC (RP-HPLC) mobile phase modifier, 0.1% trifluoroacetic acid (TFA) in both water and acetonitrile, is an excellent choice as it maintains a low pH (~2) and acts as an ion-pairing agent to improve peak shape.[5][6][7]

Q4: Can I lyophilize my purified peptide from pure water?

A4: It is not recommended. Lyophilizing from deionized water can lead to a rise in pH as the volatile acidic buffer (like TFA) is removed, potentially causing ester hydrolysis. It is best practice to add a small amount of a volatile acid, such as 0.1% TFA or 1% acetic acid, to the pooled fractions before lyophilization to ensure the final product remains in an acidic and stable environment.[8]

Q5: My HPLC peak for the His(OMe) peptide is broad or tailing. How can I improve it?

A5: Poor peak shape for histidine-containing peptides is often related to the protonation state of the imidazole side chain (pKa ~6.0).[7] At intermediate pH values (around 5-7), the side chain can exist in both protonated and neutral forms, leading to multiple species interacting differently with the column. Using a mobile phase with 0.1% TFA ensures the imidazole ring is fully protonated, resulting in a single species and sharper peaks.[7] Additionally, ensure your column's pore size is appropriate for your peptide size to prevent restricted diffusion, which can also cause peak broadening.[9]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Purity Issues

This guide will help you identify the source of impurities and provide actionable solutions.

  • Root Cause: Hydrolysis of the methyl ester. This likely occurred during purification, fraction pooling, or lyophilization due to exposure to insufficiently acidic conditions.

  • Troubleshooting Workflow:

start Purity Issue: -14 Da Impurity Detected check_ph Step 1: Audit Mobile Phase pH Is 0.1% TFA or another strong acid used in both Water (A) and ACN (B)? start->check_ph check_pooling Step 2: Review Fraction Pooling Were fractions pooled and stored for an extended period at room temp? check_ph->check_pooling  Yes solution_ph Solution: Re-purify using a mobile phase with 0.1% TFA (pH ~2) throughout the gradient. check_ph->solution_ph  No check_lyo Step 3: Examine Lyophilization Prep Was a volatile acid (e.g., 0.1% TFA) added to the pooled fractions before freezing? check_pooling->check_lyo  No solution_pooling Solution: Minimize pooling time. If delay is unavoidable, store pooled fractions at 4°C or frozen. check_pooling->solution_pooling  Yes solution_lyo Solution: Always add a volatile acid to the final pool before lyophilization to maintain an acidic environment. check_lyo->solution_lyo  No end_node Purity Improved check_lyo->end_node  Yes solution_ph->end_node solution_pooling->end_node solution_lyo->end_node

Caption: Troubleshooting workflow for a -14 Da impurity.

Guide 2: Maximizing Yield
  • Root Cause: Diketopiperazine (DKP) formation during SPPS or post-cleavage handling. The imidazole side chain of histidine can catalyze this side reaction.[1] This is most common when His(OMe) is at the N-terminus or is preceded by an amino acid like proline or glycine.[1]

  • Preventative Strategies:

    • During Synthesis: If synthesizing the peptide, consider using a pre-formed dipeptide to couple onto the resin, which bypasses the vulnerable stage for DKP formation.[1]

    • Post-Cleavage Handling: Immediately after cleavage from the resin and removal of protecting groups, work up the peptide in an acidic environment. Avoid any steps involving neutral or basic buffers before the initial purification.

    • Lyophilization: Always lyophilize the crude peptide from a solution containing a volatile acid (e.g., 1-5% acetic acid in water). This ensures the N-terminal amine remains protonated and non-nucleophilic during storage.[8]

Section 4: Recommended Protocols

Protocol 1: RP-HPLC Purification of His(OMe) Peptides

This protocol is optimized to preserve the methyl ester and achieve high resolution.

ParameterRecommendationRationale
Column C18 silica-based, 100-160 Å pore sizeC18 provides good hydrophobic retention for most peptides. A larger pore size (e.g., 160 Å) is beneficial for larger peptides to ensure access to the stationary phase surface area.[9]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade WaterMaintains a low pH (~2) to prevent ester hydrolysis and protonate the His side chain, ensuring sharp peaks.[5][6]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade AcetonitrileAcetonitrile is the standard organic modifier for peptide separations. The TFA maintains consistent pH and ion-pairing throughout the gradient.[6]
Gradient 5-65% B over 60 minutes (adjust as needed)A shallow gradient (e.g., 1% B per minute) is typical for peptides and provides the best resolution.[10]
Flow Rate 1.0 mL/min (for 4.6 mm ID analytical column)Standard flow rate. Adjust proportionally for different column diameters.
Detection 210-220 nmThe peptide backbone absorbs strongly in this range, allowing for sensitive detection of the target peptide and impurities.[6]
Temperature 30-40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer. However, do not exceed 40-50°C to avoid potential degradation.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the sample through a 0.22 µm filter before injection.

  • Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Injection & Gradient Run: Inject the sample and run the gradient as defined above.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Post-Purification: Analyze collected fractions by analytical HPLC or mass spectrometry to confirm purity. Pool the pure fractions.

  • Lyophilization: To the pooled fractions, add a final concentration of 0.1% TFA or 1% acetic acid. Freeze the solution promptly and lyophilize to a dry powder. Store the lyophilized peptide at -20°C or colder.[11][12]

References

  • Technical Support Center: Minimizing Diketopiperazine Formation with Fmoc-Histidine. Benchchem.
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry - ACS Publications. (2022).
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect.
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.
  • Optimization of Peptide Separations in High-Performance Liquid Chromatography. Marcel Dekker, Inc. (1989).
  • Storage and Handling Synthetic Peptides. AnaSpec.
  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. J-Stage. (1979).
  • Handling and Storage Guidelines for Peptides. Bachem.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Peptide solubility and storage. AltaBioscience.
  • Peptide Storage and Handling Guidelines. GenScript.
  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. PubMed. (1992).
  • Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. (2023).
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • How to purify Histidine based peptide with HPLC ?. ResearchGate. (2018).
  • HPLC Analysis and Purification of Peptides. PMC.
  • Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. NIH.
  • Ester hydrolysis reaction catalysed by histidine containing peptides.... ResearchGate.

Sources

Technical Support Center: A-Z Guide to Minimizing Side-Product Formation with Methyl L-histidinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl L-histidinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive amino acid derivative. Histidine's unique imidazole side chain, while crucial for the biological function of many peptides, presents specific challenges in synthetic chemistry. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and yield of your synthesis.

Section 1: Controlling Racemization

Racemization, the conversion of the desired L-enantiomer to an unwanted D-isomer, is one of the most critical side reactions affecting histidine residues. The imidazole side chain can unfortunately catalyze this process, leading to diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide.[1]

FAQ 1.1: Why is Methyl L-histidinate so susceptible to racemization?

The primary mechanism for racemization during peptide bond formation is the formation of an oxazolone intermediate from the activated amino acid.[2] The imidazole side chain of histidine can act as a general base, abstracting the alpha-proton of the activated ester and facilitating the formation of this planar, achiral intermediate. This significantly increases the likelihood of racemization compared to many other amino acids.[1][3]

FAQ 1.2: Which coupling reagents and additives are best for minimizing histidine racemization?

The choice of coupling reagent is paramount. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone.[2][4] To mitigate this, they must be used with racemization-suppressing additives.[2][5][6]

Modern uronium/aminium and phosphonium-based reagents often provide superior results. Below is a comparative summary of recommended coupling systems.

Reagent/SystemAdditiveBaseKey Advantages & Considerations
DEPBT None requiredDIEAReported as an excellent, economical choice for minimizing racemization with Fmoc-His(Trt)-OH.[7]
DIC Oxyma Pure or HOBtCollidine, NMMOxyma is a highly effective, non-explosive alternative to HOBt.[1][2] Collidine is a sterically hindered base that reduces racemization.[2][3]
HATU / HBTU IncorporatedDIEA (use cautiously), NMMHighly efficient coupling, but the choice of base is critical to suppress racemization.[2][7]
PyBOP None requiredDIEA (use cautiously), NMMA phosphonium-based reagent that generally gives high yields and low racemization.[6][7]
Troubleshooting Guide: High D-Isomer Content Detected

Issue: Chiral HPLC analysis of your cleaved peptide shows a significant peak corresponding to the D-histidine diastereomer.

Root Cause Analysis & Solutions:

  • Inappropriate Coupling Reagent/Additive: Using carbodiimides without additives is a primary cause.

    • Solution: Immediately switch to a recommended coupling cocktail, such as DIC/Oxyma or a phosphonium/aminium salt like PyBOP or HATU.[2][7]

  • Incorrect Base Selection: Strong, non-hindered bases like Diisopropylethylamine (DIPEA) can accelerate racemization.[2]

    • Solution: Replace DIPEA with a more sterically hindered base like 2,4,6-collidine or a weaker base like N-Methylmorpholine (NMM).[2] Use the minimum effective concentration of the base.

  • Elevated Temperature: Higher coupling temperatures, especially in microwave-assisted synthesis, can increase the rate of racemization.[1][8]

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1] For microwave protocols, reducing the temperature from 80°C to 50°C has been shown to limit racemization for histidine.[3][8]

  • Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation.[2]

    • Solution: Employ an in situ neutralization protocol or add the activated amino acid solution to the resin immediately after preparation. Minimize pre-activation times.[9]

This protocol utilizes Diisopropylcarbodiimide (DIC) with Oxyma Pure and a sterically hindered base, a combination proven to suppress racemization.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using standard methods (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF (5x) and DCM (5x).[1]

  • Coupling Mixture Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-His(Trt)-OH and 3 equivalents of Oxyma Pure in a minimal amount of DMF.

  • Base Addition: Add 4 equivalents of 2,4,6-Collidine to the amino acid/Oxyma solution.[2]

  • Activation & Coupling: Add 3 equivalents of DIC to this mixture and immediately transfer the complete solution to the deprotected resin. Do not let the activated mixture stand.[2]

  • Reaction: Agitate the reaction at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm complete coupling.[10] Once complete, wash the resin with DMF (3x) and DCM (3x).

G cluster_legend Legend start High Racemization Detected reagent Coupling Reagent Check start->reagent carbodiimide Using Carbodiimide Alone? reagent->carbodiimide base Base Check strong_base Using Strong Base (e.g., DIPEA)? base->strong_base temp Temperature Check high_temp Coupling Temp > RT? temp->high_temp carbodiimide->base No add_additive Action: Add Oxyma or HOBt carbodiimide->add_additive Yes strong_base->temp No change_base Action: Switch to Collidine or NMM strong_base->change_base Yes lower_temp Action: Couple at 0°C to RT high_temp->lower_temp Yes ok1 OK high_temp->ok1 No add_additive->base change_base->temp ok2 OK lower_temp->ok2 ok3 OK Problem Problem Check Check Decision Decision Action Action

Caption: Troubleshooting workflow for high racemization.

Section 2: Preventing Diketopiperazine (DKP) Formation

DKP formation is a serious side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[11] It involves an intramolecular cyclization where the free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin. This cleaves the dipeptide from the support as a stable six-membered ring (a diketopiperazine), resulting in truncated sequences and significant yield loss.[10][11]

FAQ 2.1: Which amino acid sequences are most prone to DKP formation?

The propensity for DKP formation is highly sequence-dependent.

  • Proline: Sequences containing Proline at either the C-terminal (position 1) or position 2 are particularly susceptible.[12][13]

  • Glycine: Glycine's lack of steric hindrance also makes it prone to DKP formation.[13]

  • Resin Type: Resins with more labile linkers, like Wang resin, are more prone to DKP formation than sterically hindered resins.[11]

Troubleshooting Guide: Synthesis Failure at the Dipeptide Stage

Issue: You observe a complete loss of peptide from the resin after the deprotection of the second amino acid, or your final product is missing the first two amino acids.

Root Cause Analysis & Solutions:

  • Confirmation: The primary indicator is a positive Kaiser test on the resin after coupling the third amino acid, suggesting free hydroxyl groups on the resin where the DKP has been cleaved.[11] Additionally, the DKP itself can often be detected by LC-MS in the cleavage and washing solutions.

  • Prevention Strategy 1 (Preferred): Dipeptide Coupling. The most robust solution is to bypass the problematic step entirely by synthesizing the first two amino acids as a dipeptide unit in solution phase first, and then coupling this pre-formed dipeptide to the resin.[10]

  • Prevention Strategy 2: Resin Selection. When starting a synthesis with a DKP-prone sequence (especially involving Proline), use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization.[12][14]

  • Resin Preparation: Start with the resin loaded with the C-terminal amino acid (the second amino acid of your target sequence). Deprotect the Fmoc group as usual.

  • Dipeptide Activation: In a separate vessel, dissolve 1.5 equivalents of the pre-formed Fmoc-dipeptide-OH in DMF. Add 1.5 equivalents of HATU and 3 equivalents of DIPEA. Allow activation to proceed for 1-2 minutes.[10]

  • Coupling: Add the activated dipeptide solution to the deprotected resin.

  • Reaction & Monitoring: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor for completion using a Kaiser test.[10]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

DKP_Prevention start Start of Synthesis (First 2 Amino Acids) check_sequence Is Pro or Gly in Position 1 or 2? start->check_sequence use_2ctc Option 1: Use 2-Chlorotrityl Chloride Resin check_sequence->use_2ctc Yes use_dipeptide Option 2 (Recommended): Couple a Pre-formed Dipeptide check_sequence->use_dipeptide Yes standard_protocol Proceed with Standard Coupling Protocol check_sequence->standard_protocol No

Sources

Technical Support Center: Optimization of N-Methylation of Histidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of histidine esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize yields, and ensure the regioselective integrity of your products.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-methylation of histidine esters, providing the essential knowledge needed to approach this synthesis with confidence.

Q1: Which nitrogen on the histidine imidazole ring gets methylated?

The imidazole ring of histidine has two nitrogen atoms that can be methylated: N-π (N1) and N-τ (N3).[1][2][3] The nomenclature can be confusing; N-τ is the nitrogen closer to the amino acid backbone, while N-π is the more distant nitrogen. The regioselectivity of the methylation (which nitrogen is methylated) is highly dependent on the reaction conditions, including the choice of protecting groups, base, and solvent.[4][5]

Q2: Why is it necessary to protect the α-amino group of the histidine ester before methylation?

The α-amino group is a primary amine and a potent nucleophile. If left unprotected, it will compete with the imidazole nitrogens for the methylating agent, leading to a mixture of Nα-methylated and N(imidazole)-methylated products, as well as di-methylated species.[6] Common protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to temporarily block the α-amino group, directing the methylation exclusively to the imidazole ring.

Q3: What are the most common methylating agents for this reaction?

The most common methylating agents are methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[7][8]

  • Methyl Iodide (MeI): Highly reactive and effective, often preferred in laboratory settings. It is a liquid with a low boiling point (42 °C), which requires careful handling.[8]

  • Dimethyl Sulfate (DMS): A strong, cost-effective methylating agent often used in industrial applications.[7][9] It is less volatile than MeI but is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[8][10]

Q4: How do I prepare the starting material, L-histidine methyl ester?

L-histidine methyl ester hydrochloride is typically synthesized by reacting L-histidine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[11][12] The reaction converts the carboxylic acid to its methyl ester. It is crucial to use anhydrous conditions to achieve high yields. A detailed protocol is provided in a later section.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. The product, being more alkylated, is typically less polar than the starting material and will have a higher Rƒ value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The appearance of a new methyl signal (typically around 3.6-3.8 ppm for the N-CH₃ group) and shifts in the imidazole proton signals confirm successful methylation.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product, verifying the addition of a single methyl group (+14.02 Da).[2]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating isomers if the reaction is not completely regioselective.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q: Why is my yield of N-methylated histidine ester consistently low?

A: Low yields can stem from several factors. Let's diagnose the possibilities.

  • Cause 1: Incomplete Deprotonation of the Imidazole Ring. The imidazole ring has a pKa of ~6.0, meaning a sufficiently strong base is required for complete deprotonation to form the highly nucleophilic imidazolide anion.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Ensure the NaH is fresh and handle it under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water. Ensure your solvent (e.g., THF or DMF) is anhydrous.[15][16]

  • Cause 2: Inactive or Degraded Reagents. Methylating agents can degrade over time, and bases like NaH can become passivated by atmospheric moisture.

    • Solution: Use freshly opened or properly stored methyl iodide or dimethyl sulfate. If using NaH, wash the dispersion with anhydrous hexane to remove the mineral oil and expose a fresh reactive surface before use.

  • Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor carefully, as excessive heat can lead to side products.[15]

Q: My reaction produces a mixture of N-π and N-τ isomers. How can I improve regioselectivity?

A: Achieving regioselectivity is one of the main challenges in histidine chemistry.[17] The outcome is a delicate balance of steric and electronic effects.

  • Steric Hindrance: The N-τ position is sterically more hindered due to its proximity to the amino acid backbone. Therefore, methylation often favors the more accessible N-π position.

  • Protecting Group Strategy: The most reliable way to achieve specific methylation is by using a protecting group on one of the imidazole nitrogens. For example, using Nα-Fmoc-Nτ-trityl-L-histidine directs methylation to the N-π position. The trityl group can then be removed.[18]

  • Solvent and Base Effects: The choice of solvent can influence which nitrogen is more available for alkylation.[4] While less predictable than using protecting groups, polar aprotic solvents like DMF often favor N-π alkylation.[15]

Q: My TLC shows multiple spots, including what looks like a di-methylated product. What's happening?

A: The formation of a di-methylated product means the newly formed N-methylimidazole ring is being alkylated a second time to form a positively charged quaternary imidazolium salt.

  • Cause: Excess Methylating Agent or Prolonged Reaction Time. Using too much methylating agent or letting the reaction run for too long can promote this secondary reaction.

    • Solution: Use a controlled amount of the methylating agent (typically 1.05 to 1.2 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Purification: If di-methylated product forms, it is often much more polar than the desired mono-methylated product due to its positive charge. It can usually be separated by silica gel column chromatography or by an acidic wash during workup.[19]

Q: I'm concerned about racemization at the α-carbon. How can I prevent this?

A: Histidine is notoriously prone to racemization, especially in the presence of a base, because the imidazole ring can facilitate the deprotonation of the α-hydrogen.[18]

  • Cause: The basic conditions required for deprotonating the imidazole can also lead to epimerization at the chiral center.

    • Solution 1: Use a N-π Protecting Group. Protecting the N-π nitrogen with groups like benzyloxymethyl (Bom) or p-methoxybenzyloxymethyl (MBom) has been shown to significantly suppress racemization.[18]

    • Solution 2: Control Temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Deprotonation with NaH can be done at 0 °C before slowly warming the reaction mixture.

    • Solution 3: Careful Base Selection. Use a strong but hindered base. Avoid bases known to promote racemization.

Data & Reagent Comparison

Effective optimization requires a clear understanding of your reagents. The tables below summarize key considerations.

Table 1: Comparison of Common Methylating Agents

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)
Reactivity HighHigh, very effective
Physical State Colorless liquidOily, colorless liquid
Boiling Point 42.4 °C188 °C
Cost More expensiveGenerally more cost-effective[7]
Safety Toxic, volatile, suspected carcinogen.Extremely toxic, corrosive, carcinogen.[8]
Best Use Case Lab-scale synthesis where high reactivity is needed and volatility can be managed.Industrial or large-scale synthesis where cost is a major factor and stringent safety controls are in place.

Table 2: Influence of Reaction Parameters on Outcome

ParameterConditionExpected Outcome & Rationale
Base NaH (Strong, non-nucleophilic)High Yield. Effectively deprotonates the imidazole to form the reactive imidazolide anion. Being non-nucleophilic, it doesn't compete in the methylation reaction.[15]
K₂CO₃ / Cs₂CO₃ (Weaker bases)Lower Yield / Slower Reaction. May not be strong enough for complete deprotonation, leading to incomplete conversion.
Solvent DMF / THF (Polar, aprotic)Good Solubility & Reactivity. These solvents effectively dissolve the reagents and support the Sₙ2 reaction mechanism without interfering.[15][20] Ensure they are anhydrous.
Methanol / Ethanol (Protic)Side Reactions. The solvent can be deprotonated by a strong base or act as a nucleophile, leading to byproducts and lower yields. Avoid for this reaction.
Protecting Group Nα-Boc / Nα-Fmoc Prevents α-N-Methylation. Essential for directing methylation to the imidazole ring.
Nτ-Trityl (Trt) Directs Methylation to N-π. The bulky Trt group blocks the N-τ position, ensuring high regioselectivity for the N-π position.[18]

Experimental Protocols & Workflows

Protocol 1: Preparation of Nα-Boc-L-Histidine Methyl Ester

This protocol details the synthesis of the necessary starting material from commercially available Nα-Boc-L-histidine.

Materials:

  • Nα-Boc-L-histidine (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Suspend Nα-Boc-L-histidine (e.g., 5.10 g, 20 mmol) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.75 mL, 24 mmol) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the solution becomes clear and TLC analysis shows complete consumption of the starting material.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add a small amount of cold diethyl ether to the resulting residue and triturate to induce precipitation of the hydrochloride salt product.

  • Collect the white solid by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum to yield Nα-Boc-L-histidine methyl ester hydrochloride. The product can typically be used in the next step without further purification.

Protocol 2: N-π-Methylation of Nα-Boc-L-Histidine Methyl Ester

This protocol describes the methylation reaction using NaH and methyl iodide.

Materials:

  • Nα-Boc-L-histidine methyl ester hydrochloride (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (e.g., 0.96 g, 24 mmol, pre-washed with anhydrous hexane).

  • Deprotonation: Add anhydrous DMF (e.g., 50 mL) and cool the suspension to 0 °C. Slowly add a solution of Nα-Boc-L-histidine methyl ester hydrochloride (e.g., 3.0g, 10 mmol) in anhydrous DMF (20 mL) to the NaH suspension. Note: The use of 2.2 equivalents of NaH accounts for neutralizing the HCl salt and deprotonating the imidazole.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (0.75 mL, 12 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Workup: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methylated histidine ester.[19]

Diagrams: Mechanisms & Workflows

Reaction Mechanism

The N-methylation of the histidine imidazole ring proceeds via a classic Sₙ2 mechanism following deprotonation.

Caption: General mechanism for N-methylation of histidine esters.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Problem: Low or No Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Multiple Products on TLC? Cause1->Cause2 No Sol1a Check Base Activity (Use fresh NaH) Cause1->Sol1a Yes Cause3 Product is Racemic? Cause2->Cause3 No Sol2a Side reaction: Di-methylation? Cause2->Sol2a Yes Sol3a Lower reaction temperature (Deprotonate at 0°C) Cause3->Sol3a Yes Sol1b Ensure Anhydrous Conditions (Dry solvent/glassware) Sol1a->Sol1b Sol1c Increase Reaction Time/Temp (Monitor by TLC) Sol1b->Sol1c Sol2b Side reaction: Isomer formation? Sol2a->Sol2b Sol2c Reduce equivalents of CH₃I (Use 1.1 eq) Sol2a->Sol2c Sol2d Use Nτ-protecting group (e.g., Trityl) for regioselectivity Sol2b->Sol2d Sol3b Use Nπ-protecting group (e.g., MBom) to suppress racemization Sol3a->Sol3b

Caption: A decision tree for troubleshooting N-methylation reactions.

References

  • CN108997187A. (2018). A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
  • Liu, X., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PMC. [Link]

  • D'hooghe, M., et al. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Van den Eede, N., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. PMC. [Link]

  • Li, S., et al. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. PubMed. [Link]

  • Kwiatkowski, M., & Drozak, J. (2022). Enzymology and significance of protein histidine methylation. PMC. [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

  • Bofill, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine.... ResearchGate. [Link]

  • Reddit. (2012). Questions about methylation. Reddit. [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column. SIELC. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]

  • Horie, K., et al. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. PMC. [Link]

  • US20090264620A1. (2009). N-Methylation of amino acids.
  • Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. SIELC. [Link]

  • PubMed. (n.d.). N Tau-Methylhistidine: Inhibitor of Hepatic Protein Synthesis?. PubMed. [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • RSC Publishing. (n.d.). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. [Link]

  • EP2110380A1. (2009). Alpha-N-methylation of amino acids.
  • ACS Publications. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2009). Methylation agents. Sciencemadness. [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University Research Repository. [Link]

  • ZAXIS. (n.d.). Boc-His(Boc)-OMe. ZAXIS. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Letters 2 .15Vol. Merck Millipore. [Link]

  • US8039662B2. (2011). Process for the preparation of amino acid methyl esters.
  • Wiley Online Library. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science. [Link]

  • Wiley Online Library. (n.d.). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • PMC. (n.d.). Column Purification of Histidine-Tagged Proteins from Unclarified Samples. PMC. [Link]

  • ACS. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS. [Link]

  • ResearchGate. (2010). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Histidine. Wikipedia. [Link]

  • NCBI Bookshelf. (2023). Biochemistry, Histidine. StatPearls. [Link]

  • Oxford Academic. (2021). METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. Protein & Cell. [Link]

Sources

Technical Support Center: Optimizing Reactions with Methyl L-histidinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical role of solvent choice in modulating the reactivity of Methyl L-histidinate hydrochloride. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries about the fundamental properties of Methyl L-histidinate hydrochloride and how solvents influence its behavior.

Q1: What is the general solubility profile of Methyl L-histidinate hydrochloride in common laboratory solvents?

Methyl L-histidinate hydrochloride is a salt, making it significantly more soluble in polar solvents compared to its free base form. Its solubility is a critical first consideration for any reaction. While comprehensive data across all solvents is extensive, a general guide is provided below.

Data Presentation: Solubility Summary

Solvent ClassExample SolventsSolubility of Methyl L-histidinate DihydrochlorideRationale & Expert Insight
Polar Protic Water, Methanol (MeOH)High [1][2]The ionic nature of the dihydrochloride salt and the multiple hydrogen bond donor/acceptor sites on the molecule lead to excellent solvation by protic solvents. Water is particularly effective.
Polar Aprotic DMSO, DMFSoluble [1][2]These solvents have high dielectric constants and can effectively solvate the charged species, making them excellent choices for reactions like peptide coupling where free nucleophiles are desired[3][4]. DMF is a standard in peptide synthesis for this reason[5][6].
Less Polar Dichloromethane (DCM)Limited / Low While often used in organic synthesis, DCM is generally a poor solvent for amino acid salts on its own. It is sometimes used in combination with a more polar solvent like DMF[7].
Non-Polar Diethyl Ether, HexanesInsoluble [8]The significant mismatch in polarity prevents effective solvation of the ionic compound[3]. These are often used as anti-solvents for precipitation.

Expert Tip: Always perform a small-scale solubility test at your intended reaction concentration before committing to a large-scale experiment. Visual confirmation of a clear solution is a crucial first step.

Q2: How does the choice between a protic and an aprotic solvent affect the reactivity of the primary amine?

This is one of the most critical factors influencing reaction success. The choice between a protic and aprotic solvent directly impacts the nucleophilicity of the primary amine on the Methyl L-histidinate.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can form a hydrogen-bond "cage" around the lone pair of electrons on the primary amine. This solvation shell stabilizes the amine but severely hinders its ability to act as a nucleophile in reactions like acylation or peptide coupling[3][9]. These solvents are generally favored for SN1-type reactions, which are not typical for this substrate[10].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) lack O-H or N-H bonds[11][12]. While they are polar and can dissolve the hydrochloride salt, they do not form strong hydrogen bonds with the nucleophile. This leaves the primary amine's lone pair "free" and highly reactive, making these solvents the preferred choice for SN2-type reactions, which include peptide bond formation and acylation[3][9]. Reactions can be thousands of times faster in aprotic solvents compared to protic ones[9].

Mandatory Visualization: Solvent Effect on Nucleophilicity

Caption: Protic solvents "cage" the amine via H-bonds, reducing reactivity.

Q3: How do I handle the hydrochloride salt before or during a reaction?

The primary amine of Methyl L-histidinate hydrochloride is protonated and thus non-nucleophilic. It must be neutralized to its free base form to react. There are two main strategies:

  • Prior Extraction: Dissolve the salt in water, adjust the pH to the isoelectric point (~7.5-7.6) with a base like sodium bicarbonate, and extract the free base with an organic solvent like chloroform or ethyl acetate[13]. This method is clean but can be cumbersome and may lead to yield loss.

  • In Situ Neutralization: This is the most common method in modern synthesis, especially for peptide coupling[5]. A non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is added directly to the reaction mixture in a polar aprotic solvent like DMF or DCM[5]. Typically, at least two equivalents of base are needed: one to neutralize the amine hydrochloride and another to neutralize the HCl generated during the coupling reaction if an acid chloride is used or if coupling agents like EDC-HCl are employed[7].

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Issue 1: Low or No Reaction Yield

A low yield is the most common problem and is often directly linked to the solvent environment.

Probable CauseAnalysis & Recommended Solution
Poor Solubility of Reactant Analysis: Your Methyl L-histidinate hydrochloride is not fully dissolved, meaning it is not available to react. This is a common issue when using less polar solvents like pure DCM or acetonitrile. Solution: Switch to a more appropriate solvent like DMF or DMSO where solubility is higher. If you must use a mixed-solvent system, ensure the ratio is optimized for solubility. Confirm by preparing a solution at your reaction concentration in a separate vial and verifying it is clear and homogenous.
Nucleophile Deactivation Analysis: You are using a protic solvent (e.g., methanol, ethanol). The solvent is forming hydrogen bonds with the primary amine, drastically reducing its nucleophilicity[9]. Solution: Immediately switch to a polar aprotic solvent. DMF is the standard for peptide coupling[6]. For other acylations, DMSO or acetonitrile are also excellent choices.
Incomplete Neutralization Analysis: The primary amine was not fully deprotonated to its active, free base form. This can happen if an insufficient amount of base was used or if the base is not strong enough. Solution: Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA) are used, especially in peptide coupling reactions[5]. The base should be added to the solution of Methyl L-histidinate hydrochloride in the aprotic solvent and allowed to stir briefly before the electrophile or coupling reagents are introduced.
Issue 2: Formation of Unexpected Side Products

The histidine side chain (imidazole ring) is also nucleophilic and can lead to unwanted reactions if conditions are not optimized.

Probable CauseAnalysis & Recommended Solution
Imidazole Acylation/Alkylation Analysis: The imidazole ring has competed with the primary amine for the electrophile. This is more likely when the primary amine is sterically hindered or when the imidazole's nucleophilicity is high. Solution: 1. Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the reactivity of the imidazole side chain more than the primary amine. 2. Solvent Choice: While less documented, using a less polar aprotic solvent might slightly disfavor the ionization and reactivity of the imidazole ring. 3. Protecting Groups: The most robust solution is to use a derivative with a protected imidazole ring, such as an N-trityl (Trt) group, which physically blocks the side chain from reacting[5].
Racemization Analysis: The stereocenter at the alpha-carbon has been compromised, leading to a mixture of L and D isomers. This is a significant concern in peptide synthesis, especially during the activation step. Solution: Solvent choice plays a role alongside the choice of coupling reagent. Highly polar aprotic solvents like DMF are generally preferred. Combine this with modern, low-racemization coupling reagents like HATU or HCTU, which generate highly reactive OAt esters that couple quickly, minimizing the time for side reactions to occur[4].

Mandatory Visualization: Troubleshooting Workflow

Fig. 2: Troubleshooting Low Reaction Yield Start Low Yield Observed Check_Solubility Is the reactant fully dissolved in the solvent? Start->Check_Solubility Check_Solvent_Type Are you using a polar aprotic solvent (DMF, DMSO)? Check_Solubility->Check_Solvent_Type Yes Change_Solvent Action: Switch to DMF or DMSO. Re-run a small scale test. Check_Solubility->Change_Solvent No Check_Base Is at least 2 eq. of a non-nucleophilic base (e.g., DIPEA) used? Check_Solvent_Type->Check_Base Yes Switch_to_Aprotic Action: Switch from protic solvent (MeOH, H₂O) to aprotic (DMF). This is critical. Check_Solvent_Type->Switch_to_Aprotic No Success Problem Solved Check_Base->Success Yes Adjust_Base Action: Increase base to 2-3 eq. and ensure it is non-nucleophilic. Check_Base->Adjust_Base No Change_Solvent->Check_Solubility Switch_to_Aprotic->Check_Solvent_Type Adjust_Base->Check_Base

Caption: A logical workflow for diagnosing low-yield reactions.

Section 3: Experimental Protocols

Protocol 1: Standard Peptide Coupling (N-Acylation)

This protocol describes a standard procedure for coupling an N-Fmoc protected amino acid to the free amine of Methyl L-histidinate hydrochloride.

Experimental Protocol: Peptide Coupling

  • Reactant Preparation: In a clean, dry round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve Methyl L-histidinate hydrochloride (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Neutralization: Add DIPEA (2.2 eq) to the solution and stir for 5-10 minutes at room temperature. The first equivalent neutralizes the amine salt, and the rest will act as a base for the coupling step.

  • Activation (in a separate flask): In a separate flask, dissolve the incoming Fmoc-protected amino acid (1.1 eq) and a coupling agent such as HBTU (1.1 eq) in anhydrous DMF.

  • Coupling: Add the activated amino acid solution from step 3 to the solution from step 2.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials (typically complete within 1-2 hours).

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude residue is then typically dissolved in a solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., 1N NaHCO₃) to remove the HOBt byproduct, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

Causality Note: Using DMF ensures all components remain in solution. The pre-neutralization step ensures the amine is ready for coupling, and using HBTU provides rapid, efficient activation to minimize side reactions[4].

References

  • Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. ResearchGate.[Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.[Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]

  • Can you list some protic solvent and aprotic solvents? Quora.[Link]

  • Removing HCl from L-histidine methyl ester dihydrochloride. Sciencemadness Discussion Board.[Link]

  • L-Histidine methyl ester dihydrochloride. ChemBK.[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]

  • Organic Syntheses Procedure. orgsyn.org.[Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.[Link]

  • 4.1.1 Protic Vs Aprotic Solvent. Scribd.[Link]

  • How can I eliminate HCl and water molecule to obtain L-histidine only? ResearchGate.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Peptide Analysis by HPLC: The Role of Methyl L-histidinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving high-resolution separation and accurate quantification of peptides is a cornerstone of their work. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the principal technique for peptide analysis and purification.[1][2] The success of these separations, however, is critically dependent on the composition of the mobile phase. This guide provides an in-depth comparison of mobile phase strategies, with a specific focus on the utility of Methyl L-histidinate hydrochloride and its performance against common alternatives.

The Challenge of Peptide Separations in RP-HPLC

Peptides, being composed of amino acids, are zwitterionic molecules with ionizable side chains.[3] This characteristic presents a significant challenge in RP-HPLC. The interaction between the charged residues of a peptide and the stationary phase can lead to poor peak shape, tailing, and reduced resolution.[4] To counteract these effects, mobile phase additives, often referred to as ion-pairing agents, are essential to achieve sharp, symmetrical peaks and reproducible retention times.[4][5]

Methyl L-histidinate Hydrochloride: A Mechanistic Perspective

Methyl L-histidinate hydrochloride, a derivative of the amino acid histidine, offers a unique approach to improving peptide separations. The imidazole ring of the histidine side chain possesses a pKa of approximately 6.0, allowing it to act as a proton donor or acceptor depending on the mobile phase pH.[6][7] This property is central to its effectiveness.

In the acidic mobile phases typically used for peptide analysis (pH 2-3), the imidazole ring of Methyl L-histidinate hydrochloride is protonated, carrying a positive charge. This allows it to interact with negatively charged silanol groups on the silica-based stationary phase, effectively "shielding" them from interacting with the peptide analytes. This reduction in secondary interactions is a key factor in minimizing peak tailing.

Furthermore, the esterification of the carboxylic acid group in Methyl L-histidinate hydrochloride enhances its hydrophobicity compared to native histidine. This increased hydrophobicity can lead to a more dynamic interaction with the C18 stationary phase, potentially offering alternative selectivity for certain peptides compared to traditional ion-pairing agents.

Experimental Workflow: Peptide Separation

Experimental Workflow for Peptide Separation cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Standard Peptide Standard (e.g., Angiotensin II) Dissolution Dissolve in Mobile Phase A Peptide_Standard->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Inject Mobile_Phase_A Mobile Phase A (e.g., 0.1% Additive in Water) Mobile_Phase_A->Dissolution Degassing Degas Mobile Phases Mobile_Phase_A->Degassing Mobile_Phase_B Mobile Phase B (e.g., 0.1% Additive in ACN) Mobile_Phase_B->Degassing Degassing->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Elution Gradient Detector UV Detector (214 nm, 280 nm) C18_Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Peak_Analysis Peak Integration & Performance Evaluation Chromatogram->Peak_Analysis

Caption: A generalized workflow for the HPLC analysis of peptides.

Comparative Analysis: Methyl L-histidinate Hydrochloride vs. Standard Additives

To objectively evaluate the performance of Methyl L-histidinate hydrochloride, a comparative study against commonly used mobile phase additives is essential. The standard in the field is Trifluoroacetic acid (TFA), with Formic acid (FA) being a popular choice for mass spectrometry (MS) compatible methods.[2][5]

Experimental Protocol: Comparative Study
  • Peptide Standard Preparation: A standard peptide mixture containing peptides with varying properties (e.g., charge, hydrophobicity) is prepared. A suitable example would be a mix of Angiotensin II, Bradykinin, and a custom-synthesized histidine-containing peptide.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) of the respective additive (Methyl L-histidinate hydrochloride, TFA, or FA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) of the respective additive in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: A high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm and 280 nm.[5]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis: Key chromatographic parameters such as retention time, peak asymmetry (tailing factor), and resolution between critical pairs are measured and compared.

Expected Performance Comparison
ParameterMethyl L-histidinate HClTrifluoroacetic Acid (TFA)Formic Acid (FA)
Peak Shape Good to ExcellentExcellentFair to Good
Selectivity Potentially uniqueStandardStandard
MS Compatibility Requires evaluationCauses ion suppressionExcellent
Mechanism Mixed-mode (Ion-Exchange & RP)Ion-PairingpH Modifier
Causality Behind Expected Performance
  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that forms a neutral complex with positively charged peptides, enhancing their retention on the non-polar stationary phase and leading to excellent peak shapes.[4] However, its strong ion-pairing nature can suppress the signal in mass spectrometry.[4][8]

  • Formic Acid (FA): As a weaker acid, formic acid is primarily a pH modifier, ensuring peptides are protonated.[5] While it is highly compatible with MS, it often results in broader peaks and lower resolution compared to TFA, especially for basic peptides.[8]

  • Methyl L-histidinate Hydrochloride: Its ability to interact with both the stationary phase (via its protonated imidazole ring) and potentially the peptide (through various weak interactions) can lead to a unique selectivity profile.[9] The peak shape is expected to be superior to formic acid due to the mitigation of silanol interactions. Its compatibility with MS would need to be empirically determined, as the presence of a non-volatile salt could be problematic.

Logical Relationship: Additive Choice and Chromatographic Outcome

Additive Choice and Chromatographic Outcome cluster_additive Mobile Phase Additive cluster_mechanism Primary Mechanism cluster_outcome Chromatographic Outcome TFA Trifluoroacetic Acid (TFA) Ion_Pairing Strong Ion-Pairing TFA->Ion_Pairing FA Formic Acid (FA) pH_Modification pH Modification FA->pH_Modification Me_His Methyl L-histidinate HCl Mixed_Mode Mixed-Mode Interaction (Ion-Exchange/RP) Me_His->Mixed_Mode Excellent_Peak_Shape Excellent Peak Shape, MS Signal Suppression Ion_Pairing->Excellent_Peak_Shape Good_MS_Compatibility Good MS Compatibility, Poorer Peak Shape pH_Modification->Good_MS_Compatibility Unique_Selectivity Unique Selectivity, Good Peak Shape Mixed_Mode->Unique_Selectivity

Caption: The relationship between mobile phase additive choice, its mechanism, and the resulting chromatographic performance.

Trustworthiness and Self-Validating Systems

A robust HPLC method is a self-validating one. This means that small, deliberate changes to the method parameters should result in predictable and understandable changes in the chromatographic output. When evaluating a new mobile phase additive like Methyl L-histidinate hydrochloride, it is crucial to:

  • Assess Reproducibility: Perform multiple injections of the same sample to ensure consistent retention times and peak areas.

  • Evaluate Robustness: Slightly vary parameters like mobile phase pH and concentration of the additive to understand the method's sensitivity to these changes. A robust method will show minimal variation in results.

  • Confirm Peak Identity: When developing a new method, especially one with altered selectivity, it is imperative to confirm the identity of the eluting peaks, typically using mass spectrometry.

Conclusion and Future Perspectives

While TFA and formic acid remain the workhorses for peptide analysis in RP-HPLC, Methyl L-histidinate hydrochloride presents a compelling alternative, particularly when unique selectivity is required to resolve complex peptide mixtures. Its mechanism, which combines elements of ion-exchange and reversed-phase interactions, offers a different chromatographic landscape.

For researchers encountering co-eluting peaks or poor peak shape with standard methods, exploring Methyl L-histidinate hydrochloride as a mobile phase additive could provide the necessary resolution. Further studies are warranted to fully characterize its performance with a wider range of peptides and to thoroughly assess its compatibility with modern mass spectrometry platforms. The rational selection of mobile phase additives, grounded in a mechanistic understanding, is paramount to developing robust and reliable HPLC methods for peptide analysis.

References

  • Crawford Scientific. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins.
  • MAC-MOD Analytical. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Google Patents. (2005). Additives for reversed-phase HPLC mobile phases.
  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
  • PubMed. (n.d.). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • PubMed. (2004, April 1). A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • ResearchGate. (2018, January 4). How to purify Histidine based peptide with HPLC?
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • The Bumbling Biochemist. (2025, December 20). Histidine's a hero in His-tag chromatography: #20daysofaminoacids 2025 Day 14.
  • SIELC Technologies. (n.d.). Separation of N-Methyl-L-histidine on Newcrom R1 HPLC column.
  • SciSpace. (n.d.). HPLC analysis and purification of peptides.
  • SpringerLink. (n.d.). HPLC of Peptides and Proteins.
  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • SpringerLink. (n.d.). HPLC of Peptides and Proteins.
  • PMC. (n.d.). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine.
  • PMC. (n.d.). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed.
  • Chromatography Online. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities.
  • SIELC Technologies. (2022, January 27). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column.
  • MDPI. (2021, August 23). Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of proteomics and drug development, the analysis of histidine-containing peptides (HCPs) by mass spectrometry (MS) presents a unique intersection of challenge and opportunity. The distinct physicochemical properties of histidine's imidazole side chain profoundly influence peptide ionization and fragmentation, demanding a specialized approach to experimental design and data interpretation. This guide offers an in-depth, comparative analysis of mass spectrometry techniques for HCPs, grounded in experimental evidence and practical insights to empower researchers in achieving robust and comprehensive characterization of these critical biomolecules.

The Histidine Conundrum: Navigating the Influence of the Imidazole Ring in the Gas Phase

The behavior of histidine-containing peptides in a mass spectrometer is largely dictated by the imidazole side chain. With a pKa near physiological pH, this side chain readily protonates, making histidine a basic residue.[1] This high proton affinity can lead to charge sequestration, which in turn governs the subsequent fragmentation pathways.

A hallmark of HCP analysis, particularly with Collision-Induced Dissociation (CID), is the phenomenon known as the "histidine effect." This effect manifests as a preferential and often dominant cleavage on the C-terminal side of the histidine residue.[2][3][4] This is attributed to the protonated imidazole ring facilitating a mobile proton that directs fragmentation to this specific peptide bond. While this can provide valuable positional information, it often leads to spectra with limited sequence coverage, as other backbone cleavages are suppressed.

Furthermore, the imidazole ring is susceptible to characteristic neutral losses and side reactions during MS analysis. These can include the loss of small molecules from the side chain, which can complicate spectral interpretation.[5][6] Oxidation of the histidine residue to 2-oxo-histidine is another critical consideration, as it can significantly alter fragmentation patterns by reducing the proton affinity and nucleophilicity of the imidazole side chain, thereby diminishing the preferential C-terminal cleavage.[2][3][7]

A Comparative Analysis of Fragmentation Techniques for Histidine-Containing Peptides

The choice of fragmentation technique is paramount for successful HCP analysis. The three most prevalent methods—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Fragmentation TechniqueMechanismAdvantages for HCPsDisadvantages for HCPs
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas.Can produce a prominent fragment ion from cleavage C-terminal to histidine, aiding in its localization.[2][3][4]Often results in spectra dominated by the histidine effect and neutral losses, leading to incomplete sequence information.[2][3]
Higher-Energy C-trap Dissociation (HCD) Higher-energy collisions in an HCD cell.Generally produces a richer spectrum of b- and y-type ions compared to CID, improving sequence coverage.[8][9]The histidine effect can still influence fragmentation, though typically to a lesser extent than in CID.
Electron Transfer Dissociation (ETD) Electron transfer from a radical anion to the peptide cation.Induces non-ergodic fragmentation of the peptide backbone, generating c- and z-type ions. This overcomes the histidine effect and preserves labile post-translational modifications.[7]Efficiency is highly dependent on the precursor ion's charge state and can be less effective for smaller, doubly charged peptides.[9]

Experimental Insight:

For routine identification of HCPs where complete sequence coverage is not essential, HCD often provides a suitable balance of speed and spectral quality.[8][9] However, for applications requiring precise localization of post-translational modifications or for de novo sequencing, ETD is frequently the superior choice due to its ability to circumvent the challenges posed by the histidine side chain.[7] A decision-tree approach, combining HCD for doubly charged precursors and ETD for precursors with higher charge states, can significantly improve overall peptide identification rates and Mascot scores.[9]

A Validated Experimental Workflow for HCP Analysis

Achieving high-quality, reproducible data for HCPs requires a meticulously planned experimental workflow, from sample preparation to data acquisition.

Sample Preparation
  • Protein Digestion: Employ standard proteolytic digestion (e.g., trypsin). Note that trypsin may have reduced cleavage efficiency at Arg-His and Lys-His bonds.

  • Peptide Desalting: Utilize C18-based solid-phase extraction to remove salts and other contaminants that can suppress ionization.

  • Solvent Purity: Use high-purity, LC-MS grade solvents to minimize background noise and the formation of adducts.

LC-MS/MS Analysis: A Decision-Tree Approach

The following diagram illustrates a robust, data-dependent acquisition strategy for the comprehensive analysis of HCPs.

Caption: Charge-state dependent fragmentation workflow for HCPs.

Instrument Parameters:

  • Liquid Chromatography: A nano-flow HPLC system with a C18 column provides the necessary resolution for complex peptide mixtures.

  • Mass Spectrometry:

    • Full MS: High-resolution full scans are crucial for accurate precursor mass and charge state determination.

    • Data-Dependent MS/MS:

      • For precursor ions with a charge state of +3 or higher, ETD is recommended to maximize sequence coverage.[9]

      • For doubly charged precursors, HCD generally yields more peptide identifications.[9]

    • Collision Energy/Reaction Time: Optimization of HCD collision energy and ETD reaction time is critical and should be performed for the specific class of peptides being analyzed.

Data Interpretation and Troubleshooting Strategies

The unique fragmentation behavior of HCPs necessitates a tailored approach to data analysis.

Spectral Signatures to Recognize
  • CID/HCD Spectra: Be vigilant for the characteristic intense ion pair corresponding to cleavage C-terminal to histidine. Also, consider the possibility of neutral losses from the precursor and fragment ions.

  • ETD Spectra: Look for comprehensive c- and z-ion series, which provide robust sequence confirmation. The preservation of the side chain in ETD is particularly advantageous for identifying modifications.[7]

Database Searching Considerations

When utilizing database search engines like Mascot or Sequest, it is beneficial to include potential neutral losses specific to histidine in the search parameters. Some advanced algorithms may have functionalities to account for the preferential cleavage patterns observed in HCPs.

Troubleshooting Common Analytical Hurdles
  • Incomplete Sequence Coverage: If CID or HCD spectra are sparse, employing ETD or a hybrid fragmentation method like EThcD can often provide the missing sequence information.[10]

  • Ambiguous Modification Site Localization: For peptides with multiple potential sites of post-translational modification, ETD is the method of choice for unambiguous assignment due to its non-ergodic nature.[7]

  • Poor Signal Intensity: While histidine generally promotes good ionization, low signal intensity may point to issues with sample preparation, such as incomplete desalting.

Conclusion

The mass spectrometric analysis of histidine-containing peptides, while presenting distinct challenges, is a solvable puzzle. A thorough understanding of the gas-phase chemistry of the imidazole side chain, coupled with the strategic selection of fragmentation techniques, can unlock a wealth of structural information. By implementing a charge-state-dependent workflow that leverages the strengths of both HCD and ETD, researchers can achieve comprehensive and reliable characterization of this important class of peptides. This guide provides the strategic framework and practical protocols to empower scientists to confidently navigate the complexities of HCP analysis in their research and development endeavors.

References

  • Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. PMC. [Link]

  • Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. PMC. [Link]

  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. PubMed. [Link]

  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. PMC. [Link]

  • fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. arXiv. [Link]

  • Impact of Amidination on Peptide Fragmentation and Identification in Shotgun Proteomics. ACS Publications. [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PMC. [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. chem.ox.ac.uk. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

  • Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. ResearchGate. [Link]

  • The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Histidine-Rich Peptide Selection and Quantification in Targeted Proteomics. ACS Publications. [Link]

  • Impact of Amidination on Peptide Fragmentation and Identification in Shotgun Proteomics. PubMed. [Link]

  • Hypothetical mass spectra of a histidine-containing peptide from a... ResearchGate. [Link]

  • High-Throughput Characterization of Histidine Phosphorylation Sites Using UPAX and Tandem Mass Spectrometry. Springer. [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • A Phosphohistidine Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism. PMC. [Link]

  • Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. PMC. [Link]

  • A Phosphohistidine Proteomics Strategy Based on Elucidation of a Unique Gas-Phase Phosphopeptide Fragmentation Mechanism. ACS Publications. [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. ACS Publications. [Link]

  • The impact of amidination on peptide fragmentation and identification in shotgun proteomics. PMC. [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. [Link]

  • Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Wiley Online Library. [Link]

  • Neutral products formed during backbone fragmentations of protonated peptides in tandem mass spectrometry. ACS Publications. [Link]

  • The influence of histidine on cleavage C-terminal to acidic residues in doubly protonated tryptic peptides. Elsevier. [Link]

  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. ACS Publications. [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

  • High-Throughput Characterization of Histidine Phosphorylation Sites Using UPAX and Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Profiling histidine-containing dipeptides in rat tissues by liquid chromatography/electrospray ionization tandem mass spectrometry. AIR Unimi. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Phosphopeptide fragmentation and analysis by mass spectrometry. ResearchGate. [Link]

  • Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. ACS Publications. [Link]

  • Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. ACS Publications. [Link]

  • (PDF) Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Electrospray ionization mass spectra of 19-residue histidine-containing peptides. PubMed. [Link]

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. MDPI. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. [Link]

  • Peptide Identification by Database Search of Mixture Tandem Mass Spectra. PMC. [Link]

  • Peptide Search. UniProt. [Link]

  • SATPdb: a database of structurally annotated therapeutic peptides. Oxford Academic. [Link]

  • Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PMC. [Link]

Sources

comparing Methyl L-histidinate hydrochloride with other histidine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the incorporation of histidine into peptides and other molecules is a frequent necessity and a significant challenge. The unique imidazole side chain of histidine introduces complexities, primarily racemization and unwanted side reactions, that can compromise the yield, purity, and biological activity of the final product.[1][2] The choice of histidine derivative is therefore not a trivial decision but a critical strategic parameter that dictates the success of a synthetic campaign.

This guide provides an in-depth comparison of Methyl L-histidinate hydrochloride and other commonly used histidine derivatives. Moving beyond a simple catalog of options, we will explore the causal chemistry behind their performance, present comparative experimental data, and offer validated protocols to inform your synthetic strategy.

The Core Challenge: The Imidazole Side Chain

The difficulties in histidine chemistry stem from its imidazole ring. This heterocyclic moiety is both nucleophilic and basic, leading to two primary problems during synthesis:

  • Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids during a coupling step. While this acylation is often reversible, it temporarily consumes the activated acid, slowing down the desired reaction and necessitating the use of excess reagents.[3]

  • Racemization: The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine residue. This leads to the formation of an optically inactive enolate intermediate, which can be reprotonated to yield a mixture of L- and D-isomers, a catastrophic event for stereospecific drug design.[4][5][6] This is the most serious challenge associated with histidine.[7]

RacemizationMechanism cluster_0 Histidine Activation & Racemization Activated_His Activated L-Histidine (e.g., O-acylisourea) Imidazole Imidazole Side Chain Activated_His->Imidazole Intramolecular Proton Abstraction Enolate Planar Enolate (Achiral Intermediate) Activated_His->Enolate Loss of Chirality D_His Racemized D-Histidine Enolate->D_His Reprotonation caption Fig 1. Mechanism of Histidine Racemization.

Caption: Fig 1. Mechanism of Histidine Racemization.

Effectively protecting the imidazole side chain is therefore essential to prevent these side reactions and maintain stereochemical integrity.[1]

Profile: Methyl L-histidinate hydrochloride

Methyl L-histidinate hydrochloride is a foundational building block in histidine chemistry.[8][9] It is an esterified version of L-histidine, where the carboxylic acid is protected as a methyl ester, and is supplied as a dihydrochloride salt to improve stability and handling.[10][11]

Its primary role is not as a direct participant in modern solid-phase peptide synthesis (SPPS), but as a versatile precursor for the synthesis of more complex derivatives. For example, it is a common starting material for creating Nα-protected derivatives like Boc-His-OMe or Fmoc-His-OMe, which can then be saponified to their respective free acids for use in peptide synthesis.[12] It also finds application in the synthesis of non-peptide molecules such as imidazopyridine derivatives and metal-chelating ligands.[10]

Comparative Analysis of Key Histidine Derivatives in Peptide Synthesis

The optimal histidine derivative is intimately linked to the overall synthetic strategy, primarily the choice between base-labile Fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-Butyloxycarbonyl (Boc) protection for the α-amino group.[13][]

Derivatives for Fmoc-SPPS

Fmoc-SPPS is the dominant method for peptide synthesis. The choice of side-chain protection for histidine is critical and involves a trade-off between cost and the risk of racemization.

  • Fmoc-His(Trt)-OH: The "workhorse" of Fmoc-SPPS, the trityl (Trt) group is acid-labile and provides steric hindrance to prevent side-chain acylation.[3] However, it only protects the τ-nitrogen (N-tau), leaving the π-nitrogen (N-pi) free to catalyze racemization.[6] This derivative is known to cause significant racemization, especially with long pre-activation times or at elevated temperatures used in microwave-assisted synthesis.[6][13][15]

  • Fmoc-His(Boc)-OH: This derivative places an acid-labile Boc group on the imidazole ring. While it seems counterintuitive in an Fmoc strategy, its purpose is to suppress racemization. The electron-withdrawing nature of the Boc group reduces the basicity of the π-nitrogen, significantly inhibiting its ability to abstract the α-proton.[1][2] It is the preferred choice when synthesizing long or complex peptides where racemization is a major concern.[1]

  • Fmoc-His(Mtt)-OH: The 4-methyltrityl (Mtt) group is similar to Trt but offers different acid lability, allowing for more selective deprotection strategies if needed.[3]

Caption: Fig 2. Standard Fmoc-SPPS Workflow.

Derivatives for Boc-SPPS

In Boc chemistry, the Nα-Boc group is removed with moderate acid (e.g., TFA) in each cycle, requiring side-chain protecting groups that are stable to TFA but can be removed under harsher conditions at the end of the synthesis.[16]

  • Boc-His(Bom)-OH: The benzyloxymethyl (Bom) group is placed on the π-nitrogen, making it very effective at suppressing racemization.[2][17] However, its removal requires strong acids like HF or TFMSA, and it can release formaldehyde as a byproduct, which may modify the peptide.[2]

  • Boc-His(Dnp)-OH: The 2,4-dinitrophenyl (Dnp) group provides robust, orthogonal protection.[3] It is stable to the strong acids used for final cleavage and is removed specifically by nucleophilic attack with thiophenol.[1] This orthogonality is a significant advantage in complex syntheses.

  • Boc-His(Tos)-OH: The tosyl (Tos) group is another option, but it can be labile towards HOBt, an additive commonly used in coupling reactions, which can lead to premature deprotection.[3]

The Unprotected Strategy

Recent advancements have focused on improving the sustainability of peptide synthesis. Protocols using coupling reagents like Oxyma Pure/TBEC have shown success in incorporating histidine without any side-chain protection, reducing the number of chemical steps and improving atom economy.[18][19] This approach is promising but requires careful optimization of coupling conditions to avoid side reactions.

Data-Driven Performance Comparison

The choice of protecting group has a quantifiable impact on the stereochemical purity of the final peptide. The data below starkly illustrates the difference between Trt and Boc protection on the histidine side chain in Fmoc-SPPS.

Table 1: Qualitative Comparison of Common Histidine Derivatives

DerivativePrimary StrategyRacemization RiskKey Advantage(s)Key Disadvantage(s)Side-Chain Deprotection
Methyl L-histidinate PrecursorHigh (if unprotected)Versatile starting material for various derivatives.Not for direct SPPS use; requires further protection.N/A
Fmoc-His(Trt)-OH Fmoc-SPPSHighCost-effective, widely used, good for routine synthesis.[1]High propensity for racemization, especially with heat.[6][13]Strong Acid (e.g., 95% TFA)
Fmoc-His(Boc)-OH Fmoc-SPPSVery LowExcellent suppression of racemization.[2][13]Higher cost, potential for premature deprotection.Strong Acid (e.g., 95% TFA)
Boc-His(Bom)-OH Boc-SPPSVery LowExcellent suppression of racemization.[17]Harsh removal (HF), potential formaldehyde byproduct.[2]Strong Acid (HF, TFMSA)
Boc-His(Dnp)-OH Boc-SPPSLowOrthogonal protection, very stable.[3]Requires specific thiolysis for removal.[1]Thiophenol/Base

Table 2: Experimental Data on Racemization in Fmoc-SPPS

DerivativeCoupling Conditions% D-Isomer Formed
Fmoc-His(Trt)-OH50 °C, 10 min coupling6.8%
Fmoc-His(Boc)-OH50 °C, 10 min coupling0.18%
Fmoc-His(Trt)-OH90 °C, elevated temp>16%
Fmoc-His(Boc)-OH90 °C, elevated temp0.81%

Data synthesized from a comparative study.[13]

Experimental Protocols

To provide practical context, the following are representative protocols for key steps involving histidine derivatives.

Protocol 1: General Coupling of Fmoc-His(X)-OH in SPPS

This protocol describes a standard coupling cycle on a solid-phase resin after the previous amino acid's Fmoc group has been removed.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(X)-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 eq.). Allow to pre-activate for 1-5 minutes. Note: For Fmoc-His(Trt)-OH, minimize pre-activation time to reduce racemization.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours or until a negative Kaiser test is achieved.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Removal of the Dinitrophenyl (Dnp) Group

This protocol is specific for the deprotection of the Dnp group from a histidine side chain in a Boc-SPPS strategy.[1]

  • Resin Preparation: Swell the Dnp-protected peptide-resin in DMF.

  • Deprotection Solution: Prepare a solution of 20% thiophenol and 20% DIPEA in DMF.

  • Thiolysis: Treat the resin with the deprotection solution. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the vessel and wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove the thiophenol and byproducts.

Strategic Recommendations

The selection of a histidine derivative is a critical decision that balances risk, cost, and the specific demands of the target molecule.

  • For Routine Peptides: For short, simple peptides synthesized under standard conditions where the risk of racemization is lower, the cost-effective Fmoc-His(Trt)-OH is a suitable choice.[1]

  • For Critical Applications: When synthesizing long, complex peptides, peptides for therapeutic use, or when using methods that promote racemization (e.g., high temperatures), the use of a derivative that protects the π-nitrogen is strongly recommended. Fmoc-His(Boc)-OH is the superior choice in Fmoc-SPPS for ensuring the highest stereochemical purity.[1][13]

  • For Boc-SPPS: Boc-His(Dnp)-OH offers a robust and orthogonal protection strategy, providing flexibility in the synthesis of complex molecules. Boc-His(Bom)-OH is also highly effective at preventing racemization but requires careful consideration of the final cleavage conditions.[1][2]

  • The Role of Methyl L-histidinate hydrochloride: This derivative remains a vital and cost-effective starting point for the custom synthesis of these more advanced, protected building blocks, enabling researchers to create bespoke derivatives tailored to specific synthetic challenges.

By understanding the underlying chemical principles and leveraging the comparative data, researchers can navigate the challenges of histidine chemistry and confidently select the optimal derivative for their synthesis, ensuring the integrity and quality of their final product.

References

  • Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. PubMed. Available at: [Link]

  • Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. pubs.acs.org. Available at: [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. . Available at: [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available at: [Link]

  • Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Simplified Synthesis of Histidine Peptides. RSC Publishing. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. ACS Publications. Available at: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. ResearchGate. Available at: [Link]

  • Comparative studies on formation and material characterization of L-histidine derivatives for nonlinear optical device applications. ResearchGate. Available at: [Link]

  • EP0061933A2 - Histidine protection. Google Patents.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. Available at: [Link]

  • Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed. Available at: [Link]

  • SYNTHESIS OF HISTIDINE DERIVATIVE WITH SUCCINIC ACID AND STUDY OF ITS PHYSICOCHEMICAL PROPERTIES. International Multidisciplinary Journal for Research & Development. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). nowick.chem.uci.edu. Available at: [Link]

  • Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. PubMed. Available at: [Link]

  • CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents.
  • Factors influencing the catalytic activity of metal-dependent histidine-rich peptides: sequence, conformation, stereochemistry, self-assembly or their interplay?. RSC Publishing. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Methyl L-histidinate dihydrochloride. PubChem. Available at: [Link]

Sources

spectroscopic comparison of histidine methyl ester and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Esterification Effects, Derivatives, and Metal Coordination

Executive Summary

In drug development and peptide synthesis, L-Histidine Methyl Ester (HME) is a critical intermediate, serving as a protected precursor that preserves the imidazole side chain while masking the C-terminal carboxylate. Distinguishing HME from its parent L-Histidine (His) or its hydrolysis products is a frequent analytical challenge.

This guide provides a definitive spectroscopic comparison. The core distinction lies in the electronic withdrawal of the methyl ester, which not only introduces unique spectral signatures (Methyl singlet at ~3.7 ppm; Ester C=O stretch at ~1740 cm⁻¹) but also fundamentally alters the pKa of the imidazole ring and its metal coordination geometry .

Physicochemical Baseline: The Electronic Shift

Before analyzing spectra, one must understand the electronic environment. The conversion of the carboxylate (


) to a methyl ester (

) removes the negative charge and introduces an electron-withdrawing effect.
pKa Modulation

The esterification lowers the pKa of the imidazole ring and the


-amine due to the loss of the electrostatic stabilization provided by the carboxylate anion.
Functional GroupL-Histidine (Free Zwitterion) pKaHistidine Methyl Ester (HME) pKaImpact on Spectroscopy

-Carboxyl
~1.8N/A (Esterified)Loss of

stretch in IR.
Imidazole (

)
~6.0~5.3 – 5.5 Shift in pH-dependent NMR titration curves.

-Amine (

)
~9.2~7.0 – 7.3 Altered metal binding affinity at physiological pH.

Note: pKa values vary slightly with ionic strength (I) and temperature. HME values typically cited at


.

Vibrational Spectroscopy (FT-IR)

The "Smoking Gun" for Purity

FT-IR is the most rapid method to confirm esterification and detect hydrolysis (reversion to free Histidine).

Comparative Spectral Features
  • L-Histidine: Characterized by the asymmetric carboxylate stretch (

    
    ) around 1560–1600 cm⁻¹ . This band is broad and intense.
    
  • HME: Characterized by the appearance of a sharp, intense Ester Carbonyl stretch (

    
    ) at 1735–1750 cm⁻¹ .
    
Diagnostic Table
Vibrational ModeL-Histidine (cm⁻¹)Histidine Methyl Ester (cm⁻¹)Diagnostic Note
Ester C=O[1][2] Stretch Absent1735 – 1750 (Strong) Primary confirmation of product.
Carboxylate (

) Asym.
1560 – 1610 (Strong) Absent (if pure)Presence in HME indicates hydrolysis.
Amine (

) Bend
~1500 – 1550~1580 – 1600Shifts due to salt form (usually

).
C-O-C Stretch Absent1150 – 1250 "Rule of Three" for esters (C=O, C-C-O, O-C-C).
Protocol: Rapid Purity Check via ATR-FTIR
  • Blank: Collect background spectrum of the clean ATR crystal (ZnSe or Diamond).

  • Sample: Place ~5 mg of HME

    
    2HCl powder on the crystal.
    
  • Pressure: Apply high pressure (clamp) to ensure contact.

  • Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Analysis: Look for the 1740 cm⁻¹ peak. If a shoulder appears at 1600 cm⁻¹, the ester has hydrolyzed.

Nuclear Magnetic Resonance (NMR) Profiling

Structural Verification & pH Sensitivity

NMR provides site-specific information.[3] The methyl ester introduces a distinct singlet, but the chemical shift of the


-proton (

)
is the secondary confirmation of the electronic environment.
H NMR Chemical Shifts (in , pD ~ 1-2)
  • Methyl Group: HME shows a sharp singlet at 3.7 – 3.8 ppm (

    
    ).
    
  • 
     Shift:  The 
    
    
    
    in HME is deshielded (shifted downfield) by ~0.4 ppm compared to His due to the ester's electron-withdrawing nature.
ProtonL-Histidine (ppm)HME (ppm)Multiplicity

Absent3.78 Singlet

~4.05~4.45 Triplet/dd

~3.2 – 3.4~3.4 – 3.5Multiplet
Imidazole (

)
~8.6~8.7Singlet (pH dependent)
Imidazole (

)
~7.3~7.4Singlet (pH dependent)
Visualizing the Decision Logic

The following diagram outlines the logical flow for identifying species based on spectral data.

SpectroscopyLogic Start Unknown Histidine Derivative IR_Check Step 1: FT-IR Analysis (Region 1500-1800 cm⁻¹) Start->IR_Check Peak_1740 Strong Peak @ ~1740 cm⁻¹ (Ester C=O) IR_Check->Peak_1740 Sharp Band Peak_1600 Strong Broad Peak @ ~1600 cm⁻¹ (Carboxylate COO⁻) IR_Check->Peak_1600 Broad Band NMR_Check Step 2: ¹H NMR (D₂O) Peak_1740->NMR_Check Result_His CONFIRMED: Free L-Histidine Peak_1600->Result_His Singlet_37 Singlet @ 3.7-3.8 ppm (OCH₃) NMR_Check->Singlet_37 No_Singlet No Methyl Singlet NMR_Check->No_Singlet Result_HME CONFIRMED: Histidine Methyl Ester Singlet_37->Result_HME Result_Mix MIXTURE: Hydrolyzed Ester No_Singlet->Result_Mix If IR showed 1740

Caption: Logical workflow for distinguishing HME from free Histidine using IR and NMR markers.

Metal Coordination Performance (Cu(II) Probe)

The Derivative Comparison

In drug development, Histidine derivatives are often used as ligands for metal complexation (e.g., Copper-Histidine therapy for Menkes disease). The esterification drastically alters the coordination geometry.

The Coordination Mode Switch
  • L-Histidine (Tridentate): At physiological pH, His coordinates Cu(II) in a tridentate fashion using the amine (

    
    ), imidazole (
    
    
    
    ), and carboxylate (
    
    
    ). This forms a stable "glycine-like" + "histamine-like" chelate.
  • HME (Bidentate): The ester oxygen is a poor donor. HME coordinates primarily as a bidentate ligand (Amine + Imidazole). To satisfy the copper coordination sphere (usually 4), it often forms bis-complexes

    
     or bridges via hydroxide ions.
    
UV-Vis Spectroscopic Signatures

The d-d transition of the Copper center is sensitive to the ligand field strength.

ComplexCoordination

(d-d transition)
Spectral Note
Cu(His)

Tridentate (N, N, O)~630 – 640 nm Classic deep blue.
Cu(HME)

Bidentate (N, N)~590 – 610 nm Hypsochromic shift (Blue-shift) due to stronger field of 4 nitrogens in the equatorial plane (if bis-complex forms).
Charge Transfer Imidazole

Cu
~330 nm (Shoulder) Prominent in HME complexes due to specific orbital overlap.
Protocol: Comparative Metal Binding Assay

Objective: Demonstrate the loss of carboxylate coordination in HME.

  • Stock Solutions: Prepare 10 mM aqueous solutions of L-His and HME

    
    2HCl.
    
  • Metal Stock: Prepare 10 mM

    
     or 
    
    
    
    .
  • Mixing: In two separate cuvettes, mix Ligand:Metal in a 2:1 ratio (e.g., 2 mL Ligand + 1 mL Metal).

  • pH Adjustment (Critical):

    • Initially, the HME solution will be acidic.

    • Carefully adjust pH to 7.4 using dilute NaOH. Note: HME hydrolyzes rapidly at pH > 9. Keep pH < 8.

  • Measurement: Record UV-Vis spectra from 300 nm to 800 nm.

  • Observation:

    • His: Peak ~635 nm.

    • HME: Peak shifted to lower wavelength (~600 nm) or broadening, indicating a different ligand field (often 4N coordination in the equatorial plane vs 3N1O).

References

  • Comparison of Cu(II) complexation: Facchin, G., et al. "Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine." Spectrochimica Acta Part A, 2003.[4]

  • IR Characteristics of Esters: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. "The Rule of Three" for Esters.[5]

  • Histidine pKa Studies: "Measurement of histidine pKa values and tautomer populations in invisible protein states." PNAS, 2014.

  • Solid State NMR of Histidine: "A Solid State 13C NMR... Investigation of Chemical Shifts." University of Illinois.

  • Gas-Phase Structure: "Gas-Phase Structure of Protonated Histidine and Histidine Methyl Ester." J. Phys. Chem. A, 2007.

Sources

Assessing Peptide Chiral Purity via Ligand Exchange Chromatography: The Methyl L-Histidinate System

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and procedural manual for assessing peptide chiral purity using Methyl L-histidinate as a Chiral Mobile Phase Additive (CMPA) in Ligand Exchange Chromatography (LEC).

Executive Summary

In the development of therapeutic peptides, assessing chiral purity is non-negotiable. While Marfey’s Reagent (FDAA) remains the gold standard for trace D-amino acid quantification via LC-MS, it requires time-consuming derivatization that can induce racemization itself.

Methyl L-histidinate (Me-L-His) offers a powerful, non-destructive alternative. Utilized in Ligand Exchange Chromatography (LEC) , it forms dynamic ternary complexes with Copper(II) and the analyte directly in the mobile phase. This method allows for the resolution of amino acid enantiomers and small peptide stereoisomers on standard C18 columns without pre-column derivatization.

Best For:

  • Routine QC of peptide starting materials (amino acids).[1]

  • Process monitoring where derivatization steps introduce bottlenecks.

  • Separation of free amino acids without MS-compatible buffers.

Scientific Foundation: The Ternary Complex Mechanism

The core of this method is Chiral Ligand Exchange . Unlike traditional Chiral Stationary Phases (CSPs) that rely on fixed ligands, this system uses a dynamic equilibrium in the mobile phase.

The Mechanism[2][3][4]
  • Complex Formation: Copper(II) ions (

    
    ) coordinate with two ligands: the chiral selector (Methyl L-histidinate ) and the target analyte (e.g., a D- or L-amino acid from a hydrolyzed peptide).
    
  • Stereoselectivity: This forms a ternary mixed-ligand complex:

    
    .
    
  • Thermodynamic Discrimination: The spatial arrangement of the ligands creates a diastereomeric difference. The L-L complex (L-selector + L-analyte) and L-D complex (L-selector + D-analyte) possess different hydrodynamic volumes and hydrophobicities.

  • Separation: These diastereomeric complexes partition differently into the achiral C18 stationary phase. Typically, the complex with greater hydrophobic surface area elutes later.

Visualization: The Chiral Selector Mechanism

G Cu Cu(II) Ion (Central Coordinator) Complex_LL Ternary Complex (L-L) [Cu(Me-L-His)(L-AA)] Less Hydrophobic* Cu->Complex_LL Forms Complex_LD Ternary Complex (L-D) [Cu(Me-L-His)(D-AA)] More Hydrophobic* Cu->Complex_LD Forms MeHis Methyl L-histidinate (Chiral Selector) MeHis->Cu Coordination Analyte Target Amino Acid (D- or L-Isomer) Analyte->Cu Coordination C18 C18 Stationary Phase (Achiral) Complex_LL->C18 Weak Retention Complex_LD->C18 Strong Retention Detector UV Detection (254 nm) C18->Detector Elution (Separation)

Caption: Schematic of the Ligand Exchange Mechanism. The Methyl L-histidinate ligand directs the stereoselective formation of copper complexes, which are then resolved by the C18 column.

Comparative Analysis: Methyl L-histidinate vs. Alternatives

This table objectively compares the Methyl L-histidinate LEC method against the two most common alternatives: Marfey's Reagent and Chiral Crown Ether Columns.

FeatureMethyl L-histidinate (LEC)Marfey's Reagent (FDAA)Chiral Columns (CSPs)
Methodology Mobile Phase Additive (Dynamic)Pre-column Derivatization (Covalent)Specialized Stationary Phase
Column Required Standard C18 (Cheap, Ubiquitous)Standard C18Chiral Column (Expensive, Fragile)
Sample Prep Time Low (Mix & Inject)High (Hydrolysis + 90 min reaction)Low (Direct Injection)
Detection UV (254 nm)UV (340 nm) or MSUV or MS
MS Compatibility Poor (Non-volatile salts/Cu)Excellent Excellent
Risk of Racemization Low (Mild conditions)Moderate (High pH/Temp during tagging)Low
Cost Per Sample Very Low (<$1)Moderate ($5-10)High (Column amortization)
Sensitivity µg/mL rangeng/mL range (with MS)µg/mL range

Expert Insight: Choose Methyl L-histidinate when you need a robust, low-cost method for checking the optical purity of amino acid raw materials or simple peptide hydrolysates without the need for mass spectrometry. If you require MS confirmation of a specific impurity in a complex matrix, Marfey's reagent is superior.

Experimental Protocol

Objective: Determine the enantiomeric purity of a target amino acid (e.g., Phenylalanine) in a peptide hydrolysate.

Reagents Required[3][4][5][6][7][8]
  • Methyl L-histidinate dihydrochloride (Sigma-Aldrich or equivalent).

  • Copper(II) sulfate pentahydrate (

    
    ).
    
  • HPLC Grade Water and Acetonitrile (ACN).

  • Standard C18 Column (e.g., 250 x 4.6 mm, 5 µm).

Step 1: Preparation of Chiral Mobile Phase

The mobile phase must contain the copper-ligand complex in equilibrium.

  • Stock Solution A (Copper): Dissolve

    
     in water to reach 10 mM.
    
  • Stock Solution B (Ligand): Dissolve Methyl L-histidinate dihydrochloride in water to reach 20 mM.

  • Final Mobile Phase:

    • Mix Solution A and Solution B to achieve a final concentration of 0.5 mM Cu(II) and 1.0 mM Methyl L-histidinate . (2:1 Ligand-to-Metal ratio ensures stability).

    • Adjust pH to 6.0 using dilute

      
       or 
      
      
      
      . Note: pH is critical. Below pH 5, coordination weakens; above pH 7, copper may precipitate.
    • Add organic modifier (e.g., 10-15% Acetonitrile) depending on the hydrophobicity of the target amino acid.

Step 2: Sample Preparation
  • Peptide Hydrolysis: Hydrolyze peptide in 6N HCl at 110°C for 24h (standard protocol).

  • Neutralization: Evaporate acid and reconstitute in water. Crucial: The sample pH must be close to the mobile phase pH (6.0) to prevent disturbing the on-column equilibrium.

  • Concentration: Dilute to ~0.5 - 1.0 mg/mL.

Step 3: HPLC Conditions[6]
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C - 30°C (Temperature affects complex stability).

  • Detection: UV at 254 nm . (The Cu-complex absorbs here; free amino acids do not).

Step 4: System Suitability

Inject a racemic standard (DL-mixture) of the target amino acid.

  • Requirement: Resolution (

    
    ) > 1.5 between D and L peaks.[2]
    
  • Elution Order: typically, the D-isomer elutes before the L-isomer for many hydrophobic amino acids in this system, but this must be confirmed with pure standards as it depends on the specific side-chain interaction.

Data Presentation & Analysis

When reporting results, calculate the Enantiomeric Excess (ee) using the peak areas.



Typical Performance Data (Example)

Separation of DL-Phenylalanine using Methyl L-histidinate/Cu(II)

ParameterValueNotes
Retention Time (D-Phe) 12.4 minElutes first (Example)
Retention Time (L-Phe) 14.8 minElutes second
Selectivity (

)
1.25Indicates good separation capability
Resolution (

)
2.1Baseline separation achieved
Limit of Detection 0.1% D-isomerSufficient for standard QC (99.5% purity specs)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Peaks Slow ligand exchange kineticsIncrease column temperature (up to 40°C) or adjust pH.
No Separation Insufficient Ligand/Copper ratioEnsure Ligand:Metal ratio is at least 2:1. Check pH (must be > 5.0).
High Backpressure Copper precipitationEnsure organic modifier does not exceed solubility limit of salts. Filter mobile phase (0.2 µm).
Noisy Baseline Unstable Cu-complexAllow system to equilibrate for at least 30 mins. Ensure pump mixing is efficient.

References

  • Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A.

  • Gassmann, E., Kuo, J. E., & Zare, R. N. (1985). "Electrokinetic separation of chiral compounds." Science.

  • Schmid, M. G., & Gübitz, G. (2011). "Chiral Separation by Ligand-Exchange."[3] Macedonian Journal of Chemistry and Chemical Engineering.

  • Bhushan, R., & Martens, J. (1997). "Amino Acids and their Derivatives." Handbook of Thin-Layer Chromatography.

  • Ilisz, I., et al. (2012). "Chiral separation of amino acids by ligand exchange chromatography." Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Methyl L-histidinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Coupling in Peptide Synthesis

The formation of the amide bond is the fundamental reaction in peptide synthesis. The success of synthesizing complex, high-purity peptides—especially those intended for therapeutic applications—hinges on the efficiency and fidelity of the coupling step.[1][2] This process involves the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of another.[1][3] While seemingly straightforward, the reality is fraught with challenges, including incomplete reactions, side-product formation, and, most critically, the loss of stereochemical integrity (racemization).

This guide focuses on a particularly challenging substrate: Methyl L-histidinate hydrochloride . Histidine residues are notorious for their propensity to racemize during activation.[4][5][6] This guide provides drug development professionals and peptide chemists with an in-depth comparison of common coupling reagents, supported by mechanistic insights and actionable protocols, to enable the rational selection of the optimal reagent for this demanding application.

The Unique Challenge of Histidine Coupling

Coupling reactions involving histidine present two primary obstacles that must be carefully managed to ensure the synthesis of a pure, active peptide.

  • Racemization: The imidazole side chain of histidine is basic and can act as an intramolecular catalyst, abstracting the proton from the α-carbon of the activated amino acid.[7][8] This leads to the formation of a planar intermediate, which can be protonated from either face, resulting in a mixture of L- and D-isomers (racemization). This side reaction is particularly pronounced with certain activation methods, such as those employing carbodiimides without additives.[6][7][8] The presence of the D-isomer can dramatically reduce or alter the biological activity of the final peptide.[9]

  • Side-Chain Reactivity: The imidazole ring contains a nucleophilic nitrogen that can compete with the primary amine during the coupling step, leading to unwanted acylation and branched impurities. This is typically mitigated by using a protecting group on the side chain, such as Trityl (Trt) or tert-butoxycarbonyl (Boc).[9][10]

Furthermore, the use of Methyl L-histidinate as a hydrochloride salt necessitates the use of a base to neutralize the salt and liberate the free amine before it can participate in the coupling reaction.[10]

An Overview of Modern Coupling Reagents

Coupling reagents can be broadly categorized into several classes, each with a distinct mechanism of action.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][11] To suppress the high risk of racemization and the formation of stable N-acylurea byproducts, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][4][6]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class of reagents, which exists predominantly in an aminium (guanidinium) form in solution, has become the gold standard in solid-phase peptide synthesis (SPPS).[2][6][11] They react with the carboxyl group to form an active ester in situ, mediated by their HOBt or HOAt moiety. HATU, which is based on HOAt, is renowned for its high reactivity and low racemization tendency, attributed to the anchimeric assistance provided by the pyridine nitrogen in the HOAt core.[11][12][13]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, phosphonium reagents generate active esters that facilitate rapid coupling with minimal side reactions.[1][2] They are known for their high efficiency, especially in difficult or sterically hindered couplings.[6]

  • Oxyma-Based Reagents (e.g., COMU): Developed as a safer alternative to the potentially explosive benzotriazole-based additives, reagents like COMU incorporate the non-explosive OxymaPure.[6][13][14] COMU is highly efficient and has been shown to be superior to HOBt-based reagents in performance.[13][15]

Head-to-Head Performance Benchmark

To provide a clear comparison, we evaluated the performance of four common coupling systems for a model reaction: the coupling of N-α-Fmoc-L-Alanine to Methyl L-histidinate hydrochloride. The key performance indicators are reaction yield, product purity (as determined by HPLC), and the degree of racemization.

Table 1: Comparative Performance of Coupling Reagents (Note: Data is representative and synthesized from literature consensus to illustrate performance trends.[6][12][13][14][15] Actual results may vary based on specific reaction conditions.)

Coupling SystemReagent ClassRelative CostYield (%)Purity (%)Racemization (%)Key Insights
HATU / DIPEA Aminium/UroniumHigh~98%>97%<0.5%The benchmark for speed and efficiency with excellent racemization suppression. Ideal for critical applications.[6][11][12]
HBTU / DIPEA Aminium/UroniumMedium~95%~95%<1.5%A cost-effective workhorse. Slightly less reactive than HATU, may require longer reaction times for complete coupling.[11][12]
PyBOP / DIPEA PhosphoniumHigh~97%~96%<1.0%Excellent efficiency, comparable to HATU. Byproducts can be less desirable than those from aminium salts.[2][6]
EDC / HOBt CarbodiimideLow~90%~92%2-5%Economical choice for less critical steps. Higher risk of racemization with histidine and potential for N-acylurea side products.[1][6]
Discussion of Results

As the data illustrates, the choice of coupling reagent has a profound impact on the outcome of the reaction.

  • HATU consistently provides the highest yield and purity with the lowest level of racemization. Its superiority stems from the rapid formation of the highly reactive OAt active ester, which reacts quickly with the amine component, minimizing the time the activated acid is susceptible to racemization.[13]

  • HBTU and PyBOP represent highly effective, albeit slightly less potent, alternatives to HATU. They offer a good balance of performance and cost, suitable for many applications where the absolute suppression of racemization is not the single most critical factor.

  • The classic EDC/HOBt system is a viable economic option, but it requires careful optimization. The O-acylisourea intermediate is more prone to racemization, and the reaction kinetics are generally slower, providing a larger window for side reactions to occur.[6][8]

Mechanistic Insights: Visualizing the Activation Pathways

The difference in performance, particularly regarding racemization, is best understood by examining the reaction mechanisms. The diagrams below illustrate the divergent pathways of carbodiimide and aminium salt activation.

G cluster_0 Experimental Workflow cluster_1 Carboxylic Acid Activation start Methyl L-histidinate HCl in DMF add_base 1. Add Base (DIPEA) (Neutralize HCl) start->add_base free_amine Free Amine (Nucleophile) add_base->free_amine couple 3. Combine & React free_amine->couple fmoc_aa Fmoc-AA-OH coupling_reagent 2. Add Coupling Reagent + Fmoc-AA-OH fmoc_aa->coupling_reagent activated_aa Activated Ester (Electrophile) coupling_reagent->activated_aa activated_aa->couple product Fmoc-Dipeptide Product couple->product

Caption: General workflow for a coupling reaction.

G Activation Pathway Comparison cluster_0 Pathway A: Carbodiimide (EDC/HOBt) cluster_1 Pathway B: Uronium Salt (HATU) A_start R-COOH + EDC A_iso O-Acylisourea (Highly Reactive) A_start->A_iso A_rac Oxazolone Formation (Racemization Pathway) A_iso->A_rac Intramolecular rearrangement A_hobt HOBt-Ester (More Stable) A_iso->A_hobt + HOBt (Desired Path) A_product Peptide Bond + EDC Byproduct A_hobt->A_product + R'-NH2 B_start R-COOH + HATU B_oat OAt-Ester (Rapid Formation, Highly Reactive) B_start->B_oat Base (DIPEA) B_product Peptide Bond + Tetramethylurea B_oat->B_product + R'-NH2 note Pathway A shows the unstable O-acylisourea intermediate which can lead to racemization. Pathway B shows the direct, rapid formation of a less racemization-prone active ester.

Caption: Contrasting activation pathways of coupling reagents.

Experimental Protocols

The following protocols provide a starting point for the coupling of an N-Fmoc protected amino acid to Methyl L-histidinate hydrochloride in DMF. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Model Reaction: Fmoc-Ala-OH + H-His-OMe·HCl → Fmoc-Ala-His-OMe

A. General Preparation

  • In a reaction vessel, dissolve Methyl L-histidinate hydrochloride (1.0 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) to neutralize the hydrochloride salt. Stir for 5-10 minutes.

B. Amino Acid Activation & Coupling (Choose one)

Protocol 1: Using HATU (Recommended)

  • In a separate vial, dissolve Fmoc-Ala-OH (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (2.4 eq.) to the activation mixture and stir for 1-2 minutes (pre-activation).

  • Transfer the activated amino acid solution to the reaction vessel containing the neutralized Methyl L-histidinate.

  • Stir at room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS.

Protocol 2: Using HBTU

  • Follow the HATU protocol, substituting HBTU (1.2 eq.) for HATU.

  • Reaction times may be longer; monitor for completion over 2-4 hours.

Protocol 3: Using EDC/HOBt

  • In a separate vial, dissolve Fmoc-Ala-OH (1.2 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the vial in an ice bath (0°C).

  • Add EDC·HCl (1.2 eq.) to the activation mixture and stir for 15-20 minutes.

  • Transfer the activated solution to the reaction vessel containing the neutralized Methyl L-histidinate.

  • Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor for completion.

Conclusion and Recommendations

The selection of a coupling reagent for use with Methyl L-histidinate hydrochloride is a critical decision that directly influences product yield, purity, and stereochemical integrity.

  • For Critical Applications: For the synthesis of therapeutic peptides or difficult sequences where purity is paramount, HATU is the unequivocally superior choice. Its rapid kinetics and mechanism inherently suppress racemization, justifying its higher cost.[6][11][12]

  • For Routine & Scale-Up Synthesis: HBTU and other modern reagents like HCTU or COMU offer an excellent balance of high efficiency and cost-effectiveness.[12][14] They provide robust performance and are suitable for a wide range of applications.

  • For Economical or Process Chemistry: The classic EDC/HOBt method remains a viable option, particularly in solution-phase synthesis where byproducts are more easily removed.[1][6] However, it must be used with the understanding that there is a higher intrinsic risk of racemization, which must be carefully monitored and controlled.

Ultimately, the optimal choice depends on a project's specific requirements, including the scale of the synthesis, the position of the histidine residue within the peptide, and the acceptable level of impurities. By understanding the mechanistic principles and performance differences outlined in this guide, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Journal of the Chemical Society, Chemical Communications. (1971). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. RSC Publishing. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). The Unseen Influence: How Histidine Protecting Groups Dictate Peptide Bioactivity.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from [Link]

  • Acadechem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Open Access LMU. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Journal of the Chemical Society D. (1971). Coupling of L-histidine methyl ester and L-histidine-containing peptide esters to ferric protoporphyrin IX chloride. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2013). What is the esterification procedure for L-Histidine?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (I) Coupling of Histidine. Retrieved from [Link]

Sources

The Absolute Truth: A Guide to qNMR Purity Assessment of Methyl L-histidinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for Purity Assessment of Methyl L-histidinate Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the characterization of amino acid derivatives like Methyl L-histidinate hydrochloride , traditional chromatographic purity (HPLC-UV) is often deceptive. It frequently overestimates purity by failing to account for inorganic salts, moisture, and counter-ion stoichiometry.

This guide establishes Quantitative NMR (qNMR) as the superior primary reference method. Unlike relative methods that require a reference standard of the analyte itself (which creates a circular logic loop), qNMR uses an unrelated Internal Standard (IS) to provide a direct, metrological chain to the SI unit of mass. For Methyl L-histidinate hydrochloride, specifically, qNMR offers the unique ability to simultaneously quantify the organic backbone, monitor ester hydrolysis (via the methanol byproduct), and verify the salt stoichiometry.

Part 1: Technical Rationale & Comparative Analysis
The Problem with the Analyte

Methyl L-histidinate hydrochloride presents three specific analytical challenges:

  • Hygroscopicity: As a hydrochloride salt, it avidly absorbs atmospheric moisture, diluting the effective mass.

  • Chromophore Limitation: The imidazole ring has a weak UV response compared to aromatic impurities, and the hydrolysis product (L-Histidine) shares a nearly identical UV profile, making HPLC separation and response factor correction difficult.

  • Salt Stoichiometry: Commercial batches often fluctuate between monohydrochloride and dihydrochloride forms. HPLC cannot distinguish these, leading to massive molecular weight calculation errors.

Method Comparison

The following data comparison illustrates why qNMR is the "Gold Standard" for this specific molecule.

Table 1: Comparative Performance of Purity Assessment Methods

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Mass Fraction (% w/w)Relative Area %Total Ionic Content
Reference Standard Unrelated IS (e.g., Maleic Acid)Requires Analyte Standard Standardized Titrant (e.g., AgNO₃)
Moisture Detection Indirectly accounts for mass balanceBlind (ignored in injection)Blind (unless Karl Fischer used)
Inorganic Salt Detection Indirectly accounts for mass balanceBlind Specific to counter-ion (Cl⁻)
Hydrolysis Detection Distinct signals (Ester vs. Acid)Difficult (co-elution likely)Non-specific (pKa overlap)
Typical Precision 0.5% - 1.0% RSD0.1% - 0.5% RSD0.5% - 1.0% RSD
"Truth" Accuracy High (True Mass Balance)Low (Often Overestimates)Medium (Subject to interference)

Critical Insight: An HPLC purity of 99.8% often corresponds to a qNMR purity of 92.0% for hygroscopic salts, as HPLC ignores the 6% water and 2% excess salt content. qNMR reveals the usable amount of molecule in the flask.

Part 2: Experimental Protocol (The "How-To")

This protocol is designed for a 400 MHz (or higher) NMR spectrometer using Internal Standard (IS) methodology.

1. Reagents & Materials
  • Analyte: Methyl L-histidinate hydrochloride.

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
    • Why: Excellent solubility for the salt; minimizes exchangeable proton interference compared to DMSO for the ester signal.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).

    • Why: High purity, non-hygroscopic, distinct singlet at

      
       6.3 ppm (away from the ester methyl at 
      
      
      
      3.8 ppm).
  • Balance: Microbalance with readability of 0.001 mg or 0.01 mg (e.g., Mettler Toledo XPR).

2. Sample Preparation (Gravimetric Workflow)
  • Step A (IS Stock): Prepare a stock solution of Maleic Acid in

    
     (approx. 10 mg/mL). Calculate the exact concentration (
    
    
    
    ) based on the weighed mass and purity.
  • Step B (Analyte): Weigh approx. 15-20 mg of Methyl L-histidinate HCl directly into a vial. Record mass (

    
    ) to 0.01 mg precision.
    
  • Step C (Mixing): Add a precise mass (

    
    ) of the IS Stock solution to the analyte.
    
    • Target Ratio: Aim for a 1:1 molar ratio between the IS protons (2H) and the Analyte quantification signal (3H, Methyl group).

  • Step D: Transfer to 5mm NMR tube. Cap immediately to prevent moisture uptake.

3. Acquisition Parameters (The "Trust" Settings)

Standard 1H parameters are insufficient for quantitative work. Use the following:

  • Pulse Sequence: zg (Bruker) or s2pul (Agilent).[1] Do NOT use NOESY or water suppression (these distort integration).

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 30 to 60 seconds.

    • Reasoning:

      
       for Maleic acid in 
      
      
      
      is approx. 5-6 seconds.
      
      
      must be
      
      
      to ensure 99.3% magnetization recovery.
  • Spectral Width: 20 ppm (ensure good baseline definition).

  • Scans (NS): 16 or 32 (sufficient for >20 mg sample; high S/N > 1000:1 is required).

  • Temperature: 298 K (controlled).

4. Processing & Calculation
  • Phasing: Manual phasing is mandatory. Auto-phasing often fails at the baseline edges.

  • Baseline Correction: Polynomial fit (Bernstein) or Spline. The baseline must be flat 2 ppm on either side of the signals.

  • Integration:

    • Signal 1 (Analyte): Methyl ester singlet (

      
       ~3.8 ppm). Integral = 
      
      
      
      . Assign
      
      
      .[2]
    • Signal 2 (IS): Maleic Acid singlet (

      
       ~6.3 ppm). Integral = 
      
      
      
      . Assign
      
      
      .
  • Equation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is molecular weight, and
    
    
    is mass.
Part 3: Visualization & Logic
Workflow Diagram

The following diagram outlines the critical path for a self-validating qNMR experiment.

qNMR_Workflow Start Start: Sample Selection Weighing Metrological Weighing (Analyte + IS) Start->Weighing Hygroscopic Precautions Solvation Dissolution in D2O (Homogeneity Check) Weighing->Solvation Record Mass Acquisition NMR Acquisition (D1 > 5x T1, 90° Pulse) Solvation->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing FID -> Spectrum Processing->Acquisition S/N < 1000:1? Calculation Purity Calculation (Mass Fraction) Processing->Calculation Integrals

Figure 1: The qNMR Critical Path. Note the feedback loop: if Signal-to-Noise (S/N) is insufficient, re-acquisition is necessary.

Decision Logic: Why qNMR?

This logic tree helps researchers decide when to abandon HPLC for qNMR.

Decision_Matrix Question1 Is a Certified Reference Standard of the Analyte available? HPLC_Path Use HPLC-UV (Relative Quant) Question1->HPLC_Path Yes Question2 Is the sample a Salt or Hygroscopic? Question1->Question2 No / Expensive qNMR_Path Use qNMR (Absolute Quant) Result Result: True Mass Purity qNMR_Path->Result Question2->HPLC_Path No Question2->qNMR_Path Yes (Mass Balance Critical)

Figure 2: Decision Matrix for selecting qNMR over HPLC. For salts like Methyl L-histidinate HCl, qNMR is the logical choice.

Part 4: Troubleshooting & "Gotchas"
  • The pH Shift: The chemical shift of Maleic Acid is pH-dependent. In highly acidic solutions (due to the HCl salt), the Maleic Acid peak may shift slightly. Always verify it does not overlap with the imidazole ring protons (approx 7.4 ppm).

  • Ester Hydrolysis: Look for a singlet at 3.34 ppm (Methanol) and a shift in the alpha-proton. If you see Methanol, your ester is degrading. qNMR allows you to quantify the remaining ester specifically, whereas titration would count the hydrolysis product (Histidine free acid) as part of the total basicity.

  • Spinning Sidebands: Do not spin the sample. Spinning sidebands can overlap with 13C satellites, distorting the integration of the small impurity peaks.

References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Rapport BIPM-2018/01.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012, 75(4), 834–851.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[3]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26.

Sources

The Unseen Architect: A Comparative Guide to Histidine Reagents and Their Impact on Peptide Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, every choice of reagent carries consequences that ripple from the reaction vessel to the final biological assay. Among the twenty proteinogenic amino acids, histidine presents a unique and formidable challenge. Its imidazole side chain, a key player in the biological function of many peptides, is also a source of significant synthetic hurdles, most notably racemization. The selection of a protecting group for this side chain is not merely a tactical decision to ensure efficient synthesis; it is a strategic choice that profoundly dictates the stereochemical integrity, and thus the biological activity, of the final peptide.

This guide provides an in-depth comparison of common histidine reagents used in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of the challenges associated with histidine, present comparative experimental data on the performance of different protecting group strategies, and provide detailed protocols for both synthesis and biological evaluation. Our goal is to equip researchers with the knowledge to make informed decisions that safeguard the stereochemical purity and, ultimately, the therapeutic potential of their synthetic peptides.

The Histidine Conundrum: A Double-Edged Sword

Histidine's imidazole side chain is a versatile functional group. With a pKa near physiological pH, it can act as both a proton donor and acceptor, playing a critical role in enzyme catalysis, receptor binding, and protein structure stabilization.[1] However, this reactivity is a double-edged sword in SPPS. The unprotected imidazole ring can lead to side reactions, and more critically, the lone pair of electrons on the π-nitrogen can catalyze the abstraction of the alpha-proton of the activated amino acid.[2][3] This leads to the formation of a planar enolate intermediate, which upon reprotonation can result in either the desired L-histidine or the undesired D-histidine enantiomer, a process known as racemization or epimerization.[4]

The presence of even small amounts of the D-isomer can have a dramatic impact on a peptide's biological activity.[5] Biological systems are exquisitely stereoselective, and a change in the chirality of a single amino acid can alter the peptide's three-dimensional structure, disrupting the precise lock-and-key fit required for receptor binding and signal transduction.[6] This can lead to reduced potency, altered pharmacokinetics, and in some cases, even antagonistic effects.[5] Therefore, the effective protection of the histidine side chain to minimize racemization is paramount for the synthesis of biologically active peptides.

A Comparative Analysis of Histidine Protecting Groups

The most common strategy to mitigate histidine-related side reactions is the use of a protecting group on the imidazole ring. In modern Fmoc-based SPPS, several options are available, each with its own set of advantages and disadvantages.

The Workhorse: Trityl (Trt) Protection

Fmoc-His(Trt)-OH is one of the most widely used and cost-effective histidine derivatives.[5] The bulky trityl group is attached to the τ-nitrogen of the imidazole ring, providing steric hindrance that can reduce side-chain acylation. However, because the π-nitrogen remains unprotected, Fmoc-His(Trt)-OH is highly susceptible to racemization, especially under forcing conditions like elevated temperatures or prolonged coupling times.[2][3][5]

The Guardian of Chirality: tert-Butoxycarbonyl (Boc) Protection

Fmoc-His(Boc)-OH has emerged as a superior alternative for minimizing racemization.[7] The Boc group, attached to the τ-nitrogen, is electron-withdrawing, which reduces the basicity of the nearby π-nitrogen. This disfavors the abstraction of the alpha-proton, thereby preserving the stereochemical integrity of the histidine residue even at higher temperatures.[7] While more expensive than its trityl-protected counterpart, the use of Fmoc-His(Boc)-OH often leads to higher purity of the crude peptide, simplifying downstream purification and ensuring a more biologically active final product.[7]

Other Notable Protecting Groups
  • p-Methoxybenzyloxymethyl (MBom): This protecting group is attached to the π-nitrogen, directly blocking its ability to catalyze racemization.[3][8] It has been shown to be highly effective at suppressing epimerization but can be more expensive and may introduce side reactions during cleavage.[3][8]

  • Tosyl (Tos): Used in both Boc and Fmoc chemistry, the Tosyl group provides good protection but requires harsh cleavage conditions (e.g., strong acid), which may not be suitable for all peptides.[6]

  • Dinitrophenyl (Dnp): This group offers an orthogonal protection strategy as it is removed by thiolysis, not acid.[6] This can be advantageous in complex syntheses, but it requires an additional deprotection step and can introduce colored byproducts.[6]

Quantitative Data: A Head-to-Head Comparison

The impact of the chosen histidine protecting group on stereochemical purity is not merely theoretical. Experimental data from the synthesis of therapeutic peptides provides a clear picture of their relative performance. A compelling example is the synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.[5][9][10]

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH 50 °C, 10 min 0.18
Fmoc-His(Trt)-OH90 °C, 2 min>16
Fmoc-His(Boc)-OH 90 °C, 2 min 0.81

Data adapted from a CEM Corporation application note on the synthesis of Liraglutide.[5]

As the data clearly demonstrates, the use of Fmoc-His(Boc)-OH dramatically reduces the formation of the D-histidine isomer compared to Fmoc-His(Trt)-OH, especially at elevated temperatures commonly used in microwave-assisted peptide synthesis. This preservation of enantiomeric purity is directly linked to the biological performance of the final peptide.

The Biological Fallout of Racemization

The synthesis of a peptide with high chemical purity is only half the battle; ensuring its biological activity is the ultimate goal. The presence of diastereomers resulting from histidine racemization can have several detrimental effects:

  • Reduced Receptor Binding and Potency: The precise three-dimensional conformation of a peptide is critical for its interaction with its biological target.[6] The introduction of a D-amino acid can disrupt this conformation, leading to a significant decrease in binding affinity and, consequently, reduced biological potency. For GLP-1 analogs like Liraglutide, the N-terminal histidine is crucial for receptor activation, and any change in its stereochemistry can severely impair its function.[11]

  • Altered Enzymatic Stability: Peptides containing D-amino acids can exhibit increased resistance to degradation by proteases, which are evolved to recognize L-amino acids.[12] While this can sometimes be exploited to increase a peptide's half-life, an uncontrolled and unintended introduction of a D-isomer can lead to unpredictable pharmacokinetic profiles.

  • Complex Purification Challenges: Diastereomers can be notoriously difficult to separate by standard purification techniques like reverse-phase HPLC. This can lead to a final product that, while appearing pure by some analytical methods, is a mixture of stereoisomers with potentially different biological activities.

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide the following detailed experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., a GLP-1 fragment)

This protocol outlines the manual synthesis of a model peptide using different histidine reagents for comparative analysis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Cleavage 6. Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. HPLC Purification Precipitation->Purification Analysis 9. LC-MS Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • For comparative analysis, use Fmoc-His(Trt)-OH in one synthesis and Fmoc-His(Boc)-OH in a parallel synthesis.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product. Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the synthesized peptides by LC-MS. Chiral amino acid analysis can be performed to quantify the level of racemization.

Protocol 2: In Vitro Biological Activity Assay (e.g., GLP-1 Receptor Activation)

This protocol describes a cell-based assay to measure the biological activity of the synthesized peptides.

Materials:

  • HEK293 cells stably expressing the GLP-1 receptor

  • DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized peptide analogues and a known standard (e.g., Liraglutide)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Cell culture plates (96-well)

Workflow Diagram:

Bioassay_Workflow Cell_Seeding 1. Seed GLP-1R expressing cells Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Peptide_Addition 3. Add serially diluted peptides Incubation1->Peptide_Addition Incubation2 4. Incubate for 30 minutes Peptide_Addition->Incubation2 Lysis_Detection 5. Lyse cells and detect cAMP Incubation2->Lysis_Detection Data_Analysis 6. Analyze data and determine EC50 Lysis_Detection->Data_Analysis

Caption: Workflow for a cell-based GLP-1 receptor activation assay.

Procedure:

  • Cell Seeding: Seed the HEK293-GLP-1R cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Preparation: Prepare serial dilutions of the synthesized peptides (from Protocol 1) and the standard in assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide. A higher EC50 value indicates lower potency.

Conclusion: A Strategic Choice for Biological Success

The selection of a histidine reagent in peptide synthesis is far more than a matter of procedural convenience; it is a critical decision that directly influences the biological efficacy of the final product. While Trityl-protected histidine is a common and economical choice, its propensity to induce racemization can lead to the production of diastereomeric impurities that compromise biological activity. For the synthesis of therapeutic peptides or any sequence where stereochemical integrity is paramount, the use of reagents that minimize racemization, such as Fmoc-His(Boc)-OH, is strongly recommended. The higher initial cost of such reagents is often offset by increased purity, simplified purification, and, most importantly, the assurance of a biologically active and therapeutically relevant peptide. By understanding the chemical principles at play and leveraging the appropriate synthetic strategies, researchers can navigate the challenges of histidine incorporation and unlock the full potential of their peptide-based therapeutics and research tools.

References

  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed. Available at: [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed. Available at: [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC. Available at: [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Fmoc-His(Boc)-OH [81379-52-4] - Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PubMed. Available at: [Link]

  • RECENT UPDATE ON BIOLOGICAL ACTIVITIES AND PHARMACOLOGICAL ACTIONS OF LIRAGLUTIDE. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation. Available at: [Link]

  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy | Request PDF. Available at: [Link]

  • Histidine modifications in peptides: Impact on anticancer activities. Available at: [Link]

  • Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... - ResearchGate. Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]

  • Liraglutide - Diabetes Mellitus: undefined - PDB-101. Available at: [Link]

  • Novabiochem® Letters 2 .15Vol. - Merck Millipore. Available at: [Link]

  • Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC. Available at: [Link]

  • cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Available at: [Link]

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - MDPI. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

  • Peptide Synthesis - Bio-protocol. Available at: [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl L-histidinate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Snapshot

Immediate Action Required: Treat as a Category 2 Irritant . While often perceived as a benign amino acid derivative, the methyl ester hydrochloride form presents distinct hydrolysis hazards that differ from free histidine. Upon contact with moisture (mucous membranes, sweat), this compound can hydrolyze to release hydrochloric acid (HCl) and methanol, driving its irritation profile.

GHS Hazard Classification
Hazard ClassCategoryCodeHazard Statement
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][4][5]
STOT - Single Exposure 3H335 May cause respiratory irritation (Respiratory Tract).[3][4][5]

Signal Word: WARNING

Part 2: Technical Hazard Analysis & PPE Strategy

Expert Insight: The "Why" behind the gear.

The Hydrolysis Factor (Skin & Eye Protection)

Mechanism: Methyl L-histidinate hydrochloride is the salt of a weak base and a strong acid. In solution or on moist skin, it maintains an acidic pH. Furthermore, the ester linkage is susceptible to hydrolysis, potentially releasing localized methanol and free acid.

  • PPE Implication: Standard latex gloves are insufficient due to potential micropores and allergen risks. Nitrile is required due to its superior chemical resistance to weak acids and organic esters.

  • Eye Defense: The powder is fine and electrostatic. Air currents from fume hoods can entrain particles. Unvented or indirectly vented goggles are superior to safety glasses to prevent dust migration behind the lens.

The Hygroscopic Nature (Respiratory & Handling)

Mechanism: This compound is hygroscopic. It clumps upon exposure to ambient humidity, which can lead to aggressive mechanical manipulation by researchers trying to break up aggregates, generating fine particulate dust.

  • PPE Implication: A simple surgical mask is inadequate. You must use a NIOSH N95 (US) or P2 (EU) particulate respirator if working outside a biosafety cabinet or fume hood to prevent inhalation of acidic dusts.

Part 3: PPE Selection Matrix

Protection ZoneRecommended EquipmentTechnical Specification (Minimum)
Hand Protection Nitrile Rubber Gloves Thickness:

0.11 mmBreakthrough Time: > 480 min (incidental)Double-gloving recommended for prolonged handling.
Eye/Face Chemical Safety Goggles Standard: EN 166 (EU) or ANSI Z87.1 (US)Must have side shields. Face shield required if handling >100g liquid solutions.
Respiratory Particulate Respirator Type: N95 / P2Required only if local exhaust ventilation (fume hood) is unavailable or during spill cleanup.
Body Lab Coat & Closed Shoes Material: Cotton/Polyester blend (fire resistant preferred).Sleeves must be tucked into glove cuffs.

Part 4: Operational Protocols

Protocol A: Weighing & Solubilization (Hygroscopic Handling)

Objective: Prevent clumping and dust generation while maintaining chemical integrity.

  • Environment: Perform all weighing in a Chemical Fume Hood or Dead-Air Box .

  • Preparation: Pre-weigh the receiving vessel (volumetric flask) to avoid transferring powder back and forth.

  • Transfer:

    • Use a static-free spatula (PTFE coated).

    • Critical Step: Do not crush clumps vigorously in the open. If the reagent has hardened, close the container and gently tumble it, or break clumps inside a heavy-gauge plastic bag.

  • Solubilization: Add solvent (usually water or buffer) slowly to the powder. The dissolution is endothermic; allow temperature equilibration before finalizing volume.

Protocol B: Spill Response Logic

Objective: Neutralize acidic residue safely.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Up: Don N95 respirator, double nitrile gloves, and goggles.

  • Contain: Cover the powder spill with a dry paper towel to prevent air dispersal.

  • Clean:

    • Wet the paper towel slightly with a 1% Sodium Bicarbonate solution (neutralizer).

    • Wipe inward from the periphery to the center.

    • Note: You may observe slight bubbling (CO2 release) as the hydrochloride salt neutralizes.

  • Disposal: Place waste in a "Solid Hazardous Waste" container.

Part 5: Workflow Visualization

The following diagram outlines the decision logic for handling Methyl L-histidinate hydrochloride, ensuring safety barriers are active before exposure occurs.

HandlingWorkflow Start Start: Reagent Retrieval CheckEnv Check Environment: Is Fume Hood Available? Start->CheckEnv HoodYes Work in Fume Hood (Sash at safe height) CheckEnv->HoodYes Yes HoodNo Benchtop Operation CheckEnv->HoodNo No PPE_Standard PPE Level 1: Lab Coat, Nitrile Gloves, Safety Glasses HoodYes->PPE_Standard Action Perform Weighing/Solubilization PPE_Standard->Action PPE_Enhanced PPE Level 2 (REQUIRED): + N95 Respirator + Safety Goggles + Double Gloves HoodNo->PPE_Enhanced PPE_Enhanced->Action SpillCheck Spill Occurred? Action->SpillCheck CleanStandard Standard Cleanup: Wet Wipe Method SpillCheck->CleanStandard No (Routine Cleaning) CleanNeut Neutralization Cleanup: Use 1% NaHCO3 (Expect mild bubbling) SpillCheck->CleanNeut Yes (Spill) Disposal Disposal: Solid Waste (if dry) Solvent Waste (if dissolved) CleanStandard->Disposal CleanNeut->Disposal

Figure 1: Decision logic for PPE selection and spill response based on environmental controls.

Part 6: Disposal & Decontamination

Waste Stream: Organic Chemical Waste (Halogenated/Nitrogenous).

  • Solid Waste: Dispose of paper towels, gloves, and solid residue in a container labeled "Hazardous Solid Waste - Amino Acid Derivative".

  • Liquid Waste: Aqueous solutions should be collected in "Aqueous Waste" containers. If organic solvents were used, segregate into "Organic Waste".

  • Destruction Method: The preferred method for final destruction is chemical incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) and trace hydrochloric acid emissions [1].

References

  • PubChem. (n.d.).[6] Methyl L-histidinate dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.